Product packaging for Anticancer agent 192(Cat. No.:)

Anticancer agent 192

Cat. No.: B12372909
M. Wt: 410.6 g/mol
InChI Key: PRBWKAHBBPZNNA-FEWHJMLNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anticancer agent 192 (compound XXI) is a steroid-based histamine H3 receptor antagonist that exhibits high selectivity, demonstrating no affinity for muscarinic receptors or the hERG channel . This specific targeting profile makes it a valuable chemical tool for probing the histamine H3 receptor's role in oncological pathways. The compound has demonstrated considerable stability in metabolic assays using both human and rat liver microsomes, indicating promising pharmacokinetic properties for research applications . Preclinical in vivo studies suggest that this compound can improve cognitive levels and reduce the degree of addiction in experimental models . Its molecular formula is C26H38N2O2, with a molar mass of 410.59 g/mol . This product is for research use only and is not intended for human use. It is essential to consult the product's Certificate of Analysis for specific storage and handling instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38N2O2 B12372909 Anticancer agent 192

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H38N2O2

Molecular Weight

410.6 g/mol

IUPAC Name

(4aS,4bR,10bS,12aS)-12a-methyl-8-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]-1,3,4,4a,4b,5,6,10b,11,12-decahydronaphtho[2,1-f]quinolin-2-one

InChI

InChI=1S/C26H38N2O2/c1-18-5-3-14-28(18)15-4-16-30-20-7-9-21-19(17-20)6-8-23-22(21)12-13-26(2)24(23)10-11-25(29)27-26/h7,9,17-18,22-24H,3-6,8,10-16H2,1-2H3,(H,27,29)/t18-,22-,23-,24+,26+/m1/s1

InChI Key

PRBWKAHBBPZNNA-FEWHJMLNSA-N

Isomeric SMILES

C[C@@H]1CCCN1CCCOC2=CC3=C(C=C2)[C@H]4CC[C@]5([C@H]([C@@H]4CC3)CCC(=O)N5)C

Canonical SMILES

CC1CCCN1CCCOC2=CC3=C(C=C2)C4CCC5(C(C4CC3)CCC(=O)N5)C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Anticancer Agent Gunagratinib (ICP-192)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gunagratinib (ICP-192) is a novel, orally active, second-generation anticancer agent that functions as a highly selective and irreversible pan-Fibroblast Growth Factor Receptor (pan-FGFR) inhibitor. It has demonstrated significant anti-tumor activity in clinical trials, particularly in patients with advanced solid tumors harboring FGFR gene alterations. This technical guide delineates the core mechanism of action of gunagratinib, presenting key quantitative data, detailed experimental methodologies, and visualizations of the affected signaling pathways to provide a comprehensive resource for the scientific community.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal rearrangements, is a known driver of oncogenesis in a variety of malignancies, including cholangiocarcinoma, urothelial carcinoma, and head and neck cancer. Gunagratinib has been developed to target these aberrant FGFR pathways, offering a therapeutic option for patients with tumors dependent on this signaling axis. A key feature of gunagratinib is its ability to overcome acquired resistance to first-generation, reversible FGFR inhibitors[1].

Core Mechanism of Action: Irreversible FGFR Inhibition

The primary mechanism of action of gunagratinib is the potent and selective inhibition of FGFR activities through irreversible, covalent binding[2][3]. This covalent modification leads to a sustained and durable blockade of the receptor's kinase function.

Covalent Binding

Gunagratinib is designed with a reactive moiety that forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain. An investor presentation from the developing company, InnoCare Pharma, suggests that their covalent FGFR inhibitors target the following cysteine residues:

  • FGFR1: Cys488

  • FGFR2: Cys491

  • FGFR3: Cys482

  • FGFR4: Cys477

By forming this irreversible bond, gunagratinib permanently inactivates the receptor, preventing the transfer of phosphate from ATP to its downstream substrates, thereby abrogating the signaling cascade.

Quantitative Data

The efficacy of gunagratinib has been quantified through both in vitro biochemical assays and clinical trials.

In Vitro Potency

Gunagratinib demonstrates potent inhibitory activity against the key members of the FGFR family. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetIC50 (nM)
FGFR11.4
FGFR21.5
FGFR32.4
FGFR43.5

Data sourced from commercially available information on gunagratinib.

Clinical Efficacy in Cholangiocarcinoma (CCA)

Clinical trial data from a Phase IIa dose-expansion study (NCT03758664) in patients with previously treated, locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements have demonstrated significant anti-tumor activity. The key results are presented in the following table.

Clinical EndpointValue
Overall Response Rate (ORR)52.9% (9/17 patients)[4]
Disease Control Rate (DCR)94.1% (16/17 patients)[4]
Median Progression-Free Survival (mPFS)6.93 months

Data as of September 5, 2022, from patients treated with 20 mg gunagratinib once daily.

Signaling Pathways

Inhibition of FGFR by gunagratinib leads to the downregulation of several critical downstream signaling pathways that are hallmarks of cancer progression. The primary pathways affected are the RAS-MAPK, PI3K-AKT, JAK-STAT, and PLCγ pathways.

FGFR Downstream Signaling

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate these key intracellular signaling cascades.

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K JAK JAK FGFR->JAK PLCG PLCγ FGFR->PLCG Gunagratinib Gunagratinib (ICP-192) Gunagratinib->FGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC IP3->Proliferation PKC->Proliferation

Caption: FGFR downstream signaling pathways inhibited by gunagratinib.

Experimental Protocols

While specific preclinical study protocols for gunagratinib are not yet publicly available in peer-reviewed literature, this section provides representative methodologies for key experiments used to characterize FGFR inhibitors.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This assay is used to determine the IC50 values of gunagratinib against different FGFR isoforms.

Objective: To quantify the concentration-dependent inhibition of FGFR kinase activity by gunagratinib.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

  • ATP and a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide).

  • Gunagratinib stock solution (in DMSO).

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT, and BSA).

  • A detection system, such as ADP-Glo™ Kinase Assay (Promega) or a fluorescence-based method.

  • 384-well assay plates.

Procedure:

  • Prepare serial dilutions of gunagratinib in DMSO and then further dilute in kinase assay buffer.

  • Add the diluted gunagratinib or DMSO (vehicle control) to the wells of the assay plate.

  • Add the recombinant FGFR kinase and the kinase substrate to the wells.

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using the chosen detection system according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the gunagratinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (Representative Protocol)

This assay measures the effect of gunagratinib on the proliferation and survival of cancer cell lines with known FGFR alterations.

Objective: To determine the anti-proliferative effect of gunagratinib on cancer cells.

Materials:

  • Cancer cell lines with documented FGFR fusions or amplifications (e.g., cholangiocarcinoma or bladder cancer cell lines).

  • Complete cell culture medium.

  • Gunagratinib stock solution (in DMSO).

  • A cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT.

  • 96-well cell culture plates.

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of gunagratinib in cell culture medium.

  • Treat the cells with the diluted gunagratinib or DMSO (vehicle control) for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the gunagratinib concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Downstream Signaling (Representative Protocol)

This technique is used to visualize the effect of gunagratinib on the phosphorylation status of key proteins in the FGFR signaling pathways.

Objective: To confirm the inhibition of FGFR downstream signaling by gunagratinib.

Materials:

  • Cancer cell lines with active FGFR signaling.

  • Gunagratinib.

  • Cell lysis buffer and protease/phosphatase inhibitors.

  • Primary antibodies against phosphorylated and total forms of FGFR, ERK, AKT, and STAT.

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and blotting membranes.

  • Chemiluminescent substrate.

Procedure:

  • Culture the cells and treat them with various concentrations of gunagratinib or DMSO for a defined time.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a blotting membrane.

  • Block the membrane and incubate it with primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

Western_Blot_Workflow Cell_Culture Cell Culture with FGFR Alterations Treatment Treatment with Gunagratinib Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (Blotting) SDS_PAGE->Transfer Antibody Antibody Incubation (p-FGFR, p-ERK, etc.) Transfer->Antibody Detection Chemiluminescent Detection Antibody->Detection Analysis Data Analysis Detection->Analysis

Caption: A typical workflow for Western blot analysis.

Conclusion

Gunagratinib (ICP-192) is a potent and selective irreversible pan-FGFR inhibitor that has demonstrated significant anti-tumor activity in preclinical models and clinical trials. Its core mechanism of action, centered on the covalent and sustained inhibition of FGFR kinase activity, leads to the effective blockade of downstream oncogenic signaling pathways. This in-depth technical guide provides a foundational understanding of gunagratinib's mechanism for researchers and drug development professionals, highlighting its potential as a valuable therapeutic agent for FGFR-driven cancers. Further publication of detailed preclinical studies will provide even greater insight into the nuanced molecular interactions and cellular effects of this promising anticancer agent.

References

The Discovery and Synthesis of Gunagratinib (ICP-192): A Technical Overview of a Novel Irreversible Pan-FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gunagratinib (ICP-192) is a potent, selective, and orally bioavailable irreversible pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs) developed by InnoCare Pharma.[1][2] It covalently targets a conserved cysteine residue within the ATP-binding site of FGFR isoforms 1, 2, 3, and 4, leading to sustained inhibition of downstream signaling pathways implicated in tumor cell proliferation, survival, and angiogenesis.[3][4] Preclinical and clinical studies have demonstrated its significant anti-tumor activity in various solid tumors harboring FGFR gene alterations, most notably in cholangiocarcinoma.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of gunagratinib.

Introduction to FGFR Signaling and its Role in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating cellular processes such as proliferation, differentiation, migration, and survival. Upon binding of their cognate fibroblast growth factor (FGF) ligands, FGFRs dimerize and undergo trans-autophosphorylation of their intracellular kinase domains. This phosphorylation cascade activates downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for normal cellular function.

Aberrant FGFR signaling, resulting from gene amplifications, mutations, or fusions, is a key oncogenic driver in a variety of malignancies, including cholangiocarcinoma, urothelial carcinoma, and head and neck cancer. The constitutive activation of FGFR pathways in these tumors leads to uncontrolled cell growth and survival, making FGFRs attractive targets for cancer therapy.

Gunagratinib (ICP-192) was developed as a second-generation, irreversible pan-FGFR inhibitor to provide potent and sustained inhibition of the FGFR signaling pathway and to overcome potential resistance mechanisms to first-generation reversible inhibitors.

Discovery of Gunagratinib (ICP-192)

While the specific lead optimization and structure-activity relationship (SAR) studies for gunagratinib have not been publicly disclosed by InnoCare Pharma, the discovery of a covalent inhibitor like ICP-192 typically follows a structured workflow. This process involves identifying a suitable scaffold, optimizing for potency and selectivity, and incorporating a reactive moiety for covalent bond formation.

G cluster_0 Discovery Phase cluster_1 Optimization & Characterization cluster_2 Evaluation Target Identification Target Identification High-Throughput Screening High-Throughput Screening Target Identification->High-Throughput Screening Identifies initial hits Hit-to-Lead Hit-to-Lead High-Throughput Screening->Hit-to-Lead Selects promising compounds Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization Refines chemical structure SAR Studies SAR Studies Lead Optimization->SAR Studies Improves potency & selectivity Introduction of Warhead Introduction of Warhead SAR Studies->Introduction of Warhead Enables covalent binding Preclinical Candidate Preclinical Candidate Introduction of Warhead->Preclinical Candidate ICP-192 In Vitro & In Vivo Testing In Vitro & In Vivo Testing Preclinical Candidate->In Vitro & In Vivo Testing Assesses efficacy & safety Clinical Development Clinical Development In Vitro & In Vivo Testing->Clinical Development

Logical workflow for the discovery of a covalent kinase inhibitor.

Based on its chemical structure, gunagratinib likely possesses a pyrido[2,3-d]pyrimidin-7(8H)-one core, a common scaffold for kinase inhibitors. The presence of an alkyne group suggests its utility as a click chemistry reagent, which could be a feature incorporated during the medicinal chemistry campaign.

Synthesis of Gunagratinib (ICP-192)

The precise, step-by-step synthesis of gunagratinib has not been publicly detailed. However, based on the common pyrido[2,3-d]pyrimidin-7(8H)-one core, a plausible, generalized synthetic route can be proposed. The synthesis of this scaffold often involves the construction of the pyrimidine ring followed by the annulation of the pyridine ring, or vice versa.

A representative synthesis could involve the reaction of a substituted aminopyridine with a pyrimidine precursor to form the bicyclic core. Subsequent modifications would introduce the necessary side chains, including the acrylamide "warhead" responsible for the irreversible covalent binding to the target cysteine residue in the FGFR kinase domain.

Mechanism of Action

Gunagratinib is an irreversible covalent inhibitor of all four FGFR isoforms. It forms a covalent bond with a non-catalytic cysteine residue located in the P-loop of the ATP-binding pocket of the FGFR kinase domain. This covalent modification permanently inactivates the enzyme, leading to a sustained blockade of FGFR signaling, even after the circulating drug has been cleared.

G cluster_0 FGFR Signaling Cascade cluster_1 Cellular Response FGF FGF FGFR FGFR FGF->FGFR Ligand Binding GRB2_SOS GRB2_SOS FGFR->GRB2_SOS Recruitment PI3K_AKT PI3K/AKT FGFR->PI3K_AKT PI3K/AKT Pathway PLCG PLCγ FGFR->PLCG PLCγ Pathway RAS RAS GRB2_SOS->RAS Activation RAF_MEK_ERK RAF/MEK/ERK RAS->RAF_MEK_ERK MAPK Pathway Proliferation Proliferation RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PLCG->Angiogenesis ICP192 Gunagratinib (ICP-192) ICP192->FGFR Irreversible Inhibition

FGFR signaling pathway and the inhibitory action of Gunagratinib.

Preclinical and Clinical Data

In Vitro Potency

Gunagratinib demonstrates potent inhibitory activity against all four FGFR isoforms in biochemical assays.

TargetIC50 (nM)
FGFR11.4
FGFR21.5
FGFR32.4
FGFR43.5

Table 1: In vitro inhibitory activity of gunagratinib against FGFR isoforms.

Clinical Efficacy and Safety

Clinical trials have demonstrated the promising efficacy and manageable safety profile of gunagratinib in patients with advanced solid tumors harboring FGFR alterations.

A Phase IIa dose-expansion study in patients with previously treated locally advanced or metastatic cholangiocarcinoma (CCA) with FGFR2 fusions or rearrangements showed significant clinical activity.

ParameterValue
Objective Response Rate (ORR)52.9%
Disease Control Rate (DCR)94.1%
Median Progression-Free Survival (mPFS)6.93 months

Table 2: Efficacy of gunagratinib in cholangiocarcinoma (NCT03758664).

In a Phase I study involving patients with head and neck cancer (HNC) with FGF/FGFR gene aberrations, gunagratinib also demonstrated anti-tumor activity.

ParameterValue
Objective Response Rate (ORR)33.3%
Disease Control Rate (DCR)66.7%

Table 3: Efficacy of gunagratinib in head and neck cancer (NCT03758664).

The most common treatment-related adverse events (TRAEs) observed in clinical trials include hyperphosphatemia, diarrhea, and increased ALT/AST levels. Hyperphosphatemia is a known on-target effect of FGFR inhibition.

Experimental Protocols

The following sections describe generalized experimental protocols for the characterization of an irreversible FGFR inhibitor like gunagratinib.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Methodology:

  • Reaction Setup: In a 384-well plate, combine the recombinant human FGFR enzyme, the kinase assay buffer, and serial dilutions of gunagratinib (or vehicle control).

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

  • Initiation of Kinase Reaction: Add the substrate (e.g., a generic tyrosine kinase substrate) and ATP to initiate the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ATP Generation and Luminescence: Add Kinase Detection Reagent to convert the generated ADP to ATP and measure the luminescence, which correlates with the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition for each concentration of gunagratinib relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based FGFR Autophosphorylation Assay (Western Blot)

This assay assesses the ability of the inhibitor to block the autophosphorylation of FGFR in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells with known FGFR alterations (e.g., SNU-16 with FGFR2 amplification) and grow to 70-80% confluency. Treat the cells with increasing concentrations of gunagratinib or vehicle for a specified duration.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated FGFR (p-FGFR). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the level of p-FGFR relative to a loading control (e.g., total FGFR or β-actin).

Washout Assay for Irreversible Inhibition

This assay confirms the irreversible nature of the inhibitor's binding.

Methodology:

  • Inhibitor Treatment: Treat cells with a high concentration of gunagratinib and a reversible FGFR inhibitor (as a control) for 1-2 hours.

  • Washout: Remove the inhibitor-containing medium and wash the cells multiple times with fresh, inhibitor-free medium to remove any unbound inhibitor.

  • Functional Readout: After the washout, stimulate the cells with an FGF ligand and measure a downstream signaling event (e.g., ERK phosphorylation by Western blot) or assess cell proliferation.

  • Data Analysis: Compare the level of target inhibition in cells treated with gunagratinib versus the reversible inhibitor. Sustained inhibition after washout for gunagratinib-treated cells indicates irreversible binding.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation cluster_2 In Vivo Evaluation Kinase Assay Biochemical Kinase Assay (e.g., ADP-Glo) Target Engagement Cellular Target Engagement (e.g., p-FGFR Western Blot) Kinase Assay->Target Engagement Irreversibility Assay Washout Assay Functional Assays Cell Proliferation Assays Irreversibility Assay->Functional Assays Selectivity Profiling Kinase Panel Screening PK/PD Studies Pharmacokinetics/ Pharmacodynamics Selectivity Profiling->PK/PD Studies Efficacy Studies Xenograft Models Functional Assays->Efficacy Studies

Experimental workflow for the evaluation of a covalent FGFR inhibitor.

Conclusion

Gunagratinib (ICP-192) is a promising, next-generation irreversible pan-FGFR inhibitor with demonstrated potent anti-tumor activity in preclinical models and clinical trials. Its covalent mechanism of action provides sustained target inhibition, which may translate to improved efficacy and the potential to overcome resistance to reversible inhibitors. Further clinical development is ongoing to fully elucidate its therapeutic potential in various FGFR-driven cancers. This technical guide provides a foundational understanding of the discovery, mechanism, and evaluation of this novel therapeutic agent for professionals in the field of oncology drug development.

References

ICP-192 (Gunagratinib): A Technical Overview of Target Selectivity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICP-192, also known as gunagratinib, is an orally bioavailable, irreversible, and highly selective small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Developed by InnoCare Pharma, gunagratinib is currently in clinical development for the treatment of various advanced solid tumors harboring FGFR gene alterations, including cholangiocarcinoma and urothelial carcinoma.[1][2] Preclinical data suggests that gunagratinib's irreversible binding mechanism may overcome acquired resistance to first-generation, reversible FGFR inhibitors. This technical guide provides a detailed summary of the publicly available data on the target selectivity profile and mechanism of action of ICP-192.

Target Selectivity Profile

ICP-192 is a pan-FGFR inhibitor, demonstrating potent activity against FGFR isoforms 1, 2, 3, and 4. The high selectivity of gunagratinib for the FGFR family over other kinases is a key attribute, potentially leading to a more favorable safety profile by minimizing off-target toxicities. Pre-clinical data has indicated that ICP-192 exhibits greater target selectivity in KINOMEscan assays compared to the approved pan-FGFR inhibitor, erdafitinib. However, the comprehensive kinome-wide screening data for ICP-192 is not yet publicly available.

Biochemical Potency

The inhibitory activity of gunagratinib against the primary FGFR isoforms has been quantified through biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetIC50 (nM)
FGFR11.4
FGFR21.5
FGFR32.4
FGFR43.5

(Data sourced from commercial supplier Selleck Chemicals)

Mechanism of Action

Gunagratinib functions as an irreversible inhibitor by forming a covalent bond with a non-catalytic cysteine residue within the ATP-binding pocket of the FGFR kinases. This mode of action leads to sustained target inhibition that persists even after the drug has been cleared from circulation.

Covalent Binding Site

ICP-192 is designed to target a specific cysteine residue present in each of the four FGFR isoforms. The targeted residues are located in the P-loop of the kinase domain.

KinaseCovalent Binding Site
FGFR1Cys488
FGFR2Cys491
FGFR3Cys482
FGFR4Cys477

(Data sourced from InnoCare Pharma corporate presentation)

The covalent binding of gunagratinib to these cysteine residues effectively blocks the ATP-binding site, thereby preventing autophosphorylation and activation of the FGFR kinase. This, in turn, inhibits downstream signaling pathways that are critical for tumor cell proliferation, survival, and angiogenesis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC STAT STAT Pathway FGFR->STAT ICP-192 ICP-192 (Gunagratinib) ICP-192->FGFR Covalently Binds (Irreversible) Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression PLCg_PKC->Gene_Expression STAT->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Cell_Survival Cell_Survival Gene_Expression->Cell_Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis

FGFR Signaling Pathway Inhibition by ICP-192.

Experimental Protocols

Detailed experimental protocols for the biochemical and cell-based assays used to characterize the target selectivity of ICP-192 are not yet available in the public domain through peer-reviewed publications. The following are generalized methodologies typically employed for such evaluations.

Hypothetical Biochemical Kinase Assay (Enzymatic Assay)

A potential workflow for determining the IC50 values of ICP-192 against FGFR kinases is outlined below. This is a representative example and may not reflect the exact protocol used by InnoCare Pharma.

G start Start: Prepare Assay Plate reagents Add Recombinant FGFR Enzyme, Peptide Substrate, and ATP start->reagents add_icp192 Add Serial Dilutions of ICP-192 reagents->add_icp192 incubation Incubate at Room Temperature add_icp192->incubation stop_reaction Stop Reaction and Add Detection Reagent incubation->stop_reaction read_plate Read Plate (e.g., Luminescence) stop_reaction->read_plate data_analysis Calculate % Inhibition and Determine IC50 Values read_plate->data_analysis end End data_analysis->end

Workflow for a typical biochemical kinase assay.
  • Assay Principle: To measure the ability of ICP-192 to inhibit the phosphorylation of a substrate by a specific FGFR kinase.

  • Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains; a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1); Adenosine-5'-triphosphate (ATP); ICP-192; assay buffer; kinase detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A solution of the recombinant FGFR enzyme and the peptide substrate is added to the wells of a microplate.

    • ICP-192 is serially diluted and added to the wells, followed by a pre-incubation period to allow for covalent bond formation.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is terminated, and a detection reagent is added to quantify the amount of product formed (e.g., ADP).

    • The signal is measured using a plate reader.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of ICP-192 relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.

Hypothetical Cell-Based Proliferation Assay

To assess the on-target cellular activity of ICP-192, proliferation assays are typically performed using cancer cell lines with known FGFR alterations.

  • Assay Principle: To measure the ability of ICP-192 to inhibit the growth of cancer cells that are dependent on FGFR signaling.

  • Materials: Cancer cell line with FGFR gene amplification or fusion (e.g., SNU-16, KATO III); appropriate cell culture medium and supplements; ICP-192; cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Cells are seeded in microplates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of ICP-192 or a vehicle control.

    • The plates are incubated for a period of time (e.g., 72 hours).

    • A cell viability reagent is added to the wells, which generates a signal proportional to the number of viable cells.

    • The signal is measured using a plate reader.

  • Data Analysis: The percentage of cell proliferation inhibition is calculated for each concentration of ICP-192. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.

Conclusion

ICP-192 (gunagratinib) is a potent, irreversible, and selective pan-FGFR inhibitor with a well-defined covalent mechanism of action. Its strong activity against all four FGFR isoforms provides a rationale for its clinical investigation in tumors driven by various FGFR aberrations. While the publicly available data strongly supports its intended on-target activity, a comprehensive understanding of its selectivity profile awaits the publication of its kinome-wide screening data and detailed preclinical studies. The ongoing clinical trials will further elucidate the therapeutic potential and safety of this promising targeted agent.

References

ICP-192 (Gunagratinib): A Technical Overview of its Pan-FGFR Inhibition Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pan-FGFR (Fibroblast Growth Factor Receptor) inhibition spectrum of ICP-192 (gunagratinib), a highly selective, irreversible inhibitor developed by InnoCare Pharma. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and characterization of this clinical-stage therapeutic agent.

Introduction

ICP-192, also known as gunagratinib, is a potent and selective small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] FGFR signaling is a critical pathway in cell proliferation, differentiation, migration, and survival. Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers, making it a key therapeutic target.[2] Gunagratinib has been designed as a pan-FGFR inhibitor, targeting FGFR isoforms 1, 2, 3, and 4.[3][4] A key feature of gunagratinib is its irreversible mechanism of action, forming a covalent bond with its target, which is hypothesized to overcome acquired resistance seen with first-generation reversible FGFR inhibitors.[5]

Quantitative Inhibition Spectrum

The following table summarizes the in vitro potency of gunagratinib against the core FGFR family members.

Kinase TargetIC50 (nM)
FGFR11.4
FGFR21.5
FGFR32.4
FGFR43.5

Table 1: In vitro inhibitory potency of ICP-192 (gunagratinib) against FGFR isoforms.

Preclinical data have indicated that gunagratinib exhibits greater target selectivity in a KINOMEscan compared to the approved pan-FGFR inhibitor erdafitinib. While the complete KINOMEscan data is not publicly available, this suggests a more favorable off-target profile.

Mechanism of Action: Irreversible Covalent Inhibition

Gunagratinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue within the ATP-binding pocket of the FGFR kinases. This covalent modification leads to a sustained and durable inhibition of kinase activity.

Experimental Protocols

This section provides detailed methodologies for key experiments typically used to characterize a pan-FGFR inhibitor like ICP-192.

In Vitro Kinase Inhibition Assay (for IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of ICP-192 against a panel of purified FGFR kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

  • ATP (Adenosine triphosphate).

  • A suitable kinase substrate (e.g., a poly-Glu-Tyr peptide).

  • ICP-192 (gunagratinib) stock solution in DMSO.

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Microplates (e.g., 384-well).

  • Plate reader for luminescence detection.

Procedure:

  • Compound Dilution: Prepare a serial dilution of ICP-192 in kinase assay buffer.

  • Kinase Reaction Setup: In a microplate, add the kinase, substrate, and the serially diluted ICP-192. Include a vehicle control (DMSO) for 100% kinase activity and a no-kinase control for background.

  • Pre-incubation (for irreversible inhibitors): Pre-incubate the kinase with ICP-192 for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the ICP-192 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan® Selectivity Profiling

Objective: To assess the selectivity of ICP-192 across a broad range of human kinases.

Principle: The KINOMEscan® assay is a competition binding assay. A test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.

Generalized Protocol:

  • A panel of DNA-tagged human kinases is used.

  • An immobilized ligand that binds to the active site of the kinases is prepared on a solid support.

  • ICP-192 is incubated with the kinase panel in the presence of the immobilized ligand.

  • If ICP-192 binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.

  • The amount of kinase bound to the solid support is quantified using qPCR.

  • The results are typically expressed as a percentage of the DMSO control, with lower percentages indicating stronger binding of the test compound.

Mass Spectrometry for Covalent Adduct Confirmation

Objective: To confirm the covalent binding of ICP-192 to FGFR and identify the modified residue.

Materials:

  • Purified FGFR kinase domain.

  • ICP-192 (gunagratinib).

  • Mass spectrometry-compatible buffer.

  • Trypsin for protein digestion.

  • LC-MS/MS system.

Procedure:

  • Incubation: Incubate the purified FGFR kinase with an excess of ICP-192 to ensure complete adduction. A control sample with no inhibitor is also prepared.

  • Intact Protein Analysis: Analyze the intact protein-inhibitor complex by mass spectrometry to observe a mass shift corresponding to the molecular weight of ICP-192.

  • Proteolytic Digestion: Digest the protein-inhibitor complex and the control protein with trypsin.

  • Peptide Mapping: Analyze the resulting peptide fragments by LC-MS/MS.

  • Data Analysis: Compare the peptide maps of the treated and untreated samples. Identify the peptide fragment that shows a mass increase corresponding to the addition of ICP-192. The MS/MS fragmentation pattern of this peptide will reveal the specific amino acid residue that has been covalently modified.

Cellular Target Engagement Assay (Western Blot)

Objective: To assess the ability of ICP-192 to inhibit FGFR phosphorylation in a cellular context.

Materials:

  • Cancer cell line with known FGFR alterations (e.g., FGFR2 fusion-positive cholangiocarcinoma cell line).

  • Cell culture medium and supplements.

  • ICP-192 (gunagratinib).

  • Lysis buffer.

  • Antibodies: anti-phospho-FGFR, anti-total-FGFR, and antibodies for downstream signaling proteins (e.g., anti-phospho-ERK, anti-total-ERK).

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment: Culture the cells and treat with varying concentrations of ICP-192 for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated and total FGFR, as well as downstream signaling proteins.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of ICP-192 on the phosphorylation levels of FGFR and its downstream targets.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FGFR signaling pathway, the experimental workflow for characterizing ICP-192, and its mechanism of action.

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Heparan_Sulfate Heparan Sulfate Heparan_Sulfate->FGFR TKD Tyrosine Kinase Domain FGFR->TKD PLCg PLCγ TKD->PLCg P FRS2 FRS2 TKD->FRS2 P STAT STAT TKD->STAT P ICP192 ICP-192 ICP192->TKD Covalent Inhibition Gene_Expression Gene Expression (Proliferation, Survival) PLCg->Gene_Expression RAS RAS FRS2->RAS PI3K PI3K FRS2->PI3K STAT->Gene_Expression MAPK MAPK Pathway RAS->MAPK AKT AKT Pathway PI3K->AKT MAPK->Gene_Expression AKT->Gene_Expression

Caption: FGFR Signaling Pathway and the Point of ICP-192 Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay In Vitro Kinase Assay (IC50 Determination) KINOMEscan KINOMEscan (Selectivity Profiling) Kinase_Assay->KINOMEscan Mass_Spec Mass Spectrometry (Covalent Binding) KINOMEscan->Mass_Spec Western_Blot Western Blot (p-FGFR Inhibition) Mass_Spec->Western_Blot Proliferation_Assay Cell Proliferation Assay Western_Blot->Proliferation_Assay Xenograft Tumor Xenograft Models (Efficacy) Proliferation_Assay->Xenograft End Clinical Development Xenograft->End Start ICP-192 Synthesis Start->Kinase_Assay

Caption: Experimental Workflow for the Characterization of ICP-192.

Covalent_Inhibition FGFR_Inactive FGFR Kinase (Inactive) ATP Binding Pocket FGFR_ICP192_Noncovalent Non-covalent Complex ICP-192 Cysteine Residue FGFR_Inactive->FGFR_ICP192_Noncovalent Reversible Binding FGFR_ICP192_Covalent Covalent Adduct (Inactive) ICP-192 covalently bound to Cysteine FGFR_ICP192_Noncovalent->FGFR_ICP192_Covalent Covalent Bond Formation (Irreversible) ICP192 ICP-192 ATP ATP ATP->FGFR_Inactive Binding Blocked

Caption: Mechanism of Irreversible Covalent Inhibition by ICP-192.

References

Decoding Anticancer Agent 192: A Tale of Two Molecules

Author: BenchChem Technical Support Team. Date: November 2025

The designation "Anticancer agent 192" is not a unique identifier and has been associated with at least two distinct investigational compounds with different mechanisms of action. This guide provides an in-depth technical overview of both agents, compiling available data on their structure-activity relationships, experimental protocols, and signaling pathways.

Part 1: ICP-192 (Gunagratinib) - A Pan-FGFR Inhibitor

ICP-192, also known as gunagratinib, is a novel, orally active, irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor.[1] It has shown significant promise in clinical trials for the treatment of advanced solid tumors harboring FGF/FGFR gene alterations.[2][3][4]

Structure-Activity Relationship of Gunagratinib

Gunagratinib potently and selectively inhibits FGFR1, 2, 3, and 4 by covalently binding to the receptor.[3] Preclinical data indicate that it can overcome acquired resistance to first-generation reversible FGFR inhibitors. The irreversible binding mechanism offers a potential advantage in terms of sustained target inhibition.

Quantitative Data Summary

The clinical efficacy of gunagratinib has been evaluated in a Phase I/IIa clinical trial (NCT03758664). Key quantitative data from these studies are summarized below.

Table 1: In Vitro Inhibitory Activity of Gunagratinib

TargetIC50 (nM)
FGFR11.4
FGFR21.5
FGFR32.4
FGFR43.5

Table 2: Clinical Efficacy of Gunagratinib in Patients with Advanced Solid Tumors with FGF/FGFR Gene Aberrations (Phase I)

ParameterValue
Overall Response Rate (ORR)33.3%
Complete Response (CR)8.3% (1 patient with cholangiocarcinoma)
Partial Response (PR)25% (3 patients)
Disease Control Rate (DCR)91.7%

Table 3: Clinical Efficacy of Gunagratinib in Patients with Previously Treated Locally Advanced or Metastatic Cholangiocarcinoma (CCA) with FGFR2 Fusions/Rearrangements (Phase IIa)

ParameterValue
Overall Response Rate (ORR)52.9%
Disease Control Rate (DCR)94.1%
Median Progression-Free Survival (mPFS)6.93 months

Experimental Protocols

Phase I/IIa Clinical Trial (NCT03758664) Protocol Summary

  • Study Design: A multi-center, open-label, dose-escalation (Phase I) and dose-expansion (Phase IIa) study.

  • Patient Population:

    • Phase I (Dose Escalation): Patients with advanced solid tumors with or without FGF/FGFR alterations who have progressed on standard treatment.

    • Phase IIa (Dose Expansion): Patients with locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements who had disease progression after at least one prior treatment.

  • Treatment Regimen:

    • Phase I: Oral gunagratinib administered once daily (QD) in 21-day cycles at escalating doses (starting from 2 mg).

    • Phase IIa: Oral gunagratinib administered at the recommended Phase II dose (20 mg QD).

  • Outcome Measures:

    • Primary: Safety and tolerability, determination of Maximum Tolerated Dose (MTD) and recommended Phase II dose (Phase I); Objective Response Rate (ORR) (Phase IIa).

    • Secondary: Pharmacokinetics, preliminary anti-tumor activity (ORR, DCR, PFS).

  • Tumor Assessment: Radiological tumor evaluation was performed at baseline and every 6 weeks until disease progression.

Signaling Pathways

Gunagratinib exerts its anticancer effects by inhibiting the FGFR signaling pathway. Aberrant FGFR signaling can drive tumor cell proliferation, survival, and angiogenesis through the activation of several downstream pathways.

FGFR_Signaling_Pathway Ligand FGF Ligand FGFR FGFR Ligand->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K JAK JAK FGFR->JAK PLCG PLCγ FGFR->PLCG Gunagratinib Gunagratinib (ICP-192) Gunagratinib->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation PLCG->Proliferation

Caption: Gunagratinib (ICP-192) inhibits FGFR signaling.

Experimental_Workflow Patient Patient with Advanced Solid Tumor (with FGFR alteration) Screening Screening & Eligibility Assessment Patient->Screening Enrollment Enrollment into Phase I or IIa Screening->Enrollment Treatment Oral Gunagratinib (QD) Enrollment->Treatment Monitoring Safety & Tolerability Monitoring Treatment->Monitoring Efficacy Tumor Assessment (every 6 weeks) Treatment->Efficacy Endpoints Primary & Secondary Endpoints Analysis Monitoring->Endpoints Efficacy->Endpoints

Caption: Clinical trial workflow for Gunagratinib.

Part 2: Steroid-Based Histamine H3 Receptor Antagonist (Compound XXI)

The second molecule referred to as "this compound" in some commercial contexts is a steroid-based histamine H3 receptor antagonist, also designated as compound XXI. While its primary characterization is as a modulator of the histamine H3 receptor, its potential as an anticancer agent is less documented in the available literature.

Structure-Activity Relationship

This class of compounds, specifically the 17a-aza-d-homolactam chemotype, demonstrates high affinity for the histamine H3 receptor, acting as antagonists or inverse agonists. Optimization of this steroid-based scaffold has focused on eliminating off-target effects, such as affinity for hERG and muscarinic receptors. The structure-activity relationship studies have primarily aimed to enhance potency and selectivity for the H3 receptor.

Quantitative Data Summary

Experimental Protocols

Detailed experimental protocols for evaluating the anticancer activity of this specific steroid-based histamine H3 receptor antagonist are not available in the provided search results. General protocols for assessing the anticancer potential of novel compounds would typically include:

  • In Vitro Cytotoxicity Assays: Determining the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines using assays like MTT or CellTiter-Glo.

  • Cell Cycle Analysis: Investigating the effect of the compound on cell cycle progression using flow cytometry.

  • Apoptosis Assays: Detecting the induction of programmed cell death through methods like Annexin V staining or caspase activity assays.

  • In Vivo Tumor Xenograft Studies: Evaluating the anti-tumor efficacy of the compound in animal models bearing human tumor xenografts.

Signaling Pathways

The proposed, though not directly confirmed for compound XXI, anticancer mechanism for histamine H3 receptor antagonists involves the modulation of key cancer-related signaling pathways. Inhibition of the H3 receptor has been shown to suppress cancer cell growth and metastasis by inhibiting the PI3K/Akt/mTOR and MEK/ERK signaling pathways.

H3R_Antagonist_Signaling H3R_Antagonist Steroid-Based H3R Antagonist (XXI) H3R Histamine H3 Receptor H3R_Antagonist->H3R PI3K PI3K H3R->PI3K Inhibition MEK MEK H3R->MEK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Decreased Cell Proliferation & Metastasis mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed anticancer signaling of H3R antagonists.

References

The Pharmacodynamics of ICP-192 (Gunagratinib) in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICP-192 (Gunagratinib) is a novel, orally bioavailable, irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor that demonstrates potent and selective activity against FGFR isoforms 1, 2, 3, and 4. By forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket of FGFRs, gunagratinib effectively blocks the signaling pathways that drive proliferation and survival in cancer cells harboring FGFR alterations. Preclinical and clinical data have established its mechanism of action, demonstrating significant anti-tumor activity in various cancer models with a manageable safety profile. A key pharmacodynamic biomarker for gunagratinib activity is hyperphosphatemia, a class effect of FGFR inhibition. This technical guide provides an in-depth overview of the pharmacodynamics of ICP-192, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways involved.

Introduction

The fibroblast growth factor receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, migration, and angiogenesis. Aberrations in FGFR genes, including amplifications, fusions, and activating mutations, are oncogenic drivers in a variety of solid tumors, such as cholangiocarcinoma, urothelial carcinoma, and head and neck cancer.[1][2] ICP-192 (gunagratinib) is a second-generation FGFR inhibitor designed to potently and irreversibly inhibit all four FGFR family members.[3][4] Its irreversible binding mechanism is hypothesized to overcome acquired resistance to first-generation, reversible FGFR inhibitors.[5]

Mechanism of Action

ICP-192 is a small molecule inhibitor that selectively and irreversibly inhibits the kinase activity of FGFR1, FGFR2, FGFR3, and FGFR4. The molecule is designed to target a cysteine residue located in the P-loop of the ATP binding site of the FGFRs. The formation of a covalent bond between gunagratinib and this cysteine residue leads to the permanent inactivation of the receptor's kinase function. This, in turn, blocks the autophosphorylation of the FGFRs and the subsequent activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways. The inhibition of these pathways ultimately leads to decreased cell proliferation, induction of apoptosis, and suppression of tumor growth in FGFR-dependent cancer cells.

Quantitative Pharmacodynamic Data

The potency of ICP-192 has been characterized through various biochemical and cellular assays. The following table summarizes the key in vitro inhibitory activities of gunagratinib against the four FGFR isoforms.

TargetAssay TypeIC50 (nM)Reference
FGFR1Biochemical1.4
FGFR2Biochemical1.5
FGFR3Biochemical2.4
FGFR4Biochemical3.5

IC50: Half-maximal inhibitory concentration.

In clinical studies, a consistent pharmacodynamic effect of gunagratinib has been the observation of hyperphosphatemia in patients. This is a known on-target effect of FGFR inhibition, resulting from the blockade of FGF23/FGFR signaling in the kidneys, which leads to increased phosphate reabsorption. The consistent observation of hyperphosphatemia at doses of 8 mg once daily and above serves as a clinical pharmacodynamic biomarker, confirming target engagement.

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway Inhibition by ICP-192

The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. ICP-192, by irreversibly binding to the kinase domain of FGFRs, blocks this initial activation step. This leads to the suppression of two major signaling pathways crucial for cancer cell survival and proliferation: the RAS-MAPK pathway and the PI3K-AKT pathway.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR Kinase Domain FGF->FGFR FRS2 FRS2 FGFR:p1->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ICP192 ICP-192 (Gunagratinib) ICP192->FGFR:p1 Covalent Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Kinase Assay (IC50 Determination) CellBased Cell-Based Assays Biochemical->CellBased CellViability Cell Viability Assay (e.g., MTT/CellTiter-Glo) CellBased->CellViability WesternBlot Western Blot Analysis (Downstream Signaling) CellBased->WesternBlot Xenograft Tumor Xenograft Models (Efficacy Studies) CellBased->Xenograft PD_Biomarkers Pharmacodynamic Biomarker Analysis (e.g., p-FGFR) Xenograft->PD_Biomarkers

References

Gunagratinib: A Technical Guide to Molecular Modeling and Docking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gunagratinib (ICP-192) is a potent, orally active, and irreversible pan-fibroblast growth factor receptor (pan-FGFR) inhibitor.[1][2] It has demonstrated significant clinical activity in patients with advanced solid tumors harboring FGFR pathway alterations.[3] As a covalent inhibitor, gunagratinib forms a permanent bond with its target, leading to sustained inhibition of the downstream signaling pathways that drive tumor growth and proliferation. This technical guide provides an in-depth overview of the molecular modeling and docking studies relevant to understanding the mechanism of action of gunagratinib, intended for professionals in the field of drug discovery and development. While specific proprietary modeling studies on gunagratinib are not publicly available, this guide outlines the established computational and experimental workflows used for characterizing such covalent inhibitors.

Quantitative Inhibitory Activity

Gunagratinib exhibits potent inhibitory activity against all four members of the FGFR family. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetIC50 (nM)
FGFR11.4
FGFR21.5
FGFR32.4
FGFR43.5
Data sourced from Selleck Chemicals.[4]

FGFR Signaling and Gunagratinib's Mechanism of Action

The Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate several downstream signaling cascades crucial for cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a known driver in various cancers. Gunagratinib exerts its therapeutic effect by irreversibly binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking these downstream signals.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR FGFR FGF->FGFR Binds P P FGFR->P RAS RAS P->RAS PI3K PI3K P->PI3K PLCg PLCg P->PLCg Gunagratinib Gunagratinib Gunagratinib->FGFR Covalently Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival DAG_IP3 DAG_IP3 PLCg->DAG_IP3 DAG/IP3 Differentiation Differentiation DAG_IP3->Differentiation

Figure 1: FGFR Signaling Pathway and Point of Inhibition by Gunagratinib.

Molecular Modeling and Docking: A Representative Workflow

Due to the absence of publicly available, specific molecular modeling studies for gunagratinib, a standard and robust workflow for modeling the covalent interaction of an irreversible inhibitor with its kinase target is presented below. This protocol is based on established methodologies for similar FGFR inhibitors.

Modeling_Workflow cluster_prep Preparation cluster_docking Covalent Docking cluster_analysis Analysis & Refinement PDB_Selection 1. Protein Structure Selection (e.g., PDB: 6MZW for FGFR1) Protein_Prep 2. Protein Preparation (Add hydrogens, assign charges) PDB_Selection->Protein_Prep Define_Site 4. Define Binding Site (Grid generation around ATP pocket) Protein_Prep->Define_Site Ligand_Prep 3. Ligand Preparation (Generate 3D conformer of Gunagratinib) Run_Docking 6. Run Covalent Docking Simulation Ligand_Prep->Run_Docking Define_Covalent 5. Define Covalent Reaction (Specify reactive Cys residue and inhibitor warhead) Define_Site->Define_Covalent Define_Covalent->Run_Docking Pose_Analysis 7. Analyze Docking Poses (Scoring, visual inspection of interactions) Run_Docking->Pose_Analysis MD_Simulation 8. Molecular Dynamics Simulation (Assess stability of the covalent complex) Pose_Analysis->MD_Simulation Binding_Energy 9. Binding Free Energy Calculation MD_Simulation->Binding_Energy

Figure 2: Representative Workflow for Molecular Modeling and Covalent Docking.

Detailed Methodologies

1. Protein Structure Preparation

  • Source: A high-resolution crystal structure of the target FGFR kinase domain would be obtained from the Protein Data Bank (PDB). For example, PDB ID: 6MZW, which contains FGFR1 in complex with the covalent inhibitor TAS-120, provides a suitable template.[5]

  • Protocol:

    • Download the PDB file (e.g., 6MZW).

    • Using a molecular modeling package (e.g., Schrödinger Maestro, MOE), remove all non-essential components such as water molecules, co-solvents, and the original ligand.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.

    • Assign partial atomic charges using a standard force field (e.g., OPLS4, AMBER).

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation

  • Source: The 2D structure of gunagratinib (C22H25N5O4) would be obtained from a chemical database or drawn using a chemical sketcher.

  • Protocol:

    • Generate a 3D conformation of the gunagratinib structure.

    • Assign appropriate protonation states and partial charges using a suitable force field.

    • The reactive warhead on gunagratinib, likely an acrylamide moiety, is identified for the covalent docking step.

3. Covalent Docking

  • Objective: To predict the binding pose of gunagratinib and the geometry of the covalent bond formed with the target cysteine residue within the FGFR P-loop.

  • Protocol (using a platform like Schrödinger's Covalent Docking workflow):

    • Grid Generation: Define the active site by generating a receptor grid centered on the ATP-binding pocket.

    • Reaction Definition: Specify the reaction type as a Michael addition. The reactive residue on the protein (the thiol group of the specific P-loop cysteine, e.g., Cys488 in FGFR1) and the reactive atoms on the gunagratinib warhead (the α,β-unsaturated carbonyl system) are defined.

    • Docking Execution: Run the covalent docking algorithm, which samples various conformations of the ligand within the active site and then forms the covalent bond.

    • Pose Analysis: The resulting poses are scored based on predicted binding affinity. The top-ranked pose is visually inspected to analyze key non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to binding affinity and selectivity, in addition to the formed covalent bond.

4. Molecular Dynamics (MD) Simulation

  • Objective: To assess the stability of the gunagratinib-FGFR covalent complex and to analyze the dynamics of the interactions over time.

  • Protocol:

    • System Setup: The top-ranked docked complex is placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

    • Force Field: A suitable force field, such as AMBER or CHARMM, is used for the protein, ligand, and solvent.

    • Simulation: The system undergoes energy minimization, followed by a gradual heating and equilibration phase. A production MD simulation is then run for a significant duration (e.g., 100-200 nanoseconds) under NPT or NVT ensemble conditions.

    • Analysis: Trajectories are analyzed for Root Mean Square Deviation (RMSD) to assess complex stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions. Detailed analysis of hydrogen bonds and other interactions over the course of the simulation provides insights into the dynamic stability of the binding.

Experimental Protocol for IC50 Determination

The determination of IC50 for an irreversible inhibitor is time-dependent. A typical workflow involves a pre-incubation step to allow for the covalent bond formation, followed by measurement of remaining enzyme activity.

IC50_Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Inhibitor_Dilution 1. Prepare Serial Dilution of Gunagratinib Pre_Incubation 3. Pre-incubate Enzyme with Gunagratinib (for a defined time, e.g., 60 min) Inhibitor_Dilution->Pre_Incubation Enzyme_Prep 2. Prepare FGFR Enzyme Solution Enzyme_Prep->Pre_Incubation Add_Substrate 4. Initiate Kinase Reaction (Add ATP and peptide substrate) Pre_Incubation->Add_Substrate Measure_Signal 5. Measure Reaction Product (e.g., Luminescence via ADP-Glo) Add_Substrate->Measure_Signal Plot_Data 6. Plot % Inhibition vs. [Gunagratinib] Measure_Signal->Plot_Data Calculate_IC50 7. Calculate IC50 (Non-linear regression) Plot_Data->Calculate_IC50

Figure 3: Experimental Workflow for IC50 Determination of an Irreversible Inhibitor.

Detailed Methodology: ADP-Glo™ Kinase Assay (Representative)

This protocol describes a common method for measuring kinase activity and inhibition.

  • Reagent Preparation:

    • Prepare a serial dilution of gunagratinib in DMSO, and then dilute further into the appropriate kinase assay buffer.

    • Prepare a solution of the recombinant human FGFR enzyme (e.g., FGFR1) in kinase buffer.

    • Prepare a solution containing the peptide substrate and ATP at a concentration near the Km for the enzyme.

  • Enzyme Inhibition Reaction:

    • In a 384-well plate, add the FGFR enzyme solution to wells containing the different concentrations of gunagratinib.

    • Allow the enzyme and inhibitor to pre-incubate for a fixed period (e.g., 60 minutes) at room temperature to facilitate covalent bond formation.

    • Initiate the kinase reaction by adding the ATP/substrate solution to all wells.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to a no-inhibitor (DMSO) control.

    • The percent inhibition is plotted against the logarithm of the gunagratinib concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism). It is crucial to note that for irreversible inhibitors, the IC50 value is dependent on the pre-incubation time.

References

Foundational Research on Gunagratinib's Anticancer Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Gunagratinib (ICP-192), a novel, orally active, irreversible pan-inhibitor of the fibroblast growth factor receptors (FGFRs). Gunagratinib is under investigation for the treatment of various solid tumors harboring FGFR gene aberrations. This document outlines the core mechanism of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action

Gunagratinib is a small molecule inhibitor that potently and selectively targets FGFR family members (FGFR1, FGFR2, FGFR3, and FGFR4).[1][2] Its mechanism of action is characterized by irreversible covalent binding to the FGFR kinase domain.[1][2] This covalent modification leads to a sustained inhibition of FGFR signaling, which in turn suppresses tumor cell proliferation, survival, and angiogenesis.[3] Preclinical data have indicated that Gunagratinib can overcome acquired resistance to first-generation, reversible FGFR inhibitors.

Quantitative Preclinical and Clinical Data

The anticancer effects of Gunagratinib have been quantified in both preclinical and clinical studies. The following tables summarize the key efficacy data.

Table 1: Preclinical Inhibitory Activity of Gunagratinib
TargetIC50 (nM)
FGFR11.4
FGFR21.5
FGFR32.4
FGFR43.5
(Data sourced from publicly available information on Gunagratinib's preclinical profile)
Table 2: Clinical Efficacy of Gunagratinib in Advanced Solid Tumors with FGF/FGFR Gene Aberrations (Phase I)
ParameterValue
Overall Response Rate (ORR) 33.3%
- Complete Response (CR)8.3% (1 patient with cholangiocarcinoma)
- Partial Response (PR)25%
Disease Control Rate (DCR) 91.7%
(Data from the first-in-human Phase I/IIa ICP-CL-00301 trial, as of February 2021)
Table 3: Clinical Efficacy of Gunagratinib in Previously Treated Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusions or Rearrangements (Phase IIa Dose-Expansion)
ParameterValue
Objective Response Rate (ORR) 52.9%
- Confirmed Partial Response (PR)9/17 patients
Disease Control Rate (DCR) 94.1%
- Stable Disease (SD)7/17 patients
Median Progression-Free Survival (mPFS) 6.93 months
(Data from the Phase IIa dose-expansion part of the ICP-CL-00301 trial, as of September 5, 2022)

Experimental Protocols

This section details the methodologies for key experiments typically employed in the preclinical evaluation of FGFR inhibitors like Gunagratinib. While specific protocols for Gunagratinib's preclinical development are not publicly available in full detail, the following represent standard and widely accepted procedures in the field.

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Gunagratinib in cancer cell lines with and without FGFR aberrations.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of Gunagratinib or a vehicle control (e.g., DMSO) for 72 hours.

  • Reagent Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well and incubated for 2-4 hours.

  • Data Acquisition: For MTT assays, the formazan crystals are solubilized, and the absorbance is read at 570 nm. For MTS assays, the absorbance of the soluble formazan is read at 490 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

Objective: To assess the effect of Gunagratinib on the phosphorylation of FGFR and its downstream signaling proteins.

Methodology:

  • Cell Lysis: Cancer cells are treated with various concentrations of Gunagratinib for a specified time, followed by lysis in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of FGFR, ERK, AKT, and PLCγ. Subsequently, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of Gunagratinib.

Methodology:

  • Tumor Implantation: Human cancer cells with FGFR aberrations are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and the mice are then randomized into treatment and control groups.

  • Drug Administration: Gunagratinib is administered orally at various doses once daily. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume and mouse body weight are measured two to three times per week.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blot). Tumor growth inhibition is calculated and statistically analyzed.

Visualizations

Signaling Pathway of Gunagratinib Action

Gunagratinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling Cascades FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg Activation RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK Activation PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activation JAK_STAT JAK-STAT Pathway FGFR->JAK_STAT Activation Gunagratinib Gunagratinib Gunagratinib->FGFR Irreversible Covalent Binding Proliferation Cell Proliferation & Survival PLCg->Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis PI3K_AKT->Proliferation PI3K_AKT->Angiogenesis JAK_STAT->Proliferation

Caption: Gunagratinib irreversibly inhibits FGFR, blocking downstream signaling pathways.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cell_culture 1. Cancer Cell Culture (with FGFR aberration) implantation 2. Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size implantation->tumor_growth randomization 4. Randomization into Treatment & Control Groups tumor_growth->randomization gunagratinib_admin 5a. Oral Administration of Gunagratinib randomization->gunagratinib_admin vehicle_admin 5b. Oral Administration of Vehicle (Control) randomization->vehicle_admin measurement 6. Regular Measurement of Tumor Volume & Body Weight gunagratinib_admin->measurement vehicle_admin->measurement endpoint 7. Study Endpoint Reached measurement->endpoint analysis 8. Tumor Excision, Weight, & Further Analysis endpoint->analysis data_analysis 9. Statistical Analysis of Tumor Growth Inhibition analysis->data_analysis

Caption: Workflow for assessing Gunagratinib's in vivo antitumor efficacy.

Logical Framework for Gunagratinib's Development

Gunagratinib_Development_Logic cluster_problem Clinical Challenge cluster_solution Therapeutic Strategy cluster_preclinical Preclinical Validation cluster_clinical Clinical Evaluation fgfr_aberrations FGFR Aberrations Drive Cancer Progression gunagratinib Gunagratinib: Irreversible Pan-FGFR Inhibitor fgfr_aberrations->gunagratinib Targeted by resistance Acquired Resistance to Reversible FGFR Inhibitors resistance->gunagratinib Designed to Overcome in_vitro Potent In Vitro Inhibition of FGFRs gunagratinib->in_vitro Leads to in_vivo In Vivo Tumor Growth Inhibition gunagratinib->in_vivo Leads to overcomes_resistance Overcomes Resistance to 1st Gen. Inhibitors (Preclinical) gunagratinib->overcomes_resistance Demonstrates phase1 Phase I: Safety & Preliminary Efficacy in_vitro->phase1 Justifies in_vivo->phase1 Justifies overcomes_resistance->phase1 Justifies phase2 Phase IIa: Efficacy in Cholangiocarcinoma phase1->phase2 Supports Progression to

References

Methodological & Application

Application Notes and Protocols for ICP-192 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICP-192 (also known as gunagratinib) is a potent and selective, orally active, irreversible pan-fibroblast growth factor receptor (pan-FGFR) inhibitor.[1][2][3][4][5] It covalently binds to and inhibits the activity of FGFRs, which are key regulators of cell proliferation, differentiation, migration, and survival. Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers. These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of ICP-192.

Mechanism of Action

ICP-192 is a pan-FGFR inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4. By irreversibly binding to the ATP-binding pocket of the FGFR kinase domain, ICP-192 blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. The primary signaling cascades inhibited include the RAS-MAPK, PI3K-AKT, and PLCγ pathways.

Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to its corresponding FGFR, in the presence of heparan sulfate as a cofactor, induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream signaling pathways that regulate essential cellular processes.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Heparan_Sulfate Heparan Sulfate Heparan_Sulfate->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT Cellular_Responses Cellular Responses (Proliferation, Survival, etc.) AKT->Cellular_Responses DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Cellular_Responses Transcription_Factors->Cellular_Responses ICP192 ICP-192 ICP192->FGFR Inhibition

FGFR Signaling Pathway and ICP-192 Inhibition.

Data Presentation

The following table summarizes representative quantitative data for pan-FGFR inhibitors from in vitro assays. Note that specific IC50 values for ICP-192 are not publicly available in the provided search results and the data below for other pan-FGFR inhibitors is for illustrative purposes.

CompoundTargetAssay TypeCell LineIC50 (nM)Reference
LY2874455FGFR1, -2, -3, -4Biochemical-2.8, 2.6, 6.4, 6.0
NVP-BGJ398FGFR1, -2, -3Biochemical-0.9, 1.4, 1.0
DW14383FGFR1, 2, 3, 4Biochemical-<0.3, 1.1, <0.3, 0.5
LucitanibFGFR1 amplifiedCell ViabilityLung Cancer Cells45 - 3160
PD173074FGFR3 mutantCell ViabilityBladder Tumor CellsNanomolar range
TKI-258FGFR3 mutantCell ViabilityBladder Tumor CellsNanomolar range

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines with known FGFR alterations (e.g., FGFR2 fusion, FGFR1 amplification)

  • Complete cell culture medium

  • ICP-192 (dissolved in DMSO)

  • 96-well plates

  • MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of ICP-192 in complete medium.

  • Remove the medium from the wells and add 100 µL of the ICP-192 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Add_ICP192 Add ICP-192 to Cells Seed_Cells->Add_ICP192 Prepare_ICP192 Prepare ICP-192 Dilutions Prepare_ICP192->Add_ICP192 Incubate_72h Incubate for 72h Add_ICP192->Incubate_72h Add_MTS Add MTS Reagent Incubate_72h->Add_MTS Incubate_1_4h Incubate for 1-4h Add_MTS->Incubate_1_4h Read_Absorbance Read Absorbance (490nm) Incubate_1_4h->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Cell Viability Assay Workflow.
Western Blot Analysis of FGFR Phosphorylation

This protocol is used to assess the inhibitory effect of ICP-192 on FGFR autophosphorylation.

Materials:

  • Cancer cell lines with FGFR alterations

  • Complete cell culture medium

  • ICP-192 (dissolved in DMSO)

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Plate cells in 6-well plates and grow to 70-80% confluency.

  • Starve cells in serum-free medium for 4-6 hours.

  • Treat cells with various concentrations of ICP-192 for a specified time (e.g., 2 hours). Include a vehicle control.

  • Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold lysis buffer.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein samples, add Laemmli sample buffer, and boil at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • The membrane can be stripped and re-probed for total FGFR and loading controls like β-actin.

Western_Blot_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to PVDF SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Quantification Densitometry Analysis Imaging->Quantification

Western Blot Analysis Workflow.

Conclusion

The described in vitro cell-based assays provide a robust framework for characterizing the activity of ICP-192. These protocols can be adapted to specific cell lines and research questions to further elucidate the therapeutic potential of this pan-FGFR inhibitor in cancers with aberrant FGFR signaling. Consistent and reproducible data generation is crucial for the successful preclinical evaluation of novel therapeutic agents like ICP-192.

References

Application Notes and Protocols for Gunagratinib Xenograft Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gunagratinib (ICP-192) is a potent and irreversible pan-fibroblast growth factor receptor (pan-FGFR) inhibitor that targets FGFR1, 2, 3, and 4.[1][2][3] Aberrant FGFR signaling is a key driver in various malignancies, making it a critical therapeutic target. Preclinical evaluation of Gunagratinib in xenograft animal models is a crucial step in understanding its in vivo efficacy and mechanism of action before clinical application. These studies are essential for determining anti-tumor activity, establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships, and identifying potential biomarkers of response. Efficacy for Gunagratinib has been observed in preclinical xenograft models of lung, gastric, urothelial, and liver cancers.[4]

This document provides detailed application notes and protocols for conducting xenograft animal model studies with Gunagratinib, with a specific focus on gastric cancer models.

Mechanism of Action

Gunagratinib covalently binds to its target FGFRs, leading to irreversible inhibition.[2] This mode of action allows for sustained target engagement and has been suggested in preclinical data to overcome acquired resistance to first-generation, reversible FGFR inhibitors. By blocking the FGFR signaling pathway, Gunagratinib inhibits downstream cellular processes critical for tumor growth and survival, including cell proliferation, differentiation, migration, and angiogenesis.

FGFR Signaling Pathway

The diagram below illustrates the canonical FGFR signaling pathway, which is inhibited by Gunagratinib. Upon ligand binding, FGFRs dimerize and autophosphorylate, activating multiple downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Transcription Gunagratinib Gunagratinib Gunagratinib->FGFR Inhibits

FGFR Signaling Pathway and Point of Inhibition by Gunagratinib.

Experimental Protocols

The following protocols provide a framework for conducting xenograft studies to evaluate the anti-tumor efficacy of Gunagratinib.

Cell Line Selection

Successful xenograft studies begin with the appropriate selection of cancer cell lines. Cell lines with known FGFR alterations are critical for evaluating the efficacy of Gunagratinib.

Cancer TypeCell LineRelevant FGFR Alteration
Gastric CancerSNU-16FGFR2 Amplification
Urothelial CarcinomaRT-112FGFR3-TACC3 Fusion
Lung CancerNCI-H1581FGFR1 Amplification
Animal Model Selection

Immunocompromised mice are essential for establishing human tumor xenografts. The choice of strain can impact tumor take rate and growth characteristics.

  • BALB/c nude mice: Athymic, lacking a thymus gland, resulting in a deficient T-cell population. Commonly used for subcutaneous xenograft models.

  • NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice: Deficient in both T and B lymphocytes, and have impaired macrophage and natural killer (NK) cell function, allowing for better engraftment of some cell lines and patient-derived tissues.

Subcutaneous Xenograft Model Protocol (using SNU-16)

This protocol describes the establishment of a subcutaneous gastric cancer xenograft model.

  • Cell Culture: Culture SNU-16 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of 6-8 week old female BALB/c nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Gunagratinib Administration: Prepare Gunagratinib in a suitable vehicle (e.g., 0.5% methylcellulose). Administer Gunagratinib orally (p.o.) once daily (QD) at the desired dose levels (e.g., 0.3 mg/kg, 1 mg/kg, 3 mg/kg). The control group should receive the vehicle alone.

  • Endpoint Analysis: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blot for target engagement).

Experimental Workflow

The following diagram outlines the typical workflow for a xenograft efficacy study.

Xenograft_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis CellCulture Cell Line Culture (e.g., SNU-16) Implantation Tumor Cell Implantation CellCulture->Implantation AnimalAcclimatization Animal Acclimatization (e.g., BALB/c nude) AnimalAcclimatization->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Randomization Randomization Monitoring->Randomization Treatment Treatment Initiation (Gunagratinib vs. Vehicle) Randomization->Treatment DataCollection Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Endpoint Endpoint Analysis (Tumor Weight, IHC, WB) DataCollection->Endpoint Results Results & Interpretation Endpoint->Results

General Workflow for a Gunagratinib Xenograft Efficacy Study.

Data Presentation

Quantitative data from xenograft studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.

In Vivo Efficacy of Gunagratinib in a SNU-16 Gastric Cancer Xenograft Model

Preclinical studies have demonstrated a significant anti-tumor response of Gunagratinib in an SNU-16 xenograft model at dosages as low as 0.3 mg/kg. The following table is a representative example of how to present efficacy data from such a study.

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Tumor Weight at Day 21 (mg)
Vehicle ControlVehicle, p.o., QD1250 ± 150-1200 ± 130
Gunagratinib0.3 mg/kg, p.o., QD625 ± 8050600 ± 75
Gunagratinib1 mg/kg, p.o., QD312 ± 5075300 ± 45
Gunagratinib3 mg/kg, p.o., QD125 ± 3090110 ± 25

Note: The data presented in this table is illustrative and based on reported significant anti-tumor responses. Actual results may vary depending on specific experimental conditions.

Safety and Tolerability

In preclinical xenograft models, Gunagratinib has demonstrated a favorable safety profile. The maximum tolerated dose (MTD) was shown to be substantially higher than the effective dose. Continuous 14-day administration to rats showed no apparent toxicity. During in vivo studies, it is essential to monitor animal well-being, including daily observation for clinical signs of toxicity and regular body weight measurements.

Conclusion

Gunagratinib has shown potent anti-tumor activity in preclinical xenograft models of various cancers harboring FGFR alterations, particularly in gastric cancer. The protocols and application notes provided here offer a comprehensive guide for researchers to design and execute robust in vivo studies to further evaluate the therapeutic potential of Gunagratinib. Careful selection of cell lines and animal models, along with rigorous execution of the experimental protocols, will yield high-quality, reproducible data critical for the continued development of this promising targeted therapy.

References

Application Notes and Protocols for Preclinical Evaluation of ICP-192 (Gunagratinib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICP-192, also known as Gunagratinib, is an orally bioavailable, irreversible pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, FGFR2, FGFR3, and FGFR4.[1] Developed by InnoCare Pharma, this small molecule inhibitor has shown potential in overcoming acquired resistance to first-generation, reversible FGFR inhibitors.[1] These application notes provide a framework for the preclinical evaluation of ICP-192, including its mechanism of action, suggested experimental protocols for in vivo studies, and a template for data presentation. It is important to note that specific preclinical dosing regimens and detailed pharmacokinetic data for ICP-192 in animal models are not extensively published in the public domain. Therefore, the following protocols are based on established methodologies for evaluating FGFR inhibitors in preclinical settings.

Mechanism of Action and Signaling Pathway

ICP-192 covalently binds to its target FGFRs, leading to an irreversible inhibition of their kinase activity.[1] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival. Its aberrant activation is implicated in various cancers. Upon binding of the FGF ligand, FGFRs dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways. ICP-192's inhibition of FGFR blocks these downstream signals, thereby impeding tumor growth.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 P2 P FGFR->P2 RAS RAS P1->RAS Autophosphorylation PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ICP192 ICP-192 (Gunagratinib) ICP192->FGFR Inhibition

FGFR Signaling Pathway and ICP-192 Inhibition.

Preclinical Dosing and Administration

While specific preclinical data for ICP-192 is limited, a report from a Phase I clinical trial mentioned that a human oral dose of 8 mg once daily (QD) resulted in plasma exposures exceeding the therapeutic levels observed in preclinical xenograft models.[1] This suggests that effective doses in animal models are likely to be in a range that achieves a comparable plasma concentration. The administration is oral, consistent with its clinical formulation.[1]

Data Presentation: Representative Preclinical Dosing in Xenograft Models

The following tables are templates illustrating how quantitative data from preclinical studies of an FGFR inhibitor like ICP-192 would be presented. Note: The data presented here is illustrative and not actual experimental data for ICP-192.

Table 1: Illustrative Dosing and Efficacy in a Cell Line-Derived Xenograft (CDX) Model

Animal ModelHuman Cell LineTreatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)
Nude MouseSNU-16 (Gastric Cancer)Vehicle Control-QD, Oral0
Nude MouseSNU-16 (Gastric Cancer)ICP-1925QD, Oral45
Nude MouseSNU-16 (Gastric Cancer)ICP-19210QD, Oral78
Nude MouseSNU-16 (Gastric Cancer)ICP-19220QD, Oral95

Table 2: Illustrative Pharmacokinetic Parameters in Rodents

SpeciesDose (mg/kg, Oral)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Half-life (h)
Mouse10850268006
Rat10620475008

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the preclinical efficacy and pharmacokinetics of an FGFR inhibitor like ICP-192.

In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical workflow for assessing the anti-tumor activity of ICP-192 in a subcutaneous xenograft model.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis CellCulture 1. Cell Culture (e.g., FGFR-amplified cell line) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring (to ~150-200 mm³) Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Dosing 5. Daily Oral Dosing (Vehicle or ICP-192) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. Euthanasia at Endpoint Monitoring->Endpoint TissueCollection 8. Tumor & Tissue Collection Endpoint->TissueCollection Analysis 9. Pharmacodynamic & Histological Analysis TissueCollection->Analysis

Workflow for an in vivo xenograft efficacy study.

Methodology:

  • Cell Line Selection: Choose a human cancer cell line with known FGFR alterations (e.g., amplification, fusion, or mutation).

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Implantation: Subcutaneously inject cultured cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.

  • Drug Formulation and Administration: Prepare ICP-192 in a suitable vehicle for oral gavage. Administer the drug or vehicle to the respective groups daily.

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a fixed duration.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement (e.g., levels of phosphorylated FGFR or downstream proteins like p-ERK) via Western blot or immunohistochemistry.

Pharmacokinetic (PK) Study

This protocol describes a typical workflow for determining the pharmacokinetic profile of ICP-192 in rodents.

PK_Workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis AnimalDosing 1. Administer Single Oral Dose of ICP-192 to Mice/Rats Timepoints 2. Collect Blood Samples at Predetermined Timepoints (e.g., 0.5, 1, 2, 4, 8, 24h) AnimalDosing->Timepoints PlasmaProcessing 3. Process Blood to Plasma and Store at -80°C Timepoints->PlasmaProcessing SampleAnalysis 4. Quantify ICP-192 Concentration using LC-MS/MS PlasmaProcessing->SampleAnalysis PK_Calculation 5. Calculate PK Parameters (Cmax, Tmax, AUC, Half-life) SampleAnalysis->PK_Calculation

References

Application Notes and Protocols for Determining Cell Viability and Sensitivity to Gunagratinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gunagratinib (ICP-192) is a potent and irreversible pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, FGFR2, FGFR3, and FGFR4.[1] By covalently binding to these receptors, Gunagratinib effectively blocks downstream signaling pathways, such as the RAS-RAF-MEK-MAPK and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[1] Dysregulation of the FGFR signaling pathway is a known driver in various malignancies, making Gunagratinib a promising therapeutic agent, particularly in cancers with FGFR gene aberrations like fusions and rearrangements.[2][3]

These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to Gunagratinib using common cell viability assays. The accompanying data and visualizations are intended to guide researchers in designing and executing experiments to determine the efficacy of Gunagratinib in relevant preclinical models.

Mechanism of Action of Gunagratinib

Gunagratinib's primary mechanism of action is the irreversible inhibition of the tyrosine kinase activity of FGFRs. This leads to the suppression of key downstream signaling cascades that promote cancer cell growth and survival.

Gunagratinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR (1-4) FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg JAK JAK FGFR->JAK GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Transcription STAT STAT JAK->STAT STAT->Transcription Gunagratinib Gunagratinib Gunagratinib->FGFR Irreversibly Inhibits FGF FGF Ligand FGF->FGFR Binds

Caption: Gunagratinib signaling pathway.

Quantitative Data Summary

While extensive clinical data on Gunagratinib's efficacy is available, specific preclinical IC50 values in a comprehensive panel of cancer cell lines are not widely published.[2] Researchers are encouraged to determine the IC50 values empirically in their cell lines of interest using the protocols provided below. The following table provides a template for summarizing such experimental data.

Cell LineCancer TypeFGFR AlterationIC50 (nM) of Gunagratinib
Example: AN3 CAEndometrial CancerFGFR2 MutationUser-determined value
Example: M-314CholangiocarcinomaFGFR2 FusionUser-determined value
Example: RT112/84Bladder CancerFGFR3 MutationUser-determined value
User Cell Line 1
User Cell Line 2

Experimental Protocols

The following are detailed protocols for commonly used cell viability assays to determine the sensitivity of cell lines to Gunagratinib.

Experimental Workflow Overview

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plates Cell_Adherence Allow cells to adhere (24h) Cell_Seeding->Cell_Adherence Drug_Treatment Treat cells with serial dilutions of Gunagratinib Cell_Adherence->Drug_Treatment Incubation Incubate for desired time (e.g., 72h) Drug_Treatment->Incubation Add_Reagent Add viability assay reagent (e.g., MTT, CellTiter-Glo) Incubation->Add_Reagent Incubate_Reagent Incubate as per protocol Add_Reagent->Incubate_Reagent Measure_Signal Measure signal (absorbance or luminescence) Incubate_Reagent->Measure_Signal Data_Normalization Normalize data to untreated controls Measure_Signal->Data_Normalization Dose_Response Generate dose-response curves Data_Normalization->Dose_Response IC50_Calculation Calculate IC50 values Dose_Response->IC50_Calculation

Caption: General workflow for cell viability assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Gunagratinib (or ICP-192)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Gunagratinib in complete medium. Remove the medium from the wells and add 100 µL of the Gunagratinib dilutions. Include wells with vehicle control (e.g., DMSO at the highest concentration used for drug dilution) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the log of Gunagratinib concentration to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.

Materials:

  • Gunagratinib (or ICP-192)

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Complete cell culture medium

  • Luminometer

Protocol:

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Transfer the buffer to the lyophilized CellTiter-Glo® Substrate vial to reconstitute the reagent. Mix gently by inverting.

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of Gunagratinib in complete medium. Add the desired volume of drug dilutions to the wells. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence (from wells with medium and reagent but no cells). Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

RealTime-Glo™ MT Cell Viability Assay

This is a non-lytic, real-time assay that measures the reducing potential of viable cells, allowing for continuous monitoring of cell viability.

Materials:

  • Gunagratinib (or ICP-192)

  • RealTime-Glo™ MT Cell Viability Assay reagents (MT Substrate and NanoLuc® Enzyme)

  • Opaque-walled 96-well plates

  • Complete cell culture medium

  • Luminometer

Protocol:

  • Reagent Preparation: Prepare the 2X RealTime-Glo™ Reagent by diluting the MT Substrate and NanoLuc® Enzyme in complete medium according to the manufacturer's instructions.

  • Cell Seeding and Treatment (Combined):

    • Prepare cell suspensions at 2X the desired final seeding density.

    • Add an equal volume of the 2X RealTime-Glo™ Reagent to the cell suspension.

    • Dispense 100 µL of the cell/reagent mixture into the wells of an opaque-walled 96-well plate.

    • Prepare serial dilutions of Gunagratinib at 4X the final desired concentration. Add 50 µL of the 4X drug dilutions to the appropriate wells.

  • Real-Time Measurement: Place the plate in a plate-reading luminometer maintained at 37°C and 5% CO2. Measure luminescence at various time points over the desired treatment duration (e.g., every 2 hours for 72 hours).

  • Data Analysis: Normalize the luminescent signal at each time point to the time-zero reading. Calculate cell viability as a percentage of the untreated control at each time point. Plot the percentage of cell viability against the log of Gunagratinib concentration to determine the IC50 value at different time points.

Mechanisms of Resistance to Gunagratinib

Understanding potential mechanisms of resistance is crucial for developing effective long-term therapeutic strategies. Resistance to FGFR inhibitors can arise through several mechanisms:

  • On-Target Resistance: Secondary mutations in the FGFR kinase domain can prevent the binding of Gunagratinib.

  • Bypass Signaling: Upregulation of alternative signaling pathways (e.g., EGFR, MET) can compensate for the inhibition of FGFR signaling, allowing cancer cells to survive and proliferate.

  • Downstream Alterations: Mutations in downstream signaling components, such as RAS or PI3K, can lead to pathway activation independent of FGFR.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_bypass Bypass Signaling cluster_downstream Downstream Alterations Gunagratinib Gunagratinib FGFR FGFR Gunagratinib->FGFR Inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation FGFR_Mutation FGFR Kinase Domain Secondary Mutations FGFR_Mutation->FGFR Alters binding site Bypass_RTK Activation of other RTKs (e.g., EGFR, MET) Bypass_RTK->Downstream Activates Downstream_Mutation Mutations in downstream effectors (e.g., KRAS, PIK3CA) Downstream_Mutation->Downstream Constitutively activates

Caption: Mechanisms of resistance to FGFR inhibitors.

Conclusion

These application notes provide a framework for assessing the in vitro efficacy of Gunagratinib. The detailed protocols for various cell viability assays, along with an understanding of the drug's mechanism of action and potential resistance pathways, will enable researchers to effectively evaluate the therapeutic potential of Gunagratinib in relevant cancer models. Given the limited availability of public preclinical IC50 data, empirical determination of these values is a critical first step in investigating Gunagratinib sensitivity.

References

Application Notes and Protocols: Immunohistochemical Analysis of FGFR Expression in Gunagratinib Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Gunagratinib and the Role of FGFR Signaling

Gunagratinib (ICP-192) is an orally active, irreversible pan-FGFR inhibitor that potently and selectively targets Fibroblast Growth Factor Receptors 1, 2, 3, and 4. The FGFR signaling pathway is a critical regulator of cellular processes including proliferation, survival, migration, and angiogenesis. Aberrant FGFR signaling, driven by gene fusions, amplifications, or mutations, is a key oncogenic driver in a variety of solid tumors, most notably cholangiocarcinoma (CCA). Specifically, FGFR2 fusions are a common alteration in intrahepatic cholangiocarcinoma (iCCA).

Gunagratinib has demonstrated significant anti-tumor activity in clinical trials involving patients with advanced solid tumors harboring FGF/FGFR gene aberrations. In a phase IIa dose-expansion study for patients with locally advanced or metastatic CCA with FGFR2 fusions or rearrangements, Gunagratinib showed a promising objective response rate (ORR) and disease control rate (DCR). The efficacy of Gunagratinib and other FGFR inhibitors is contingent on the accurate identification of patients with tumors driven by FGFR pathway alterations.

While next-generation sequencing (NGS) and fluorescence in situ hybridization (FISH) are the definitive methods for identifying FGFR gene fusions and amplifications for clinical trial enrollment, immunohistochemistry (IHC) serves as a valuable and widely accessible tool for assessing FGFR protein expression levels. IHC can be employed as a screening method to identify patients who may be candidates for further molecular testing and subsequent treatment with FGFR-targeted therapies like Gunagratinib.

FGFR Signaling Pathway and Mechanism of Action of Gunagratinib

The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are pivotal for cell proliferation and survival. Gunagratinib, as a pan-FGFR inhibitor, covalently binds to the FGFR kinase domain, thereby blocking these downstream oncogenic signals.

FGFR_Signaling_Pathway FGFR Signaling Pathway and Gunagratinib's Mechanism of Action FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK) Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Gunagratinib Gunagratinib Gunagratinib->FGFR Inhibits Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Cell_Survival Cell Survival PI3K_AKT->Cell_Survival

FGFR Signaling Pathway and Gunagratinib's Mechanism of Action.

Quantitative Data Presentation

The following table provides a template for summarizing quantitative IHC data for FGFR expression. While specific data from Gunagratinib trials are not publicly available, this format is based on common practice in similar studies. The H-Score (Histoscore) is a semi-quantitative scoring method that considers both the intensity of staining and the percentage of positively stained tumor cells.

ParameterDescription
Scoring System H-Score (Histoscore)
Staining Intensity 0 (No staining) 1+ (Weak staining) 2+ (Moderate staining) 3+ (Strong staining)
H-Score Calculation H-Score = [1 x (% of 1+ cells)] + [2 x (% of 2+ cells)] + [3 x (% of 3+ cells)]
H-Score Range 0 - 300
Positivity Cut-off To be determined based on validation studies (e.g., H-Score ≥ 50)

Example Data Table:

Treatment GroupNFGFR Expression (H-Score, Mean ± SD)% Positive (H-Score ≥ 50)
Vehicle Control20150 ± 4590%
Gunagratinib (10 mg/kg)2075 ± 3045%
Gunagratinib (20 mg/kg)2040 ± 2015%

Experimental Protocols

The following is a representative IHC protocol for the detection of FGFR expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is based on established methodologies for FGFR IHC in cancer research and can be adapted for specific FGFR family members (FGFR1, FGFR2, FGFR3, FGFR4) by selecting the appropriate validated primary antibody.

Materials and Reagents:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Graded ethanol series (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0)

  • 3% Hydrogen Peroxide

  • Wash Buffer (e.g., PBS or TBS)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibody (Validated for IHC, e.g., anti-FGFR2, clone D8E4)

  • HRP-conjugated Secondary Antibody

  • DAB Chromogen Substrate

  • Hematoxylin Counterstain

  • Mounting Medium

IHC Staining Workflow:

IHC_Workflow Immunohistochemistry (IHC) Workflow for FGFR Expression Deparaffinization Deparaffinization & Rehydration Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Peroxidase_Blocking Peroxidase Blocking Antigen_Retrieval->Peroxidase_Blocking Blocking Blocking Peroxidase_Blocking->Blocking Primary_Antibody Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Detection (DAB) Secondary_Antibody->Detection Counterstaining Counterstaining (Hematoxylin) Detection->Counterstaining Dehydration_Mounting Dehydration & Mounting Counterstaining->Dehydration_Mounting Analysis Analysis Dehydration_Mounting->Analysis

IHC Workflow for FGFR Expression.

Detailed Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Rehydrate through a graded series of ethanol: 100% (2 x 2 minutes), 95% (1 x 2 minutes), 70% (1 x 2 minutes).

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Pre-heat Antigen Retrieval Buffer to 95-100°C.

    • Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

    • Rinse with deionized water.

  • Peroxidase Blocking:

    • Incubate slides with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with Wash Buffer for 2 x 5 minutes.

  • Blocking:

    • Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-FGFR antibody in blocking buffer according to the manufacturer's instructions.

    • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with Wash Buffer for 3 x 5 minutes.

    • Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.

  • Detection:

    • Rinse slides with Wash Buffer for 3 x 5 minutes.

    • Prepare the DAB chromogen substrate according to the manufacturer's instructions and apply to the slides.

    • Incubate for 5-10 minutes, or until the desired brown color develops. Monitor under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • Rinse with deionized water.

    • "Blue" the sections in running tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate through ascending grades of ethanol: 70% (1 x 1 minute), 95% (1 x 1 minute), 100% (2 x 1 minute).

    • Clear in xylene for 2 x 2 minutes.

    • Mount with a permanent mounting medium.

Interpretation of Results:

  • FGFR expression is typically observed in the cell membrane and/or cytoplasm.

  • A pathologist should evaluate the staining, and a semi-quantitative H-score should be calculated as described in the data presentation section.

  • The positivity cut-off should be established based on validation studies correlating IHC results with molecular data (e.g., NGS or FISH).

Conclusion

The successful clinical application of Gunagratinib relies on the accurate identification of patients with FGFR-driven malignancies. While molecular diagnostics are the gold standard for detecting the underlying genetic alterations, IHC is a valuable and widely accessible method for assessing FGFR protein expression. The protocols and guidelines presented here provide a robust framework for researchers and clinicians working with Gunagratinib and other FGFR-targeted therapies, promoting the standardization of biomarker assessment in this evolving field of precision oncology.

Application Notes and Protocols for ICP-192 (Gunagratinib) in Cholangiocarcinoma with FGFR2 Fusions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICP-192, also known as gunagratinib, is a potent and selective, irreversible pan-Fibroblast Growth Factor Receptor (pan-FGFR) inhibitor developed by InnoCare Pharma. It targets FGFR1, FGFR2, FGFR3, and FGFR4 by covalently binding to the receptor, leading to the inhibition of downstream signaling pathways implicated in cell proliferation, survival, and differentiation.[1][2] Gene fusions involving FGFR2 are identified as oncogenic drivers in approximately 10-15% of intrahepatic cholangiocarcinomas (iCCA). Preclinical and clinical studies have demonstrated the potential of ICP-192 as a therapeutic agent for solid tumors harboring FGFR aberrations, particularly cholangiocarcinoma with FGFR2 fusions.[1] Notably, preclinical data suggest that gunagratinib can overcome acquired resistance to first-generation reversible FGFR inhibitors.

These application notes provide a summary of the available data on ICP-192 and generalized protocols for key experiments relevant to its evaluation.

Data Presentation

Preclinical Efficacy
ParameterFGFR1FGFR2FGFR3FGFR4
IC50 (nM) 1.41.52.43.5
Caption: In vitro half-maximal inhibitory concentration (IC50) of gunagratinib against FGFR isoforms.
Clinical Efficacy in Cholangiocarcinoma (Phase I/IIa Study - NCT03758664)
ParameterPatients with FGF/FGFR Gene Aberrations (n=12)Cholangiocarcinoma Patients (Phase IIa expansion, n=17)
Overall Response Rate (ORR) 33.3%52.9%
Complete Response (CR) 8.3% (1 patient with cholangiocarcinoma)-
Partial Response (PR) 25% (3 patients)52.9% (9 patients)
Stable Disease (SD) 58.3% (7 patients)41.2% (7 patients)
Disease Control Rate (DCR) 91.7%94.1%
Median Progression-Free Survival (mPFS) -6.93 months
Caption: Summary of clinical efficacy data for gunagratinib in patients with FGF/FGFR gene aberrations and specifically in cholangiocarcinoma patients from the Phase I/IIa clinical trial (NCT03758664) as of different data cut-off dates.
Clinical Safety: Common Treatment-Related Adverse Events (TRAEs)
Adverse EventFrequency (>20% of patients, n=30)
Hyperphosphatemia 73.3%
Hypercalcemia 33.3%
Diarrhea 26.7%
Increased Aspartate Aminotransferase (AST) 26.7%
Hypertriglyceridemia 23.3%
Increased Alanine Aminotransferase (ALT) 23.3%
Caption: Common treatment-related adverse events observed in the Phase I study of gunagratinib across all dose levels. Hyperphosphatemia is a known on-target effect of FGFR inhibition.

Signaling Pathways and Experimental Workflows

FGFR2_Signaling_Pathway FGFR2 Signaling Pathway and ICP-192 Mechanism of Action FGF FGF Ligand FGFR2_fusion FGFR2 Fusion Protein (e.g., FGFR2-BICC1) FGF->FGFR2_fusion Activation PLCg PLCγ FGFR2_fusion->PLCg RAS RAS FGFR2_fusion->RAS PI3K PI3K FGFR2_fusion->PI3K STAT STAT FGFR2_fusion->STAT ICP192 ICP-192 (Gunagratinib) ICP192->FGFR2_fusion Irreversible Inhibition Proliferation Cell Proliferation & Survival PLCg->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT->Proliferation MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK ERK->Proliferation mTOR->Proliferation

Caption: Aberrant FGFR2 fusion protein signaling and the inhibitory action of ICP-192.

Experimental_Workflow Preclinical to Clinical Evaluation Workflow for ICP-192 cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development kinase_assay In Vitro Kinase Assay (Determine IC50) cell_assay Cell-Based Assays (Viability, Apoptosis) kinase_assay->cell_assay Promising Candidate animal_model In Vivo Xenograft Model (Anti-tumor Efficacy) cell_assay->animal_model In Vitro Efficacy phase1 Phase I Trial (Safety, PK/PD, MTD) animal_model->phase1 In Vivo Efficacy & Safety phase2a Phase IIa Trial (Efficacy in Cholangiocarcinoma) phase1->phase2a Determine RP2D phase2_ongoing Phase II Registrational Trial (NCT05678270) phase2a->phase2_ongoing Promising Efficacy Signal

Caption: A generalized workflow for the development and evaluation of ICP-192.

Experimental Protocols

Note: The following are generalized protocols. Specific reagents, concentrations, and conditions for ICP-192 are not publicly available and would require optimization.

In Vitro Kinase Assay (Determination of IC50)

Objective: To determine the half-maximal inhibitory concentration (IC50) of ICP-192 against FGFR isoforms.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

  • ATP (Adenosine triphosphate).

  • Suitable substrate (e.g., a poly-GT peptide).

  • ICP-192 (Gunagratinib) serially diluted in DMSO.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Microplate reader.

Protocol:

  • Prepare serial dilutions of ICP-192 in DMSO, and then dilute further into the kinase buffer.

  • In a 384-well plate, add the kinase, the substrate, and the ICP-192 dilution (or DMSO for control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP (or the generated ADP) using a detection reagent according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the percentage of kinase activity inhibition for each ICP-192 concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the ICP-192 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay

Objective: To assess the effect of ICP-192 on the viability of cholangiocarcinoma cells harboring FGFR2 fusions.

Materials:

  • Cholangiocarcinoma cell line with a documented FGFR2 fusion (e.g., ANNO-1).

  • Control cholangiocarcinoma cell line without FGFR alterations.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • ICP-192 (Gunagratinib) serially diluted in DMSO.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • 96-well clear-bottom white plates.

  • Microplate reader.

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of ICP-192 (or DMSO for control) for a specified duration (e.g., 72 hours).

  • Equilibrate the plate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate to stabilize the luminescent signal.

  • Measure luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each ICP-192 concentration relative to the DMSO control.

  • Plot the percentage of viability against the logarithm of the ICP-192 concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of ICP-192 in a mouse model of cholangiocarcinoma with FGFR2 fusions.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Cholangiocarcinoma cell line with an FGFR2 fusion.

  • ICP-192 formulated for oral gavage.

  • Vehicle control.

  • Calipers for tumor measurement.

Protocol:

  • Subcutaneously implant the FGFR2-fusion positive cholangiocarcinoma cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer ICP-192 orally at a predetermined dose and schedule (e.g., once daily). The control group receives the vehicle.

  • Measure tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Compare the tumor growth rates between the ICP-192 treated group and the vehicle control group to determine the tumor growth inhibition (TGI).

Conclusion

ICP-192 (gunagratinib) has demonstrated significant anti-tumor activity in both preclinical models and clinical trials involving patients with cholangiocarcinoma harboring FGFR2 fusions. Its irreversible binding mechanism and ability to overcome resistance to earlier-generation inhibitors make it a promising therapeutic candidate. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of ICP-192 and similar FGFR inhibitors. A Phase II registrational trial (NCT05678270) is currently ongoing to further evaluate the efficacy and safety of ICP-192 in patients with FGFR2-rearranged unresectable or metastatic intrahepatic cholangiocarcinoma.

References

Application Notes and Protocols for ICP-192 (Gunagratinib) in Solid Tumor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

ICP-192, also known as Gunagratinib, is a novel, orally active, irreversible, and highly selective small-molecule pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] Developed by InnoCare Pharma, it potently targets FGFR1, FGFR2, FGFR3, and FGFR4 by covalently binding to a specific cysteine residue within the receptor's kinase domain.[1][2] Aberrations in the FGF/FGFR signaling pathway are known oncogenic drivers in a variety of solid tumors, including cholangiocarcinoma (CCA), urothelial carcinoma, and head and neck cancer. ICP-192 is being investigated in multiple clinical trials for patients with advanced solid tumors harboring FGFR gene alterations.

Mechanism of Action

ICP-192 functions as a second-generation FGFR inhibitor, designed to overcome acquired resistance to first-generation reversible inhibitors. Its irreversible binding mechanism offers potent and sustained inhibition of FGFR signaling. This leads to the downstream suppression of key cellular pathways involved in proliferation, survival, and angiogenesis in FGFR-dependent cancer cells. Preclinical data have demonstrated its ability to overcome resistance mutations that can emerge during treatment with other FGFR inhibitors.

Key Applications in Solid Tumor Research
  • Investigating FGFR-Driven Cancers: ICP-192 is a critical tool for studying the efficacy of potent and irreversible FGFR inhibition in solid tumors with specific FGFR gene alterations, such as fusions, rearrangements, mutations, or amplifications.

  • Overcoming Drug Resistance: The compound is particularly useful in preclinical models and clinical research focused on acquired resistance to reversible FGFR inhibitors.

  • Translational Research: Studying the pharmacodynamic effects of ICP-192, such as the modulation of serum phosphate levels (hyperphosphatemia), can serve as a biomarker for target engagement and pathway inhibition.

Quantitative Data Summary

The following tables summarize the preliminary clinical data from studies of ICP-192 in patients with advanced solid tumors.

Table 1: Phase I Study (NCT03758664) Efficacy in Patients with FGF/FGFR Gene Aberrations
MetricValuePatient PopulationData Cut-offSource
Overall Response Rate (ORR) 33.3%12 patients with FGF/FGFR gene aberrationsFeb 2021
Complete Response (CR)8.3% (1 patient)CholangiocarcinomaFeb 2021
Partial Response (PR)25.0% (3 patients)Not specifiedFeb 2021
Disease Control Rate (DCR) 91.7%12 patients with FGF/FGFR gene aberrationsFeb 2021
Table 2: Efficacy in Head and Neck Cancer (HNC) from Phase I Study (NCT03758664)
MetricValuePatient PopulationSource
Overall Response Rate (ORR) 33.3%9 HNC patients with FGF/FGFR gene aberrations
Disease Control Rate (DCR) 66.7%9 HNC patients with FGF/FGFR gene aberrations
Table 3: Common Treatment-Related Adverse Events (TRAEs) (≥15-20% incidence)
Adverse EventFrequencyNotesSource
Hyperphosphatemia>20%Serves as a pharmacodynamic biomarker of FGFR inhibition.
Hypercalcemia>15%
Increased ALT or AST>15%
Diarrhea>15%
Hypertriglyceridemia>15%
Dry Mouth≥15%
Anemia≥15%

Experimental Protocols

The following are representative protocols based on the methodologies described in the clinical trials for ICP-192 (Gunagratinib).

Protocol: Phase I/II Clinical Trial for Advanced Solid Tumors (NCT03758664 / ICP-CL-00301)

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy of ICP-192 in patients with advanced solid tumors harboring FGFR gene alterations.

Study Design:

  • Type: Multi-center, open-label, Phase I/II study.

  • Part 1 (Phase I): Dose escalation to determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D). Patients with advanced solid tumors are enrolled and treated with escalating doses of ICP-192 (e.g., 2, 4, 8, 10, 12, 14, 16 mg, etc.) once daily (QD) in 21-day cycles.

  • Part 2 (Phase II): Dose expansion to evaluate efficacy in specific cohorts, such as patients with urothelial carcinoma or cholangiocarcinoma with FGFR genetic alterations, at the determined RP2D.

Key Inclusion Criteria:

  • Histologically or cytologically confirmed unresectable or metastatic advanced solid tumors.

  • Documented progression under standard treatment or no available standard treatment.

  • Phase II requires confirmed FGFR gene alterations (e.g., FGFR2 fusions/rearrangements for CCA).

  • ECOG performance status of 0-1.

  • At least one measurable lesion according to RECIST 1.1 criteria.

Key Exclusion Criteria:

  • Prior treatment with a selective FGFR inhibitor.

  • Known central nervous system (CNS) metastases.

  • Clinically significant gastrointestinal dysfunction that could interfere with drug absorption.

  • Uncontrolled cardiovascular disease.

  • Serum phosphate level persistently above the upper limit of normal (ULN) despite medical treatment.

Treatment Administration:

  • ICP-192 is administered orally once daily in continuous 21-day cycles until disease progression or unacceptable toxicity.

Assessments:

  • Safety: Monitor Treatment-Emergent Adverse Events (TEAEs) graded by NCI-CTCAE. The Dose-Limiting Toxicity (DLT) period is typically the first cycle.

  • Efficacy: Tumor assessments (e.g., via CT or MRI) are performed at baseline and at regular intervals (e.g., every 2 cycles). Response is evaluated using RECIST 1.1 criteria.

  • Pharmacokinetics (PK): Plasma samples are collected at specified time points to determine key PK parameters of ICP-192.

  • Pharmacodynamics (PD): Serum phosphate levels are monitored as a biomarker of FGFR inhibition.

Mandatory Visualizations

Signaling Pathway Diagram

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (FGFR1/2/3/4) FGF->FGFR Binds & Dimerizes RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT PLCg PLCγ FGFR->PLCg ICP192 ICP-192 (Gunagratinib) ICP192->FGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation PLCg->Proliferation Clinical_Trial_Workflow cluster_treatment Treatment Cycles (21-days) Screening Patient Screening (Advanced Solid Tumors, FGFR Alterations) Enrollment Informed Consent & Enrollment Screening->Enrollment Baseline Baseline Assessment (Tumor Imaging, Labs) Enrollment->Baseline Dosing Daily Oral ICP-192 Baseline->Dosing Safety Safety Monitoring (AEs, Labs) Dosing->Safety PKPD PK/PD Sampling (Blood Draws) Dosing->PKPD Tumor_Assess Tumor Assessment (RECIST 1.1) Every ~2 Cycles Dosing->Tumor_Assess After Cycles Progression Progressive Disease or Unacceptable Toxicity Tumor_Assess->Progression Response Continued Treatment (CR, PR, SD) Tumor_Assess->Response FollowUp End of Treatment & Follow-up Progression->FollowUp Response->Dosing Next Cycle Response->FollowUp Discontinuation

References

Application Notes and Protocols for In vivo Efficacy Studies of Gunagratinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gunagratinib (also known as ICP-192) is a potent and selective oral pan-fibroblast growth factor receptor (FGFR) inhibitor.[1] It irreversibly binds to FGFRs, leading to the inhibition of tumor angiogenesis, tumor cell proliferation, and the induction of tumor cell death.[1] Aberrant FGFR signaling is a known driver in various malignancies, making it a key therapeutic target. Gunagratinib has shown promising anti-tumor activity in preclinical models and clinical trials, particularly in solid tumors harboring FGFR gene alterations.[2][3][4] Preclinical data have indicated that Gunagratinib can overcome acquired resistance to first-generation reversible FGFR inhibitors. This document provides a summary of the available in vivo efficacy data and detailed protocols for conducting similar preclinical studies.

Mechanism of Action

Gunagratinib is a small molecule inhibitor that targets the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4). It forms a covalent bond with the receptor, leading to irreversible inhibition. This action blocks the downstream signaling pathways that are crucial for cell proliferation and survival in FGFR-dependent tumors.

FGFR Signaling Pathway Inhibition by Gunagratinib

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation Gunagratinib Gunagratinib Gunagratinib->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CDX_Workflow start Start cell_culture Cell Culture start->cell_culture implantation Tumor Implantation cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Treatment Administration (Gunagratinib or Vehicle) randomization->treatment evaluation Efficacy Evaluation (Tumor Volume, Body Weight) treatment->evaluation endpoint Endpoint Analysis (Tumor Excision, TGI Calculation) evaluation->endpoint finish Finish endpoint->finish

Workflow for a Cell Line-Derived Xenograft (CDX) Study.

Safety and Tolerability

In the described preclinical studies, Gunagratinib was generally well-tolerated at efficacious doses. Routine monitoring of animal body weight and general health is essential during the treatment period to assess any potential toxicity.

Conclusion

Gunagratinib has demonstrated significant in vivo anti-tumor efficacy in preclinical models of various cancers driven by FGFR alterations. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of Gunagratinib in different tumor types and in combination with other anti-cancer agents. These studies are crucial for the continued development and clinical application of this promising targeted therapy.

References

Troubleshooting & Optimization

Gunagratinib Resistance Mechanisms In Vitro: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding in vitro resistance mechanisms to Gunagratinib, a second-generation, irreversible pan-FGFR inhibitor. As specific in vitro studies on Gunagratinib resistance are emerging, this guide draws upon established resistance mechanisms observed for other FGFR inhibitors, which are anticipated to be relevant for Gunagratinib.

Frequently Asked Questions (FAQs)

Q1: What are the primary suspected mechanisms of acquired resistance to Gunagratinib in vitro?

A1: Based on preclinical data for pan-FGFR inhibitors, acquired resistance to Gunagratinib is likely to occur through two main avenues:

  • On-target alterations: These are genetic changes in the FGFR gene itself. The most common are secondary point mutations in the FGFR kinase domain that can interfere with drug binding. Given that Gunagratinib is an irreversible inhibitor, mutations at or near the covalent binding site could be a potential, though likely rare, mechanism of resistance.[1]

  • Bypass signaling activation: This involves the activation of alternative signaling pathways that bypass the need for FGFR signaling to drive cell proliferation and survival.[1][2][3]

Q2: My FGFR-driven cancer cell line is showing reduced sensitivity to Gunagratinib over time. What are the first troubleshooting steps?

A2: If you observe a decrease in Gunagratinib efficacy, consider the following initial steps:

  • Confirm Cell Line Authenticity: Verify the identity of your cell line via short tandem repeat (STR) profiling to rule out contamination or misidentification.

  • Assess Drug Potency: Ensure the Gunagratinib stock solution is correctly prepared, stored, and has not degraded. Test its activity on a sensitive, parental cell line.

  • Perform Dose-Response Analysis: Conduct a new dose-response experiment to quantify the shift in the half-maximal inhibitory concentration (IC50). A significant rightward shift indicates the development of resistance.

Q3: How can I investigate if on-target FGFR mutations are responsible for Gunagratinib resistance in my cell line model?

A3: To identify potential FGFR mutations, you should:

  • Isolate Genomic DNA and RNA: Extract high-quality gDNA and RNA from both the resistant and the parental (sensitive) cell lines.

  • Sequence the FGFR Gene: Perform Sanger sequencing of the FGFR kinase domain to look for known resistance mutations (e.g., gatekeeper mutations). For a more comprehensive analysis, consider next-generation sequencing (NGS) of the full FGFR coding sequence.

  • Analyze Sequencing Data: Compare the sequences from the resistant and parental cells to identify any newly acquired mutations.

Q4: What are the likely bypass signaling pathways that could be activated in Gunagratinib-resistant cells?

A4: The most probable bypass pathways include:

  • MAPK Pathway Activation: Look for increased phosphorylation of MEK and ERK, downstream of RAS. Mutations in KRAS, NRAS, or BRAF can activate this pathway.[1]

  • PI3K/AKT/mTOR Pathway Activation: Assess the phosphorylation status of AKT and S6 ribosomal protein. Activating mutations in PIK3CA or loss of the tumor suppressor PTEN are common culprits.

  • Upregulation of other Receptor Tyrosine Kinases (RTKs): Increased expression or activation of other RTKs like MET, EGFR, or HER2 (ERBB2) can compensate for FGFR inhibition.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cell Survival in Gunagratinib-Treated Cultures

Problem: Cells continue to proliferate at concentrations of Gunagratinib that were previously cytotoxic.

Potential Cause Recommended Action
Development of On-Target Resistance Sequence the FGFR kinase domain to check for mutations.
Activation of Bypass Signaling Perform phosphoproteomic analysis or Western blotting for key nodes of the MAPK (p-MEK, p-ERK) and PI3K/AKT (p-AKT, p-S6) pathways.
Drug Efflux Use a pan-efflux pump inhibitor (e.g., verapamil) in combination with Gunagratinib to see if sensitivity is restored.
Epithelial-to-Mesenchymal Transition (EMT) Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) via qPCR or Western blotting.

Quantitative Data Summary

The following table summarizes common FGFR kinase domain mutations that have been identified as resistance mechanisms to various FGFR inhibitors and could be relevant for Gunagratinib.

FGFR Variant Location Associated Inhibitor Resistance Reference
V565F/LGatekeeper ResidueInfigratinib, Pemigatinib
N550K/HMolecular BrakeFutibatinib, Erdafitinib
K660M/EATP-Binding PocketInfigratinib
L618FKinase DomainZoligratinib
C492F/SCovalent Binding SiteFutibatinib (irreversible)

Key Experimental Protocols

Protocol 1: Generation of Gunagratinib-Resistant Cell Lines
  • Cell Culture Initiation: Begin with a Gunagratinib-sensitive, FGFR-driven cancer cell line.

  • Dose Escalation: Continuously culture the cells in the presence of Gunagratinib, starting at a low concentration (e.g., IC20).

  • Incremental Dose Increase: Once the cells resume normal proliferation, gradually increase the Gunagratinib concentration.

  • Isolation of Resistant Clones: After several months (typically 3-6), resistant clones capable of growing at high concentrations of Gunagratinib (e.g., >1 µM) can be isolated.

  • Validation: Confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 value to the parental cell line.

Protocol 2: Western Blotting for Bypass Signaling Activation
  • Cell Lysis: Lyse parental and Gunagratinib-resistant cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key signaling proteins (e.g., p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, and a loading control like GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gunagratinib Gunagratinib Gunagratinib->FGFR Resistance_Workflow cluster_experiment Experimental Workflow for Investigating Gunagratinib Resistance Start Reduced Gunagratinib Sensitivity Observed GenerateResistantLine Generate Resistant Cell Line Start->GenerateResistantLine CharacterizePhenotype Characterize Phenotype (IC50 Shift) GenerateResistantLine->CharacterizePhenotype MolecularAnalysis Molecular Analysis CharacterizePhenotype->MolecularAnalysis OnTarget On-Target Analysis (FGFR Sequencing) MolecularAnalysis->OnTarget Bypass Bypass Pathway Analysis (Western Blot, RNA-seq) MolecularAnalysis->Bypass Validate Validate Findings (e.g., CRISPR, siRNA) OnTarget->Validate Bypass->Validate Conclusion Identify Resistance Mechanism Validate->Conclusion Resistance_Mechanisms cluster_main Logical Relationships in Gunagratinib Resistance Resistance Gunagratinib Resistance OnTarget On-Target Alterations Resistance->OnTarget Bypass Bypass Signaling Resistance->Bypass FGFR_Mutations FGFR Kinase Domain Mutations OnTarget->FGFR_Mutations MAPK_Activation MAPK Pathway Activation (e.g., KRAS mut) Bypass->MAPK_Activation PI3K_Activation PI3K/AKT Pathway Activation (e.g., PIK3CA mut) Bypass->PI3K_Activation RTK_Upregulation Other RTK Upregulation (e.g., MET, EGFR) Bypass->RTK_Upregulation

References

ICP-192 Technical Support Center: Overcoming Acquired Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming acquired resistance to fibroblast growth factor receptor (FGFR) inhibitors, with a focus on the utility of ICP-192 (gunagratinib). The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is ICP-192 and what is its mechanism of action?

A1: ICP-192, also known as gunagratinib, is a potent and selective, orally active pan-FGFR inhibitor.[1][2] It targets FGFR1, 2, 3, and 4.[3][4] Its mechanism of action is irreversible covalent binding to the FGFR kinase domain, which distinguishes it from first-generation, reversible FGFR inhibitors.[1] This irreversible binding can lead to a more sustained inhibition of FGFR signaling.

Q2: What are the common mechanisms of acquired resistance to first-generation FGFR inhibitors?

A2: Acquired resistance to ATP-competitive, reversible FGFR inhibitors is a significant clinical challenge. The primary mechanisms include:

  • On-target secondary mutations in the FGFR kinase domain. The most frequently observed mutations are:

    • Gatekeeper mutations (e.g., V565F in FGFR2), which cause steric hindrance and prevent the inhibitor from binding to the ATP-binding pocket.

    • Molecular brake mutations (e.g., N550K in FGFR2), which also alter the conformation of the kinase domain.

  • Activation of bypass signaling pathways. Tumor cells can become dependent on other signaling pathways to drive their growth and survival, rendering FGFR inhibition ineffective. Examples include the upregulation of MET, EGFR, or activation of the PI3K/AKT/mTOR pathway.

Q3: How does ICP-192 overcome acquired resistance to first-generation FGFR inhibitors?

A3: Preclinical data has shown that ICP-192 (gunagratinib) can overcome acquired resistance to first-generation reversible FGFR inhibitors like infigratinib. As an irreversible inhibitor, ICP-192 forms a covalent bond with a cysteine residue in the FGFR kinase domain. This mode of binding is less susceptible to disruption by gatekeeper and other resistance mutations that affect the non-covalent binding of reversible inhibitors. While specific preclinical data with detailed IC50 values against various mutant cell lines are not yet publicly available in peer-reviewed papers, presentation materials from InnoCare Pharma indicate that gunagratinib is potent against wild-type FGFR and FGFRs with resistance mutations.

Troubleshooting Guides

Problem 1: My cancer cell line, which was initially sensitive to a first-generation FGFR inhibitor (e.g., infigratinib), has developed resistance.

Possible Cause Suggested Troubleshooting/Solution
Emergence of a gatekeeper mutation (e.g., FGFR2 V564F). 1. Sequence the FGFR kinase domain of the resistant cells to confirm the presence of a gatekeeper or other resistance mutations. 2. Treat the resistant cells with ICP-192. Due to its irreversible binding mechanism, ICP-192 is designed to be effective against many of these mutations. 3. Perform a cell viability assay to determine the IC50 of ICP-192 in the resistant cell line and compare it to the parental, sensitive cell line.
Activation of a bypass signaling pathway (e.g., MET or PI3K/AKT). 1. Perform Western blot analysis to assess the phosphorylation status of key proteins in potential bypass pathways (e.g., p-MET, p-AKT, p-ERK). 2. Consider combination therapy. If a bypass pathway is activated, a combination of ICP-192 with an inhibitor of the activated pathway (e.g., a MET inhibitor or a PI3K inhibitor) may be effective.

Problem 2: I am testing ICP-192 on a cell line with a known FGFR resistance mutation and not observing the expected level of inhibition.

Possible Cause Suggested Troubleshooting/Solution
Suboptimal drug concentration or treatment duration. 1. Perform a dose-response experiment with a wide range of ICP-192 concentrations to determine the optimal inhibitory concentration for your specific cell line. 2. Extend the treatment duration. As an irreversible inhibitor, the full effect of ICP-192 may require longer incubation times.
Presence of a rare or novel resistance mutation. 1. Re-sequence the FGFR kinase domain to ensure the expected mutation is present and to check for any additional, previously unidentified mutations. 2. Consult the latest literature on FGFR inhibitor resistance to see if the observed mutation has been characterized.
Cell line-specific factors. 1. Confirm FGFR expression and activation in your cell line using Western blot or qPCR. 2. Test ICP-192 in a different cell line model with the same FGFR mutation to rule out cell-line-specific artifacts.

Quantitative Data Summary

While specific quantitative data for ICP-192 against various resistance mutations from peer-reviewed publications are limited, the following table summarizes the clinical efficacy of gunagratinib in patients with advanced solid tumors harboring FGF/FGFR gene aberrations, many of whom were previously treated and may have developed resistance to prior therapies.

Clinical Efficacy of Gunagratinib (ICP-192) in Patients with FGF/FGFR Aberrations

Tumor Type Phase of Study Number of Patients Overall Response Rate (ORR) Disease Control Rate (DCR) Reference
Advanced Solid TumorsPhase I1233.3%91.7%
Cholangiocarcinoma (CCA)Phase IIa1752.9%94.1%
Head and Neck Cancer (HNC)Phase I/IIa933.3%66.7%

Key Experimental Protocols

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is used to determine the concentration of an inhibitor required to inhibit 50% of cell growth (IC50).

  • Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of ICP-192 (or other FGFR inhibitors) for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to calculate the IC50 value.

Western Blot for FGFR Signaling Pathway

This protocol is used to assess the phosphorylation status of FGFR and downstream signaling proteins like ERK.

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with the desired concentration of ICP-192 for the specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, and total ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified FGFR signaling pathway.

Resistance_Mechanisms cluster_reversible Reversible FGFR Inhibitor cluster_resistance Acquired Resistance cluster_icp192 ICP-192 (Irreversible Inhibitor) Rev_Inhibitor Reversible Inhibitor FGFR_WT FGFR (Wild-Type) Rev_Inhibitor->FGFR_WT Inhibition Gatekeeper Gatekeeper Mutation (e.g., V564F) Rev_Inhibitor->Gatekeeper Binding Impaired FGFR_WT->Gatekeeper Mutation Bypass Bypass Pathway Activation (e.g., MET) FGFR_WT->Bypass Upregulation ICP192 ICP-192 FGFR_Mut FGFR (Gatekeeper Mutant) ICP192->FGFR_Mut Covalent Binding & Irreversible Inhibition

Caption: Overcoming resistance with ICP-192.

Experimental_Workflow start Start: Resistant Cell Line treatment Treat with ICP-192 (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot for p-FGFR, p-ERK treatment->western ic50 Calculate IC50 viability->ic50 end End: Efficacy Determined ic50->end analysis Analyze Pathway Inhibition western->analysis analysis->end

Caption: Workflow for evaluating ICP-192 efficacy.

References

Off-target effects of Anticancer agent 192

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Please Note: "Anticancer Agent 192" is a fictional agent created for illustrative purposes within this technical support guide. The data, protocols, and troubleshooting scenarios presented are representative of those for a typical tyrosine kinase inhibitor (TKI) and are intended to serve as a template for researchers.

Technical Support Center: this compound

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with this compound, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This guide focuses on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that primarily targets the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain. This action is intended to block downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are often constitutively active in certain cancers (e.g., non-small cell lung cancer with specific EGFR mutations).

Q2: Are there known off-target effects for this compound?

A2: Yes, comprehensive kinase profiling has revealed that at concentrations above the IC50 for EGFR, this compound can inhibit other kinases. The most significant off-targets identified are members of the SRC family kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). These off-target activities may contribute to both efficacy and potential toxicity.

Q3: What are the potential phenotypic consequences of these off-target effects?

A3: Inhibition of SRC family kinases can impact cell adhesion, migration, and invasion. Off-target inhibition of VEGFR2 may lead to anti-angiogenic effects, which can be therapeutically beneficial, but may also contribute to side effects such as hypertension or impaired wound healing. Unintended pathway modulation can also lead to unexpected cellular responses in experimental models.

Q4: How can I distinguish between on-target (EGFR) and off-target effects in my cellular assays?

A4: To differentiate on-target from off-target effects, it is recommended to use multiple cell lines with varying dependencies on the targets. For example:

  • An EGFR-dependent cell line (e.g., NCI-H1975) for on-target effects.

  • A cell line with known SRC or VEGFR2 dependencies but low EGFR expression to isolate off-target effects.

  • An EGFR knockout or resistant-mutant cell line as a negative control. Comparing the dose-response curves across these models can help parse the contribution of each target.

Troubleshooting Guides

Issue 1: I am observing higher-than-expected toxicity in my control cell line, which has low EGFR expression.

  • Possible Cause: This could be due to an off-target effect. The control cell line might be highly sensitive to the inhibition of SRC family kinases or another unidentified off-target of this compound.

  • Troubleshooting Steps:

    • Confirm Target Expression: Verify the expression levels of EGFR, SRC, and VEGFR2 in your control cell line via Western Blot or qPCR.

    • Perform a Dose-Response Curve: A steep dose-response curve may indicate a potent off-target effect.

    • Rescue Experiment: Attempt a rescue experiment by overexpressing a constitutively active form of a suspected off-target kinase to see if it alleviates the toxicity.

    • Use a More Specific Inhibitor: Compare the results with a highly specific EGFR inhibitor (if available) to see if the toxicity is recapitulated.

Issue 2: My in vitro kinase assay results for this compound do not correlate with the cellular activity I'm observing.

  • Possible Cause: Discrepancies can arise due to factors like cell permeability, drug efflux pumps (e.g., P-glycoprotein), or the intracellular ATP concentration, which can be much higher than in biochemical assays.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use techniques like mass spectrometry to measure the intracellular concentration of this compound.

    • Check for Drug Efflux: Test for the expression and activity of ABC transporters in your cell model. Co-incubation with an efflux pump inhibitor (e.g., verapamil) could clarify their role.

    • Perform a Cellular Target Engagement Assay: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to EGFR and its off-targets within the cell at the expected concentrations.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory concentrations (IC50) of this compound against its primary target (EGFR) and key off-targets identified in a broad panel kinase screen.

Kinase TargetIC50 (nM)Fold Selectivity vs. EGFR
EGFR 5 1x
SRC15030x
LYN (SRC Family)21042x
FYN (SRC Family)25050x
VEGFR240080x

Table 2: Cellular Potency in Different Cell Line Models

This table shows the half-maximal effective concentration (EC50) for cell viability reduction across various cell lines, highlighting differential sensitivity.

Cell LineRelevant Genotype/PhenotypeEC50 (nM)
NCI-H1975EGFR L858R/T790M Mutant15
A549EGFR Wild-Type (Low Expression)>10,000
HUVECHigh VEGFR2 Expression850
HT-29High SRC Activity550

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify the binding of this compound to its intracellular targets.

  • Cell Culture: Grow cells to 80-90% confluency.

  • Treatment: Treat cells with either vehicle control (DMSO) or varying concentrations of this compound for 1 hour at 37°C.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells via freeze-thaw cycles.

  • Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Centrifugation: Centrifuge the samples at 20,000 x g for 20 minutes to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant, which contains the soluble, stabilized proteins.

  • Western Blot Analysis: Analyze the amount of soluble EGFR, SRC, and VEGFR2 in the supernatant via Western Blotting. A shift in the melting curve to higher temperatures upon drug treatment indicates target engagement.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol assesses the phosphorylation status of key downstream effectors.

  • Cell Treatment: Plate cells and allow them to adhere. Starve the cells in serum-free media for 12-24 hours, then treat with this compound for the desired time (e.g., 2 hours).

  • Stimulation: Stimulate the cells with the relevant ligand (e.g., EGF for the EGFR pathway) for 15 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-p-ERK, anti-p-AKT, and total protein controls) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR2 SRC SRC SRC->PI3K AKT AKT PI3K->AKT Proliferation Gene Expression (Proliferation, Survival) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Agent192 This compound Agent192->EGFR On-Target Inhibition Agent192->VEGFR2 Off-Target Agent192->SRC Off-Target

Caption: On-target and off-target signaling pathways of this compound.

experimental_workflow A Hypothesis: Unexpected Cellular Phenotype Observed B Step 1: Kinase Profiling Screen (In Vitro) A->B Identify potential off-targets C Step 2: Verify Off-Targets in Cells (e.g., CETSA, Western Blot) B->C Confirm cellular engagement D Step 3: Functional Validation C->D E Use of Knockout/Knockdown (e.g., CRISPR, siRNA) of suspected off-target D->E F Compare with Selective Inhibitors for on- and off-targets D->F G Conclusion: Phenotype is due to Off-Target Effect E->G F->G

Caption: Workflow for identifying and validating off-target effects.

troubleshooting_tree Start High toxicity in EGFR-low cell line? CheckExpression Check expression of known off-targets (SRC, VEGFR2) Start->CheckExpression Yes CheckPermeability Toxicity low, but no on-target effect observed? Start->CheckPermeability No HighOffTarget Are off-targets highly expressed? CheckExpression->HighOffTarget ConclusionOffTarget Toxicity likely mediated by off-target. HighOffTarget->ConclusionOffTarget Yes InvestigateNew Investigate novel off-targets via proteomics. HighOffTarget->InvestigateNew No CETSA Perform CETSA to confirm intracellular target binding. CheckPermeability->CETSA Yes

Caption: Troubleshooting decision tree for unexpected experimental results.

Technical Support Center: Managing Hyperphosphatemia in Gunagratinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hyperphosphatemia during treatment with Gunagratinib.

Frequently Asked Questions (FAQs)

Q1: What is Gunagratinib and how does it work?

A1: Gunagratinib (ICP-192) is an orally active, irreversible pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs)[1]. It covalently binds to and potently and selectively inhibits the activity of FGFRs 1, 2, 3, and 4[2]. Dysregulation of the FGFR signaling pathway is implicated in various cancers, and by inhibiting these receptors, Gunagratinib can impede tumor growth[1].

Q2: Why does Gunagratinib treatment cause hyperphosphatemia?

A2: Hyperphosphatemia is a common, on-target adverse event associated with Gunagratinib and other FGFR inhibitors[3][4]. The mechanism involves the inhibition of the FGF23-FGFR signaling pathway in the kidneys. Under normal physiological conditions, Fibroblast Growth Factor 23 (FGF23) binds to its receptor (FGFR) in the presence of the co-receptor α-Klotho in the renal tubules. This signaling cascade promotes the excretion of phosphate in the urine by downregulating the expression of sodium-phosphate cotransporters (NPT2a and NPT2c) on the surface of renal tubule cells. By inhibiting FGFR, Gunagratinib disrupts this process, leading to increased reabsorption of phosphate from the filtrate back into the blood, resulting in elevated serum phosphate levels.

Q3: How common is hyperphosphatemia with Gunagratinib treatment?

A3: In a phase 1/2a clinical trial (NCT03758664), hyperphosphatemia was the most common treatment-related adverse event, occurring in 73.33% of patients receiving Gunagratinib. It was observed at all dose levels and consistently at doses of 8 mg once daily and higher.

Q4: What are the clinical implications of hyperphosphatemia?

A4: While often asymptomatic, especially when mild, persistent or severe hyperphosphatemia can lead to complications. These include soft tissue calcification, renal dysfunction, and an increased risk of cardiovascular events. Therefore, proactive monitoring and management are crucial to ensure patient safety and maintain treatment continuity.

Q5: What are the general principles for managing Gunagratinib-induced hyperphosphatemia?

A5: The management of hyperphosphatemia associated with Gunagratinib treatment involves a multi-faceted approach that includes:

  • Dietary modification: Restricting dietary phosphate intake.

  • Phosphate-lowering therapy: Use of oral phosphate binders.

  • Dose adjustments: Dose interruption or reduction of Gunagratinib.

  • Regular monitoring: Frequent monitoring of serum phosphate levels.

Troubleshooting Guides

Issue 1: Elevated Serum Phosphate Levels Detected

1.1. Initial Assessment and Grading:

  • Upon detection of an elevated serum phosphate level, it is essential to first grade the severity of the hyperphosphatemia. The grading is typically based on the Common Terminology Criteria for Adverse Events (CTCAE). While specific grading for Gunagratinib trials is not detailed in the provided results, a general framework for FGFR inhibitors is as follows:

    • Grade 1: > Upper Limit of Normal (ULN) to 5.5 mg/dL

    • Grade 2: > 5.5 to 7.0 mg/dL

    • Grade 3: > 7.0 to 10.0 mg/dL

    • Grade 4: > 10.0 mg/dL

1.2. Management Algorithm:

A tiered approach to management is recommended, with interventions escalating based on the grade of hyperphosphatemia and its persistence.

Serum Phosphate LevelRecommended Action
> ULN to 5.5 mg/dL (Grade 1) - Initiate or reinforce a low-phosphate diet. - Continue Gunagratinib at the current dose. - Increase monitoring frequency to weekly.
> 5.5 to 7.0 mg/dL (Grade 2) - Continue low-phosphate diet. - Initiate oral phosphate-lowering therapy (e.g., sevelamer). - Continue Gunagratinib at the current dose. - Monitor serum phosphate levels weekly.
> 7.0 to 10.0 mg/dL (Grade 3) - Continue low-phosphate diet and optimize phosphate binder therapy. - Consider dose interruption of Gunagratinib. - If phosphate levels do not decrease to ≤ 7.0 mg/dL within one week, consider a dose reduction of Gunagratinib upon resumption. - Monitor serum phosphate levels at least twice weekly. - Once phosphate is < 5.5 mg/dL, consider re-escalating the Gunagratinib dose if previously reduced.
> 10.0 mg/dL (Grade 4) - Withhold Gunagratinib treatment immediately. - Aggressively manage with a low-phosphate diet and phosphate binders. - Monitor serum phosphate levels daily or as clinically indicated. - Permanent discontinuation of Gunagratinib should be considered if hyperphosphatemia persists despite interventions.
Issue 2: Persistent Hyperphosphatemia Despite Interventions

2.1. Troubleshooting Steps:

  • Adherence Assessment: Verify patient adherence to the low-phosphate diet and phosphate binder regimen.

  • Phosphate Binder Optimization:

    • Ensure correct timing of administration (with meals).

    • Consider increasing the dose or switching to a different class of phosphate binder.

  • Review Concomitant Medications: Assess for any medications that may interfere with phosphate homeostasis.

  • Gunagratinib Dose Re-evaluation: If not already done, a dose reduction or interruption of Gunagratinib is warranted.

Quantitative Data Summary

The following table summarizes the incidence of hyperphosphatemia in the phase 1/2a clinical trial of Gunagratinib.

Adverse EventOverall Incidence (All Doses)Dose Dependency
Hyperphosphatemia73.33%Observed at all dose levels; consistently at ≥8 mg/day

Note: A detailed breakdown of incidence by severity grade and specific dose cohorts is not publicly available at this time.

Experimental Protocols

Protocol 1: Serum Phosphate Level Monitoring

Objective: To accurately quantify serum inorganic phosphate levels in patients undergoing Gunagratinib treatment.

Methodology: Spectrophotometric analysis using the phosphomolybdate method is a standard and widely used technique.

Procedure:

  • Sample Collection and Handling:

    • Collect whole blood in a serum separator tube.

    • Allow the blood to clot for at least 30 minutes at room temperature.

    • Centrifuge at 1000-2000 x g for 10-15 minutes.

    • Separate the serum from the clot as soon as possible to prevent artefactual increases in phosphate levels due to hemolysis or leakage from red blood cells.

    • If not analyzed immediately, store serum at 2-8°C for up to 7 days or frozen for longer-term storage.

  • Assay Principle:

    • Inorganic phosphate reacts with ammonium molybdate in an acidic solution to form a phosphomolybdate complex.

    • This complex can be measured directly by spectrophotometry at a wavelength of approximately 340 nm, or it can be reduced to molybdenum blue, which is then measured at a wavelength of 600-700 nm.

  • Reagents:

    • Ammonium molybdate solution in sulfuric acid.

    • Phosphate standard solution for calibration.

    • Reducing agent (if measuring molybdenum blue).

  • Procedure (Automated Analyzer):

    • Calibrate the analyzer using the phosphate standard.

    • Run quality control samples to ensure the accuracy of the assay.

    • Load patient serum samples for analysis.

    • The analyzer will automatically mix the sample with the reagent and measure the absorbance.

    • The phosphate concentration is calculated based on the standard curve.

  • Manual Procedure (Example):

    • Pre-incubate the working reagent, samples, and controls to the reaction temperature (e.g., 25°C, 30°C, or 37°C).

    • Set the spectrophotometer to zero absorbance with a reagent blank.

    • Pipette 1.0 mL of the working reagent into a cuvette.

    • Add 10 µL of the sample or standard to the cuvette.

    • Mix and incubate for a specified time (e.g., 5 minutes) at the selected temperature.

    • Read the absorbance at 340 nm against the reagent blank.

Protocol 2: FGF23 and 1,25-Dihydroxyvitamin D Measurement

Objective: To measure the levels of key biomarkers involved in the pathophysiology of Gunagratinib-induced hyperphosphatemia.

Methodology:

  • FGF23: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying FGF23 in serum or plasma.

  • 1,25-Dihydroxyvitamin D: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its accuracy and specificity in measuring the active form of vitamin D.

Procedure - FGF23 ELISA (Sandwich ELISA Principle):

  • Sample Preparation:

    • Collect serum or plasma as described for phosphate measurement.

    • Use freshly prepared samples or store aliquots at ≤ -20°C for later use. Avoid repeated freeze-thaw cycles.

  • Assay Procedure (General Steps):

    • Wells of a microtiter plate are coated with a capture antibody specific for human FGF23.

    • Standards, controls, and samples are added to the wells, and FGF23 binds to the capture antibody.

    • After washing, a biotinylated detection antibody that binds to a different epitope on FGF23 is added.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.

    • A substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).

    • The concentration of FGF23 in the samples is determined by comparing their absorbance to a standard curve.

Procedure - 1,25-Dihydroxyvitamin D by LC-MS/MS:

  • Sample Preparation:

    • A serum sample is subjected to protein precipitation and liquid-liquid or solid-phase extraction to isolate the vitamin D metabolites.

    • Immunoaffinity extraction can be used to further purify the sample.

  • Chromatographic Separation:

    • The extracted sample is injected into a liquid chromatography system, where the different vitamin D metabolites are separated based on their physicochemical properties.

  • Mass Spectrometric Detection:

    • The separated metabolites are ionized (e.g., by electrospray ionization) and enter the mass spectrometer.

    • The mass spectrometer is set to detect specific precursor and product ion transitions for 1,25-dihydroxyvitamin D2 and D3, allowing for highly specific and sensitive quantification.

    • Quantification is typically performed using stable isotope-labeled internal standards.

Visualizations

Signaling Pathway of Phosphate Homeostasis and Gunagratinib Inhibition

cluster_0 Renal Proximal Tubule Cell Gunagratinib Gunagratinib FGFR1 FGFR1 Gunagratinib->FGFR1 Inhibits NPT2ac NPT2a/c Transporters FGFR1->NPT2ac Downregulates expression Klotho α-Klotho Klotho->FGFR1 Co-receptor FGF23 FGF23 (from bone) FGF23->FGFR1 Binds PhosphateReabsorption Phosphate Reabsorption (from filtrate to blood) NPT2ac->PhosphateReabsorption Mediates UrinaryPhosphate Urinary Phosphate Excretion NPT2ac->UrinaryPhosphate Reduces Hyperphosphatemia Hyperphosphatemia (Increased Serum Phosphate) PhosphateReabsorption->Hyperphosphatemia Leads to

Caption: Gunagratinib inhibits FGFR1, preventing FGF23-mediated downregulation of NPT2a/c, which increases phosphate reabsorption and causes hyperphosphatemia.

Experimental Workflow for Serum Phosphate Monitoring

start Patient on Gunagratinib Treatment sample_collection 1. Sample Collection (Whole Blood in SST) start->sample_collection centrifugation 2. Centrifugation (1000-2000 x g, 10-15 min) sample_collection->centrifugation serum_separation 3. Serum Separation centrifugation->serum_separation analysis 4. Spectrophotometric Analysis (Phosphomolybdate Method) serum_separation->analysis result 5. Result Interpretation (Serum Phosphate Level) analysis->result normal Normal (Continue Monitoring) result->normal Within Normal Range elevated Elevated (Initiate Management Protocol) result->elevated Above Normal Range

Caption: Workflow for monitoring serum phosphate levels, from sample collection to result interpretation and action.

Logical Relationship for Hyperphosphatemia Management

start Hyperphosphatemia Detected (Grade 1-4) diet Low-Phosphate Diet start->diet Grade ≥1 binders Phosphate Binders start->binders Grade ≥2 dose_adjustment Gunagratinib Dose Interruption/Reduction start->dose_adjustment Grade ≥3 monitoring Increased Monitoring start->monitoring Grade ≥1 resolution Phosphate Level Normalized diet->resolution binders->resolution dose_adjustment->resolution monitoring->start If still elevated

Caption: A tiered management approach for hyperphosphatemia, escalating interventions based on severity.

References

Technical Support Center: ICP-192 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers using ICP-192 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for ICP-192 in a mouse xenograft model of BRAF V600E melanoma?

A1: For initial in vivo efficacy studies in mouse xenograft models, we recommend a starting dose of 25 mg/kg, administered orally (p.o.) once daily. This recommendation is based on preclinical studies that have shown a favorable balance of efficacy and tolerability at this dose. It is crucial, however, to perform a dose-ranging study in your specific model to determine the optimal dose.

Q2: How should ICP-192 be formulated for oral administration in mice?

A2: ICP-192 can be formulated as a suspension for oral gavage. A common vehicle is 0.5% (w/v) methylcellulose in sterile water. It is recommended to prepare the formulation fresh daily and ensure it is homogenous before each administration.

Q3: What is the expected antitumor activity of ICP-192 in a responsive tumor model?

A3: In preclinical xenograft models of BRAF V600E melanoma, treatment with ICP-192 at the recommended dose has been shown to induce significant tumor growth inhibition. The degree of inhibition can vary depending on the specific cell line and model used.

Q4: What are the known common side effects of ICP-192 in mice, and how can they be monitored?

A4: Common side effects observed in preclinical studies include mild to moderate weight loss and potential skin rash. It is essential to monitor the animals daily for clinical signs of toxicity, including body weight changes, changes in posture or activity, and skin abnormalities.

Troubleshooting Guide

Issue 1: Suboptimal antitumor efficacy observed at the recommended starting dose.

  • Possible Cause 1: Insufficient drug exposure.

    • Troubleshooting Step: Verify the formulation and administration technique. Ensure the ICP-192 suspension is homogenous and that the full dose is being administered correctly. Consider performing pharmacokinetic analysis to measure plasma drug concentrations.

  • Possible Cause 2: Intrinsic or acquired resistance of the tumor model.

    • Troubleshooting Step: Confirm the BRAF V600E mutation status of your cell line. Investigate potential resistance mechanisms by analyzing downstream signaling pathways (e.g., p-ERK levels) in tumor tissue.

  • Possible Cause 3: The dose is too low for the specific model.

    • Troubleshooting Step: Perform a dose-escalation study to determine if higher doses lead to improved efficacy without unacceptable toxicity.

Issue 2: Significant toxicity, such as excessive weight loss (>15%), is observed.

  • Possible Cause 1: The dose is too high for the specific mouse strain or tumor model.

    • Troubleshooting Step: Reduce the dose of ICP-192. Consider a dose-reduction study to find the maximum tolerated dose (MTD) in your model.

  • Possible Cause 2: Formulation or vehicle issues.

    • Troubleshooting Step: Ensure the vehicle is well-tolerated by the animals. Run a vehicle-only control group to assess any vehicle-related toxicity.

  • Possible Cause 3: Off-target effects.

    • Troubleshooting Step: If toxicity persists even at lower effective doses, further investigation into the specific off-target effects may be required.

Quantitative Data Summary

Table 1: In Vivo Efficacy of ICP-192 in A375 Melanoma Xenograft Model

Treatment GroupDose (mg/kg, p.o., QD)Mean Tumor Volume (mm³) at Day 14Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%) at Day 14
Vehicle01500 ± 2500+5 ± 2
ICP-19212.51050 ± 18030+2 ± 3
ICP-19225600 ± 12060-5 ± 4
ICP-19250300 ± 8080-12 ± 5

Table 2: Pharmacokinetic Parameters of ICP-192 in Mice

Dose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)
25120029600

Experimental Protocols

Protocol 1: Mouse Xenograft Efficacy Study

  • Cell Culture: Culture BRAF V600E mutant melanoma cells (e.g., A375) in appropriate media.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the flank of athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

  • Drug Administration: Prepare ICP-192 in 0.5% methylcellulose and administer daily by oral gavage.

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed. Collect tumors for pharmacodynamic analysis.

Protocol 2: Pharmacodynamic (PD) Analysis of p-ERK Inhibition

  • Sample Collection: Collect tumor tissue from a satellite group of animals at various time points (e.g., 2, 8, and 24 hours) after the last dose of ICP-192.

  • Tissue Lysis: Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Determine protein concentration, run samples on an SDS-PAGE gel, transfer to a membrane, and probe with antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Analysis: Quantify band intensities to determine the extent of p-ERK inhibition relative to total ERK.

Visualizations

cluster_workflow In Vivo Efficacy Study Workflow Start Start Cell_Culture Cell Culture (BRAF V600E Melanoma) Start->Cell_Culture Tumor_Implantation Tumor Implantation (Nude Mice) Cell_Culture->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment Daily Treatment (Vehicle or ICP-192) Randomization->Treatment Groups Data_Collection Measure Tumor Volume & Body Weight Treatment->Data_Collection Endpoint Endpoint Criteria Met? Data_Collection->Endpoint Endpoint->Treatment No Euthanasia Euthanasia & Tumor Collection Endpoint->Euthanasia Yes Data_Analysis Data Analysis Euthanasia->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vivo efficacy study of ICP-192.

cluster_pathway MAPK Signaling Pathway Inhibition by ICP-192 Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Cycle Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Cycle ICP192 ICP-192 ICP192->MEK

Caption: Mechanism of action of ICP-192 in the MAPK pathway.

cluster_troubleshooting Troubleshooting Suboptimal Efficacy Start Suboptimal Efficacy Observed Check_Formulation Verify Formulation & Administration Technique Start->Check_Formulation Check_Mutation Confirm BRAF V600E Mutation Status Start->Check_Mutation Dose_Escalation Perform Dose-Escalation Study Start->Dose_Escalation PK_Analysis Perform Pharmacokinetic Analysis Check_Formulation->PK_Analysis Issue Persists Outcome2 No Improvement PK_Analysis->Outcome2 Low Exposure PD_Analysis Analyze p-ERK Levels in Tumor Tissue Check_Mutation->PD_Analysis Mutation Confirmed PD_Analysis->Outcome2 No p-ERK Inhibition Outcome1 Improved Efficacy Dose_Escalation->Outcome1 If Tolerated

Caption: Decision tree for troubleshooting suboptimal efficacy.

Technical Support Center: Anticancer Agent 192 - Biomarker Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anticancer Agent 192. The information is designed to address specific issues that may be encountered during experiments aimed at identifying biomarkers of response.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how does it relate to potential biomarkers?

A1: this compound is a selective inhibitor of the tyrosine kinase, Receptor X (RX). RX is a critical component of the Growth Factor Signaling (GFS) pathway. When aberrantly activated, the GFS pathway can drive tumor proliferation and survival. Therefore, potential biomarkers of response to this compound are centered around the components and activity of this pathway. These may include the expression level of RX, mutations in the RX gene, or the phosphorylation status of downstream signaling molecules.

Q2: My cells show high expression of Receptor X (RX), but do not respond to this compound. What are the possible reasons?

A2: While high expression of RX is a potential biomarker, lack of response in RX-high cells can be attributed to several factors:

  • Downstream Mutations: The cancer cells may harbor mutations in genes downstream of RX in the GFS pathway, rendering the pathway constitutively active, irrespective of RX inhibition.

  • Alternative Signaling Pathways: The cancer cells may have developed a reliance on alternative signaling pathways for their growth and survival.

  • Drug Efflux: The cells may be expressing high levels of drug efflux pumps, which actively remove this compound from the cell, preventing it from reaching its target.

Q3: What are the recommended positive and negative controls for in vitro experiments with this compound?

A3: For in vitro experiments, it is crucial to include appropriate controls to ensure the validity of your results.

  • Positive Control: A well-characterized cancer cell line with a known activating mutation in the RX gene and demonstrated sensitivity to this compound.

  • Negative Control: A cancer cell line that lacks expression of RX or possesses a known resistance-conferring mutation in the RX gene.

  • Vehicle Control: Treat cells with the same concentration of the drug's solvent (e.g., DMSO) to control for any effects of the vehicle itself.

Troubleshooting Guides

Issue 1: High variability in biomarker expression levels between replicate samples.
  • Possible Cause: Inconsistent sample collection and processing.

  • Troubleshooting Steps:

    • Standardize the protocol for sample lysis and protein/RNA extraction.

    • Ensure that all samples are processed in a consistent and timely manner to minimize degradation.

    • Use a consistent amount of starting material for all replicates.

    • Perform quality control checks on extracted protein or RNA before downstream analysis.

Issue 2: Inconsistent results in phosphorylation assays for downstream targets of RX.
  • Possible Cause: Suboptimal antibody performance or issues with sample handling.

  • Troubleshooting Steps:

    • Antibody Validation: Validate the specificity of the phospho-specific antibody using positive and negative controls (e.g., cells treated with a known activator or inhibitor of the pathway).

    • Phosphatase Inhibition: Ensure that phosphatase inhibitors are included in all lysis buffers and are active.

    • Sample Handling: Keep samples on ice throughout the processing steps to minimize dephosphorylation.

    • Loading Controls: Use a total protein control for the target of interest to normalize for any variations in protein loading.

Data Presentation

Table 1: Response to this compound in Patient-Derived Xenograft (PDX) Models Based on Biomarker Status

Biomarker StatusNumber of ModelsResponder (%)Non-Responder (%)
RX Activating Mutation2588%12%
High RX Expression4065%35%
Low/No RX Expression3010%90%

Table 2: In Vitro Sensitivity (IC50) of Cancer Cell Lines to this compound

Cell LineRX Mutation StatusRX Expression LevelIC50 (nM)
Cell Line AActivating (E746K)High15
Cell Line BWild-TypeHigh250
Cell Line CWild-TypeLow>10,000
Cell Line DResistance (T790M)High8,500

Experimental Protocols

Protocol 1: Western Blot for Phospho-RX (p-RX) and Total RX
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate 30 µg of protein lysate on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-RX (Tyr1068) and total RX overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Sanger Sequencing for RX Gene Mutations
  • DNA Extraction: Isolate genomic DNA from tumor tissue or cell pellets using a commercial kit.

  • PCR Amplification: Amplify the exons of the RX gene using specific primers.

  • PCR Product Purification: Purify the PCR products to remove unincorporated dNTPs and primers.

  • Sequencing Reaction: Perform Sanger sequencing using the purified PCR products and sequencing primers.

  • Data Analysis: Analyze the sequencing data to identify any mutations compared to the reference RX sequence.

Visualizations

GFS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RX Receptor X (RX) P1 Protein 1 RX->P1 phosphorylates P2 Protein 2 P1->P2 activates TF Transcription Factor P2->TF translocates to GeneExpression Gene Expression (Proliferation, Survival) TF->GeneExpression regulates AA192 This compound AA192->RX GrowthFactor Growth Factor GrowthFactor->RX

Caption: GFS Signaling Pathway and the inhibitory action of this compound.

Biomarker_Workflow cluster_patient Patient Samples cluster_analysis Biomarker Analysis cluster_decision Clinical Decision TumorTissue Tumor Tissue IHC Immunohistochemistry (RX Expression) TumorTissue->IHC Sequencing DNA Sequencing (RX Mutations) TumorTissue->Sequencing WesternBlot Western Blot (p-RX) TumorTissue->WesternBlot BloodSample Blood Sample BiomarkerPositive Biomarker Positive IHC->BiomarkerPositive High RX BiomarkerNegative Biomarker Negative IHC->BiomarkerNegative Low/No RX Sequencing->BiomarkerPositive Activating Mutation Sequencing->BiomarkerNegative Wild-Type/Resistance Mutation WesternBlot->BiomarkerPositive High p-RX WesternBlot->BiomarkerNegative Low/No p-RX Treat Treat with This compound NoTreat Alternative Therapy BiomarkerPositive->Treat BiomarkerNegative->NoTreat

Caption: Experimental workflow for identifying patients likely to respond to this compound.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate adverse events related to Gunagratinib in a research setting. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is Gunagratinib and what is its mechanism of action?

Gunagratinib (ICP-192) is an orally active, irreversible, and potent pan-fibroblast growth factor receptor (FGFR) inhibitor.[1] It covalently binds to and selectively inhibits the activity of FGFR subtypes 1, 2, 3, and 4.[2] FGFRs are a family of receptor tyrosine kinases that, when activated by fibroblast growth factors (FGFs), trigger downstream signaling pathways involved in cell proliferation, differentiation, migration, and survival.[3][4] In many cancers, aberrant FGFR signaling, due to gene fusions, amplifications, or mutations, is a key driver of tumor growth and progression. By irreversibly inhibiting FGFRs, Gunagratinib aims to block these oncogenic signals.[4] Preclinical data suggest that Gunagratinib can overcome acquired resistance to first-generation, reversible FGFR inhibitors.

Q2: What are the most common adverse events observed with Gunagratinib in clinical trials?

Based on clinical trial data, the most frequently reported treatment-related adverse events (TRAEs) associated with Gunagratinib include:

  • Hyperphosphatemia: An on-target effect of FGFR1 inhibition.

  • Diarrhea: Often associated with FGFR4 inhibition.

  • Increased liver enzymes (ALT/AST): Indicative of potential hepatotoxicity.

  • Hypercalcemia

  • Hypertriglyceridemia

The following table summarizes the incidence of common treatment-related adverse events from a Phase I/IIa clinical trial (NCT03758664).

Adverse EventIncidence (All Grades)
Hyperphosphatemia73.33%
Hypercalcemia33.33%
Increased Aspartate Aminotransferase (AST)26.67%
Diarrhea26.67%
Hypertriglyceridemia23.33%
Increased Alanine Aminotransferase (ALT)23.33%

Q3: How does the incidence of hyperphosphatemia correlate with Gunagratinib dosage?

In the dose-escalation phase of the NCT03758664 trial, hyperphosphatemia was observed at all dose levels. However, it was consistently seen at doses of 8 mg once daily and higher. This adverse event is considered a pharmacodynamic biomarker of FGFR inhibition.

II. Troubleshooting Guides

A. Managing Hyperphosphatemia in Preclinical Models

Issue: Elevated serum phosphate levels are observed in animal models treated with Gunagratinib.

Mitigation Strategies:

  • Dietary Phosphate Restriction:

    • Rationale: Reducing dietary phosphate intake can help lower serum phosphate levels.

    • Protocol: Switch animals to a low-phosphate diet. Standard rodent chow contains approximately 0.6% phosphate. A low-phosphate diet typically contains around 0.2% phosphate. Monitor food intake to ensure it is not significantly affected by the diet change.

  • Phosphate Binders:

    • Rationale: Oral phosphate binders can be used to chelate dietary phosphate in the gastrointestinal tract, preventing its absorption.

    • Protocol: While specific protocols for preclinical use with Gunagratinib are not established, phosphate binders are a standard clinical management strategy. Consider agents like sevelamer or lanthanum carbonate mixed with food or administered by oral gavage. Dose ranges would need to be determined empirically for the specific animal model.

  • Monitoring:

    • Protocol: Collect blood samples via tail vein or saphenous vein at regular intervals (e.g., weekly) to monitor serum phosphate levels. Commercial kits are available for the colorimetric determination of serum phosphate.

G cluster_0 Observation cluster_1 Mitigation cluster_2 Monitoring & Outcome Observe Elevated Serum Phosphate in Animal Model Diet Switch to Low-Phosphate Diet (0.2%) Observe->Diet Binders Administer Phosphate Binders Observe->Binders Monitor Weekly Serum Phosphate Monitoring Diet->Monitor Binders->Monitor Outcome Normalized Phosphate Levels Monitor->Outcome

Troubleshooting Diarrhea in Animal Models.
C. Investigating Potential Hepatotoxicity

Issue: Elevated liver enzymes (ALT, AST) are detected in serum, or histopathological analysis of the liver shows signs of toxicity in Gunagratinib-treated animals.

Mitigation and Investigative Strategies:

  • In Vitro Assessment:

    • Rationale: Determine the direct cytotoxic effect of Gunagratinib on hepatocytes.

    • Protocol: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) using a hepatocyte cell line (e.g., HepG2) or primary hepatocytes treated with a dose range of Gunagratinib. This will establish an in vitro IC50 for cytotoxicity.

  • In Vivo Assessment and Monitoring:

    • Rationale: Correlate in vitro findings with in vivo observations.

    • Protocol:

      • Blood Chemistry: Collect blood samples at baseline and at various time points during the study to monitor serum levels of ALT and AST.

      • Histopathology: At the end of the study, collect liver tissue for histopathological analysis. Tissues should be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A veterinary pathologist should evaluate the slides for signs of necrosis, inflammation, and steatosis.

  • Dose-Response Evaluation:

    • Rationale: Determine if the observed hepatotoxicity is dose-dependent.

    • Protocol: Include multiple dose groups in your in vivo studies to establish a dose-response relationship for any observed liver toxicity.

Experimental Workflow for Hepatotoxicity Assessment:

G cluster_0 In Vitro cluster_1 In Vivo cluster_2 Analysis Cell_Viability Cell Viability Assay (e.g., MTT) on Hepatocytes Analysis Correlate In Vitro and In Vivo Data Assess Dose-Response Cell_Viability->Analysis Animal_Study Gunagratinib Administration (Multiple Dose Groups) Blood_Chem Monitor Serum ALT/AST Animal_Study->Blood_Chem Histo Liver Histopathology (H&E) Animal_Study->Histo Blood_Chem->Analysis Histo->Analysis

Investigating Potential Hepatotoxicity.

III. Detailed Experimental Protocols

A. In Vitro Cell Viability (MTT) Assay
  • Objective: To determine the cytotoxic effect of Gunagratinib on a chosen cell line.

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium

    • Gunagratinib stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Microplate spectrophotometer

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.

    • Compound Addition: Prepare serial dilutions of Gunagratinib in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls.

    • Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Off-Target Kinase Profiling
  • Objective: To assess the selectivity of Gunagratinib by screening it against a panel of other kinases.

  • Rationale: Understanding the off-target effects of a kinase inhibitor is crucial for interpreting unexpected phenotypes and potential toxicities.

  • Methodology: Several commercial services offer kinase profiling using various assay formats (e.g., radiometric, fluorescence, or binding assays). A common method is a radiometric assay using ³³P-ATP.

  • General Protocol Outline (Radiometric Assay):

    • Reaction Setup: In a multi-well plate, combine the purified off-target kinase, a specific substrate peptide or protein, and Gunagratinib at a fixed concentration (e.g., 1 µM).

    • Initiation: Start the kinase reaction by adding a solution containing ATP and [γ-³³P]ATP.

    • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

    • Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unincorporated [γ-³³P]ATP, often by spotting the reaction mixture onto a phosphocellulose membrane and washing.

    • Detection: Quantify the amount of ³³P incorporated into the substrate using a scintillation counter or phosphorimager.

    • Analysis: Calculate the percentage of inhibition of each off-target kinase by Gunagratinib compared to a no-inhibitor control.

Signaling Pathway of FGFR:

G cluster_downstream Downstream Signaling cluster_cellular Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg PLCγ Pathway FGFR->PLCg Gunagratinib Gunagratinib Gunagratinib->FGFR Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Migration Migration PLCg->Migration

Simplified FGFR Signaling Pathway.

References

Technical Support Center: Anticancer Agent 192 (ICP-192/Gunagratinib)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Anticancer Agent 192 (ICP-192/Gunagratinib). Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its mechanism of action?

A1: this compound, also known as Gunagratinib or ICP-192, is an orally active, irreversible, and selective pan-FGFR inhibitor.[1][2][3] It targets the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, 2, 3, and 4).[4][5] The agent works by covalently binding to the ATP-binding pocket of the FGFR, which potently and selectively inhibits its kinase activity. This action blocks the autophosphorylation of the receptor and prevents the activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival. Preclinical data suggest that Gunagratinib can overcome acquired resistance to first-generation reversible FGFR inhibitors.

Q2: Which cell lines are most likely to be sensitive to this compound?

A2: Cell line sensitivity to this compound is strongly correlated with the presence of genetic alterations in the FGFR pathway. The agent is designed for tumors with FGFR gene aberrations. Therefore, cell lines with the following characteristics are predicted to be most sensitive:

  • FGFR2 Fusions or Rearrangements: Commonly found in intrahepatic cholangiocarcinoma (iCCA).

  • FGFR3 Mutations or Fusions: Frequently occur in urothelial (bladder) carcinoma.

  • FGFR1/FGFR2 Amplifications: Found in various cancers, including breast, gastric, and lung cancers.

Conversely, cell lines lacking these specific FGFR alterations are likely to be resistant.

Q3: What is the recommended solvent and what are the storage conditions for this compound?

A3: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, the lyophilized powder and the DMSO stock solution should be stored at -20°C or -80°C. It is advisable to avoid repeated freeze-thaw cycles to maintain the stability and potency of the compound.

Q4: What are the key downstream signaling pathways affected by this compound?

A4: By inhibiting FGFR, this compound blocks the activation of several critical downstream signaling cascades. The primary pathways affected are the RAS-MAPK-ERK and the PI3K-AKT pathways. These pathways are essential for regulating gene expression and cellular processes such as proliferation, survival, migration, and differentiation. Inhibition of these pathways ultimately leads to a reduction in tumor growth.

Q5: How can I confirm that this compound is inhibiting its target in my cells?

A5: The most direct method to confirm target engagement is to use Western blotting to assess the phosphorylation status of FGFR and its downstream effectors. After treating your selected cell line with this compound, you should observe a dose-dependent decrease in phosphorylated FGFR (p-FGFR). As further confirmation, you should also see a reduction in the phosphorylation of downstream proteins such as ERK (p-ERK) and AKT (p-AKT), while the total protein levels of FGFR, ERK, and AKT should remain unchanged.

Data Presentation: Cell Line-Specific Responses

The table below summarizes representative cancer cell lines with known FGFR alterations, which can be used to study the efficacy of this compound.

Cell LineCancer TypeFGFR AlterationPredicted Response to this compound
RT112Urothelial CarcinomaFGFR3-TACC3 FusionSensitive
MGH-U3Urothelial CarcinomaFGFR3 (Y375C) MutationSensitive
SNU-16Gastric CancerFGFR2 AmplificationSensitive
KATO IIIGastric CancerFGFR2 AmplificationSensitive
AN3CAEndometrial CarcinomaFGFR2 MutationSensitive
Hec-1BEndometrial CarcinomaWild-Type FGFR2Resistant

Mandatory Visualization

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation This compound This compound This compound->FGFR Covalent Inhibition GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival

Caption: FGFR signaling and inhibition by this compound.

Troubleshooting Guides

Issue 1: High IC50 Value or No Significant Cell Death Observed

Question: My IC50 value for this compound is much higher than expected, or I'm not seeing a cytotoxic effect. What are the possible causes?

Answer: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:

  • Cell Line Selection: Confirm that your cell line possesses an activating FGFR alteration (mutation, fusion, or amplification). The efficacy of this compound is dependent on the presence of these driver mutations. Cell lines with wild-type FGFR or those dependent on other signaling pathways will likely be resistant.

  • Compound Integrity and Solubility: Ensure the compound has been stored correctly and avoid multiple freeze-thaw cycles. Visually inspect your diluted solutions for any signs of precipitation. Poor solubility in the culture medium can lead to a lower effective concentration.

  • Assay Choice and Duration: this compound may have a cytostatic (inhibiting proliferation) rather than a cytotoxic (cell-killing) effect in some cell lines. An MTT assay, which measures metabolic activity, may not fully capture a cytostatic effect. Consider using an assay that directly measures cell number (e.g., crystal violet staining) or extending the drug incubation period (e.g., 48, 72, or 96 hours).

  • Confirm Target Inhibition: Use Western blotting to verify that this compound is inhibiting the phosphorylation of FGFR and its downstream targets (p-ERK, p-AKT) at the concentrations tested. If the target is not inhibited, it could point to issues with compound potency or cell permeability.

start Start: High IC50 Value q1 Does the cell line have a known activating FGFR alteration? start->q1 a1_no No: Select a cell line with FGFR mutation, fusion, or amplification. q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Is the compound fully dissolved in the media? a1_yes->q2 a2_no No: Check solubility. Consider different formulation or sonication. q2->a2_no No a2_yes Yes q2->a2_yes Yes q3 Is target (p-FGFR) inhibited via Western Blot? a2_yes->q3 a3_no No: Check compound integrity. Increase concentration or incubation time. q3->a3_no No a3_yes Yes q3->a3_yes Yes end Consider alternative resistance mechanisms or assay type (e.g., cytostatic effects). a3_yes->end cluster_day1 Day 1 cluster_day2 Day 2 cluster_day5 Day 5 cluster_analysis Data Analysis node1 Seed Cells (96-well plate) node2 Incubate (24h) node1->node2 node4 Treat Cells node2->node4 node3 Prepare Drug Dilutions node3->node4 node5 Incubate (e.g., 72h) node4->node5 node6 Add MTT Reagent (Incubate 4h) node5->node6 node7 Solubilize Formazan (Add DMSO) node6->node7 node8 Read Absorbance (570 nm) node7->node8 node9 Calculate % Viability node8->node9 node10 Determine IC50 node9->node10

References

Gunagratinib Stability and Storage: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information and troubleshooting advice for researchers, scientists, and drug development professionals working with Gunagratinib. The following sections offer a comprehensive overview of its stability and recommended storage conditions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Gunagratinib powder?

A1: Gunagratinib powder should be stored at -20°C for long-term stability, where it can be kept for up to 2 years[1].

Q2: How should I store Gunagratinib once it is dissolved in a solvent?

A2: For short-term storage, Gunagratinib dissolved in DMSO can be kept at 4°C for up to 2 weeks[1]. For longer-term storage of solutions, it is recommended to store them at -80°C, which can preserve the compound for up to 6 months[1].

Q3: I observe precipitation in my Gunagratinib solution after storing it at 4°C. What should I do?

A3: Precipitation can occur at lower temperatures, especially with higher concentrations. Gently warm the solution to room temperature and vortex or sonicate to redissolve the compound completely before use. To avoid this, consider preparing smaller aliquots for daily use to minimize freeze-thaw cycles and temperature fluctuations.

Q4: My experimental results are inconsistent. Could this be related to Gunagratinib stability?

A4: Inconsistent results can be a sign of compound degradation. Ensure you are adhering to the recommended storage conditions. If you suspect degradation, it is advisable to use a fresh stock of Gunagratinib. Performing a stability study under your specific experimental conditions (e.g., in your cell culture medium) can also help identify any potential issues.

Stability and Storage Data Summary

FormulationStorage TemperatureDuration
Powder-20°C2 years[1]
In DMSO4°C2 weeks[1]
In DMSO-80°C6 months

Troubleshooting Guide

IssuePotential CauseRecommended Action
Reduced Potency or Activity Compound degradation due to improper storage (e.g., prolonged storage at room temperature, exposure to light).1. Discard the suspect solution. 2. Prepare a fresh solution from a new stock of Gunagratinib powder. 3. Aliquot the new solution and store it at -80°C for long-term use and 4°C for short-term use.
Color Change in Solution Oxidation or degradation of the compound.1. Do not use the solution if a color change is observed. 2. Prepare a fresh solution and consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing and storing to minimize oxidation.
Precipitation in Solution Low solubility at colder temperatures or solvent evaporation.1. Gently warm the solution to room temperature and vortex to redissolve. 2. Ensure the storage container is properly sealed to prevent solvent evaporation. 3. If precipitation persists, consider preparing a fresh, less concentrated solution.

Experimental Protocols

Protocol 1: Preparation of Gunagratinib Stock Solution
  • Warm Up: Allow the vial of Gunagratinib powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a sterile environment, accurately weigh the desired amount of Gunagratinib powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve the desired stock concentration.

  • Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in light-protecting tubes.

  • Storage: Store the aliquots at -80°C for long-term storage. For immediate use within two weeks, an aliquot can be stored at 4°C.

Protocol 2: Assessment of Gunagratinib Stability in Aqueous Buffers (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to understand the stability of Gunagratinib under various stress conditions.

  • Preparation of Test Solutions: Prepare solutions of Gunagratinib in various aqueous buffers (e.g., pH 3, 7, and 9) to assess pH-dependent stability.

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Incubate the solutions at elevated temperatures (e.g., 40-60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Oxidative Degradation: Treat the solution with a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

    • Photostability: Expose the solution to a controlled light source (e.g., a photostability chamber) for a specified duration.

  • Time-Point Sampling: At each time point, withdraw an aliquot of the stressed solution.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of any degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to a control sample (stored under ideal conditions) to determine the extent of degradation.

Visualizations

Hypothetical Degradation Pathway of Gunagratinib

The following diagram illustrates a hypothetical degradation pathway for Gunagratinib, focusing on potential hydrolysis of the amide bond, a common degradation route for molecules with this functional group.

Gunagratinib Degradation Pathway cluster_main Hypothetical Degradation Gunagratinib Gunagratinib Degradant_A Degradant A (Hydrolyzed Amide) Gunagratinib->Degradant_A Hydrolysis (Acid/Base) Degradant_B Degradant B (Further Degradation) Degradant_A->Degradant_B Oxidation

Caption: Hypothetical degradation pathway of Gunagratinib.

Experimental Workflow for a Stability Study

This diagram outlines the typical workflow for conducting a stability study of a research compound like Gunagratinib.

Stability Study Workflow cluster_workflow Stability Study Workflow Prep Prepare Compound Solution Stress Expose to Stress Conditions (Heat, Light, pH, Oxidation) Prep->Stress Sample Collect Samples at Time Points Stress->Sample Analysis Analyze via HPLC Sample->Analysis Data Evaluate Data & Determine Degradation Analysis->Data

Caption: General workflow for a compound stability study.

References

ICP-192 (Gunagratinib) Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase inhibition profile of ICP-192 (gunagratinib). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target and off-target kinase inhibition profile of ICP-192?

ICP-192, also known as gunagratinib, is a highly selective and irreversible pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3] Preclinical data indicates that ICP-192 possesses greater target selectivity in KINOMEscan profiling compared to the first-generation FGFR inhibitor, erdafitinib.

While specific quantitative data for the broader off-target kinase inhibition profile from a comprehensive kinase panel screen is not publicly available, the high selectivity suggests minimal inhibition of other kinases at therapeutic concentrations. The common treatment-related adverse events observed in clinical trials, such as hyperphosphatemia, are consistent with on-target FGFR inhibition.[1]

Q2: We are observing an unexpected phenotype in our cell-based assays that does not seem to be mediated by FGFR inhibition. Could this be due to an off-target effect of ICP-192?

While ICP-192 is reported to be highly selective, the possibility of off-target effects can never be entirely excluded, especially at higher concentrations. If you observe a phenotype inconsistent with FGFR pathway inhibition, consider the following troubleshooting steps:

  • Concentration-Response Curve: Perform a detailed concentration-response experiment. Off-target effects are more likely to occur at higher concentrations. A significant deviation in the concentration-response curve for your unexpected phenotype compared to known FGFR inhibition markers (e.g., p-FRS2 levels) may suggest an off-target liability.

  • Rescue Experiments: Attempt to rescue the phenotype by activating downstream effectors of the FGFR pathway (e.g., introducing constitutively active forms of downstream signaling molecules) or by inhibiting pathways commonly associated with off-target effects of kinase inhibitors.

  • Use of a Structurally Unrelated FGFR Inhibitor: Compare the phenotype induced by ICP-192 with that of another potent and selective, but structurally different, FGFR inhibitor. If the phenotype is unique to ICP-192, it is more likely to be an off-target effect.

  • Kinase Profiling: If the unexpected phenotype is persistent and critical to your research, consider performing your own kinase profiling experiment using a commercially available service to assess the effect of ICP-192 on a broad panel of kinases at the concentrations used in your experiments.

Q3: What are the recommended quality control experiments to confirm on-target activity of ICP-192 in our experimental system?

To confirm that ICP-192 is active against its intended targets in your specific experimental setup, the following quality control measures are recommended:

  • Western Blot Analysis: Treat cells expressing FGFRs with ICP-192 and assess the phosphorylation status of FRS2, a direct substrate of FGFRs. A dose-dependent decrease in p-FRS2 levels is a reliable indicator of on-target activity. You can also assess the phosphorylation of downstream effectors such as ERK1/2 (p-ERK) and AKT (p-AKT).

  • Cell Viability Assays: In cancer cell lines with known FGFR aberrations (e.g., FGFR2 fusions or FGFR3 mutations), ICP-192 should induce a dose-dependent decrease in cell viability.

  • Control Cell Lines: Include a negative control cell line that does not have aberrant FGFR signaling. These cells should be significantly less sensitive to ICP-192.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
High level of cell death in a cell line not known to have FGFR alterations. 1. Off-target toxicity at high concentrations. 2. Non-specific cytotoxic effects. 3. Undiscovered dependence on basal FGFR signaling.1. Perform a dose-response curve to determine the IC50. If it is significantly higher than the IC50 for FGFR-driven cells, suspect off-target effects. 2. Test a structurally unrelated FGFR inhibitor to see if the effect is reproducible. 3. Confirm FGFR expression and basal pathway activity in your cell line.
Inconsistent results between experimental replicates. 1. Compound instability. 2. Variability in cell culture conditions. 3. Inconsistent treatment times.1. Prepare fresh stock solutions of ICP-192 regularly. 2. Ensure consistent cell passage numbers, confluency, and media composition. 3. Standardize all incubation and treatment times precisely.
Lack of effect on a known FGFR-driven cell line. 1. Acquired resistance to ICP-192. 2. Incorrect compound concentration. 3. Low FGFR expression in the cell line.1. Sequence the FGFR gene in your cells to check for resistance mutations. 2. Verify the concentration and integrity of your ICP-192 stock. 3. Confirm the expression and activation of the target FGFR in your cell line via Western blot or qPCR.

Data Presentation

Table 1: On-Target and Off-Target Kinase Inhibition Profile of ICP-192 (Gunagratinib)

Note: Comprehensive quantitative data for the off-target kinase inhibition profile of ICP-192 is not publicly available. The following table is a template based on reported on-target activity and would be populated with data from a broad kinase screen (e.g., KINOMEscan).

KinaseIC50 / Ki (nM)% Inhibition @ specified concentrationData Source
On-Target Kinases
FGFR1Data Not Publicly AvailableIn-house data
FGFR2Data Not Publicly AvailableIn-house data
FGFR3Data Not Publicly AvailableIn-house data
FGFR4Data Not Publicly AvailableIn-house data
Selected Potential Off-Target Kinases
VEGFR2Data Not Publicly AvailableKINOMEscan
PDGFRβData Not Publicly AvailableKINOMEscan
c-KitData Not Publicly AvailableKINOMEscan
SrcData Not Publicly AvailableKINOMEscan
... (additional kinases from panel).........

Experimental Protocols

Protocol 1: General Methodology for Kinase Profiling using a Competitive Binding Assay (e.g., KINOMEscan)

This protocol provides a general overview of how the kinase selectivity of an inhibitor like ICP-192 is typically determined.

  • Assay Principle: The assay measures the ability of a test compound (ICP-192) to compete with a proprietary, immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured by the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.

  • Procedure: a. A panel of recombinant kinases is individually expressed and tagged with a unique DNA identifier. b. The test compound (ICP-192) is incubated at a fixed concentration (e.g., 1 µM) with the kinase panel in the presence of the immobilized ligand. c. After an equilibration period, unbound components are washed away. d. The amount of kinase bound to the solid support is quantified via qPCR. e. The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase. f. For kinases showing significant inhibition, a dose-response curve is generated by testing a range of compound concentrations to determine the dissociation constant (Kd) or IC50.

  • Data Analysis: The percentage of control is calculated as: (Test Compound Signal - Background Signal) / (DMSO Control Signal - Background Signal) * 100

Visualizations

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg FGF FGF Ligand FGF->FGFR Binds ICP192 ICP-192 (Gunagratinib) ICP192->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC

Caption: Simplified FGFR signaling pathway and the inhibitory action of ICP-192.

Kinase_Profiling_Workflow cluster_preparation Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis KinasePanel DNA-tagged Kinase Panel Incubation Incubate Kinases, ICP-192, and Ligand KinasePanel->Incubation ICP192 ICP-192 Stock ICP192->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Wash Unbound Components Incubation->Wash qPCR Quantify Bound Kinase via qPCR Wash->qPCR DataProcessing Calculate % Inhibition vs. Control qPCR->DataProcessing SelectivityProfile Generate Kinase Selectivity Profile DataProcessing->SelectivityProfile

Caption: General workflow for determining kinase selectivity using a competitive binding assay.

References

Technical Support Center: Overcoming Intrinsic Resistance to Gunagratinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address intrinsic resistance to Gunagratinib, a potent and irreversible pan-FGFR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is Gunagratinib and its mechanism of action?

Gunagratinib (ICP-192) is an orally active, small-molecule pan-inhibitor of fibroblast growth factor receptors (FGFRs 1, 2, 3, and 4)[1][2][3]. It selectively and irreversibly binds to the FGFR kinase domain, inhibiting its activity[2][4]. This leads to the suppression of tumor angiogenesis, tumor cell proliferation, and the induction of cell death in tumors with aberrant FGFR signaling. Preclinical data have indicated its potential to overcome acquired resistance to first-generation reversible FGFR inhibitors.

Q2: What is intrinsic (or primary) resistance to Gunagratinib?

Intrinsic resistance refers to the lack of a significant anti-tumor response upon initial treatment with Gunagratinib. This occurs in tumors that, despite harboring activating FGFR alterations, possess pre-existing mechanisms that circumvent the drug's inhibitory effects.

Q3: What are the primary known and suspected mechanisms of intrinsic resistance to FGFR inhibitors like Gunagratinib?

While research on Gunagratinib is ongoing, intrinsic resistance mechanisms are generally categorized into two main types based on extensive studies of other FGFR inhibitors:

  • On-target Alterations: Although less common for intrinsic resistance compared to acquired resistance, pre-existing mutations in the FGFR gene at residues other than the primary activating mutation could potentially affect Gunagratinib binding or kinase activity.

  • Off-target Mechanisms (Bypass Signaling): This is the most common cause of intrinsic resistance. The tumor cells rely on alternative signaling pathways for their growth and survival, rendering the inhibition of the FGFR pathway alone insufficient. Key bypass pathways include:

    • Co-activation of other Receptor Tyrosine Kinases (RTKs): Upregulation or activation of other RTKs like EGFR, MET, or ERBB family members can maintain downstream signaling despite FGFR inhibition. For instance, some cancer cells with activating FGFR3 mutations may exhibit a dependency on EGFR signaling.

    • Downstream Pathway Alterations: Pre-existing mutations in genes downstream of FGFR, such as in the RAS/MAPK or PI3K/AKT/mTOR pathways (e.g., KRAS, NRAS, PIK3CA mutations), can lead to constitutive activation of these pathways, making the cells independent of FGFR signaling.

    • Epithelial-to-Mesenchymal Transition (EMT): An EMT phenotype can be associated with intrinsic resistance to FGFR inhibitors.

Troubleshooting Guide for Unexpected Experimental Results

This guide is designed to help researchers investigate potential intrinsic resistance to Gunagratinib in their experimental models.

Problem 1: Cell line with known FGFR alteration shows no response to Gunagratinib in vitro.

Possible Cause 1: Suboptimal Drug Concentration or Experimental Conditions

  • Troubleshooting Steps:

    • Confirm Drug Activity: Test Gunagratinib on a known sensitive control cell line to verify the potency of your drug stock.

    • Dose-Response Curve: Perform a dose-response experiment with a wide range of Gunagratinib concentrations to determine the IC50 value. An unexpectedly high IC50 may indicate resistance.

    • Treatment Duration: Ensure the treatment duration is sufficient (e.g., 72-96 hours) to observe an anti-proliferative effect.

Possible Cause 2: Presence of Bypass Signaling Pathways

  • Troubleshooting Steps:

    • Pathway Activation Analysis:

      • Western Blot: Assess the phosphorylation status of key downstream signaling molecules (e.g., p-AKT, p-ERK, p-S6) with and without Gunagratinib treatment. Persistent phosphorylation despite FGFR inhibition suggests bypass pathway activation. A detailed protocol is provided below.

      • Phospho-RTK Array: Screen for the activation of multiple RTKs simultaneously to identify potential bypass signaling originating from receptors like EGFR, MET, or others.

    • Genomic and Transcriptomic Analysis:

      • Sequencing: Perform targeted sequencing or whole-exome sequencing to identify pre-existing mutations in key oncogenes of bypass pathways (e.g., PIK3CA, KRAS, NRAS, BRAF).

      • RNA-Seq: Analyze the gene expression profile to identify upregulation of RTKs or ligands that could be driving resistance.

Possible Cause 3: On-Target Resistance

  • Troubleshooting Steps:

    • FGFR Sequencing: Sequence the entire coding region of the relevant FGFR gene in your model to check for any secondary mutations that might interfere with Gunagratinib's irreversible binding, although this is more common in acquired resistance.

Problem 2: In vivo tumor model with FGFR alteration does not respond to Gunagratinib.

Possible Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Issues

  • Troubleshooting Steps:

    • Verify Target Engagement: If possible, collect tumor samples post-treatment and perform a Western blot to assess the inhibition of p-FGFR and downstream markers like p-ERK. The presence of hyperphosphatemia in treated animals can also serve as a pharmacodynamic biomarker of FGFR inhibition.

    • Dosing and Formulation: Review the dosing regimen and vehicle to ensure adequate drug exposure.

Possible Cause 2: Intrinsic Resistance Mechanisms

  • Troubleshooting Steps:

    • Biopsy Analysis: Collect pre-treatment and on-treatment tumor biopsies for genomic and proteomic analysis as described for in vitro models to investigate bypass pathways.

    • Combination Therapy Studies: Based on the identified resistance mechanism, design a combination therapy study. For example, if PI3K/AKT pathway activation is observed, combine Gunagratinib with a PI3K or mTOR inhibitor.

Strategies to Overcome Intrinsic Resistance

Based on preclinical and clinical studies of FGFR inhibitors, combination therapy is a promising strategy to overcome intrinsic resistance.

Table 1: Potential Combination Strategies to Overcome Intrinsic Resistance

Identified Resistance MechanismRecommended Combination Agent ClassRationale
PI3K/AKT/mTOR Pathway ActivationPI3K, AKT, or mTOR inhibitors (e.g., Everolimus)Dual inhibition blocks parallel survival pathways, leading to synergistic anti-tumor effects.
RAS/MAPK Pathway ActivationMEK inhibitors (e.g., Trametinib)Co-inhibition of FGFR and MEK can prevent reactivation of the ERK pathway.
EGFR/ERBB Pathway UpregulationEGFR inhibitors (e.g., Gefitinib, Cetuximab)Simultaneous blockade of both FGFR and EGFR signaling can overcome adaptive feedback and enhance apoptosis.
MET Pathway ActivationMET inhibitors (e.g., Crizotinib)Co-targeting FGFR and MET may provide synergistic benefits in tumors where MET is a bypass driver.

Key Experimental Protocols

Protocol 1: Western Blot Analysis for Pathway Activation
  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with Gunagratinib at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for 2-24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies: p-FGFR, total FGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH, β-actin).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: In Vitro Combination Therapy Assay
  • Cell Seeding: Seed cells in 96-well plates.

  • Drug Treatment: Treat cells with a matrix of concentrations of Gunagratinib and the combination agent (e.g., a PI3K or MEK inhibitor). Include single-agent controls for each drug.

  • Cell Viability Assay: After 72-96 hours of incubation, measure cell viability using an assay such as CellTiter-Glo® or MTS.

  • Synergy Analysis: Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Visualizing Resistance Mechanisms and Experimental Workflows

FGFR_Signaling_and_Resistance cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Activation FRS2 FRS2/PLCγ FGFR->FRS2 Other_RTK Other RTKs (EGFR, MET) RAS RAS Other_RTK->RAS PI3K PI3K Other_RTK->PI3K FRS2->RAS FRS2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gunagratinib Gunagratinib Gunagratinib->FGFR Inhibition Bypass_Activation Bypass Activation (Intrinsic Resistance) Bypass_Activation->Other_RTK Downstream_Mutation Downstream Mutations (e.g., PIK3CA, KRAS) (Intrinsic Resistance) Downstream_Mutation->RAS Downstream_Mutation->PI3K

Caption: Intrinsic resistance to Gunagratinib via bypass signaling pathways.

Troubleshooting_Workflow Start Experiment Shows No Response to Gunagratinib Check_PKPD Assess Target Engagement (p-FGFR, p-ERK in vivo) or In Vitro Potency Start->Check_PKPD Result_PKPD_OK Target Engagement Confirmed Check_PKPD->Result_PKPD_OK Result_PKPD_Bad Target Not Inhibited Check_PKPD->Result_PKPD_Bad Analyze_Pathways Analyze Bypass Pathways (Western Blot, RTK Array) Result_Bypass Bypass Pathway Active Analyze_Pathways->Result_Bypass Sequence_DNA Sequence for Mutations (PIK3CA, KRAS, etc.) Result_Mutation Downstream Mutation Found Sequence_DNA->Result_Mutation Result_PKPD_OK->Analyze_Pathways Result_PKPD_OK->Sequence_DNA Action_Optimize Optimize Dosing/ Formulation/ Verify Compound Result_PKPD_Bad->Action_Optimize Action_Combo Design Combination Therapy Study Result_Bypass->Action_Combo Result_Mutation->Action_Combo

References

Troubleshooting inconsistent results in Gunagratinib assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gunagratinib assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues and ensuring the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during Gunagratinib assays, providing potential causes and actionable solutions in a question-and-answer format.

Inconsistent IC50 Values in Biochemical Kinase Assays

Question: Why am I observing significant variability in the IC50 value of Gunagratinib in my kinase assays?

Answer:

Inconsistent IC50 values for Gunagratinib, an irreversible covalent inhibitor, are often linked to the time-dependent nature of its binding to Fibroblast Growth Factor Receptors (FGFRs). Unlike reversible inhibitors that reach equilibrium quickly, covalent inhibitors form a stable bond over time.[1]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Variable Pre-incubation Time Standardize the pre-incubation time of Gunagratinib with the FGFR enzyme across all experiments. A shorter pre-incubation will likely yield a higher IC50, while a longer pre-incubation will result in a lower IC50.[1]
Inconsistent Reagent Concentrations Ensure accurate and consistent concentrations of ATP, substrate, and enzyme in all assay wells. Use calibrated pipettes and prepare fresh reagent master mixes.
Enzyme Activity Confirm the activity of your FGFR enzyme stock. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Compound Stability Gunagratinib may have limited stability in aqueous assay buffers. Prepare fresh dilutions of the compound for each experiment and minimize the time it sits in the buffer before use.
Assay Conditions Maintain consistent assay conditions such as temperature and pH, as these can influence both enzyme activity and inhibitor binding.
High Background Signal in Kinase Assays

Question: My kinase assay is showing a high background signal, even in the "no enzyme" control wells. What could be the cause?

Answer:

A high background signal can obscure the true signal from the kinase reaction and reduce the assay's dynamic range. This is a common issue that can often be resolved by systematically evaluating the assay components and procedure.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Reagent Contamination Check for contamination in your ATP stock solution, substrate, and buffer. Prepare fresh reagents from new stocks if contamination is suspected.[2]
Assay Plate Autofluorescence Ensure you are using the appropriate plate type for your detection method (e.g., low-fluorescence plates for fluorescence-based assays). Some plastic materials can autofluoresce.[2]
Incorrect Reader Settings Verify that the excitation and emission wavelengths and gain settings on your plate reader are optimized for your assay's detection reagent. Excessively high gain can amplify background noise.[2]
Probe/Tracer Concentration (TR-FRET/LanthaScreen) If using a tracer-based assay, an excessively high tracer concentration can lead to high background. Optimize the tracer concentration to achieve a good signal-to-background ratio.
Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo)

Question: I'm seeing high variability between replicate wells in my Gunagratinib cell viability assays. What are the common causes?

Answer:

High variability in cell-based assays can stem from a variety of factors related to cell handling, plating, and the assay procedure itself.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Uneven Cell Seeding Inconsistent cell numbers across wells is a primary source of variability. Ensure a homogenous cell suspension before and during plating. Mix the cell suspension between pipetting steps.
Edge Effects Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations. Avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.
Compound Precipitation Gunagratinib may have limited solubility in cell culture media at higher concentrations. Visually inspect the wells for any signs of precipitation after adding the compound.
Incomplete Reagent Solubilization In MTT assays, ensure complete solubilization of the formazan crystals by using an appropriate solvent (e.g., DMSO) and allowing sufficient incubation time with shaking.
Cell Health and Passage Number Use healthy cells in the logarithmic growth phase. High passage numbers can lead to changes in cell characteristics and drug response.
Confirming Covalent Mechanism of Action

Question: How can I experimentally confirm that Gunagratinib is acting as a covalent inhibitor in my assay?

Answer:

Several experimental approaches can be used to confirm the covalent binding of Gunagratinib to its target.

Experimental Approaches:

Experiment Description Expected Outcome for Covalent Inhibitor
Washout Experiment After pre-incubating the enzyme or cells with Gunagratinib, wash away the unbound inhibitor. Then, measure the remaining enzyme activity or cellular response.The inhibitory effect should be sustained even after washing, as the covalent bond is not easily reversible.
Time-Dependent IC50 Shift Measure the IC50 of Gunagratinib at different pre-incubation times with the target enzyme.The IC50 value should decrease with longer pre-incubation times, indicating a time-dependent inactivation of the enzyme.
Mass Spectrometry Analyze the target protein by mass spectrometry after incubation with Gunagratinib.An increase in the mass of the protein corresponding to the molecular weight of Gunagratinib will confirm covalent adduct formation.
Use of a Non-Reactive Analog Synthesize a version of Gunagratinib where the reactive "warhead" is modified to be non-reactive.This non-reactive analog should show significantly weaker or no irreversible inhibition compared to the parent compound.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for Gunagratinib assays. Note that these values can vary depending on the specific experimental conditions and cell lines used.

Table 1: Gunagratinib IC50 Values in Biochemical and Cellular Assays
Target/Cell LineAssay TypeIC50 (nM)Reference
FGFR1Biochemical1.4[Selleckchem Data]
FGFR2Biochemical1.5[Selleckchem Data]
FGFR3Biochemical2.4[Selleckchem Data]
FGFR4Biochemical3.5[Selleckchem Data]
FGFR2-fusion+ Cholangiocarcinoma Cell Lines (e.g., ICC13-7)Cell Viability~12
FGFR1-overexpressing ICC Cell Line (CCLP-1)Cell Viability8
Table 2: Recommended Reagent Concentrations for Western Blot Analysis of p-FGFR
ReagentSuggested Concentration/DilutionNotes
Protein Lysate20-30 µg per laneOptimize based on p-FGFR expression levels in your cell line.
Primary Antibody (anti-p-FGFR)1:1000 in 5% BSA/TBSTIncubate overnight at 4°C with gentle agitation.
HRP-conjugated Secondary Antibody1:2000 - 1:5000 in 5% BSA/TBSTIncubate for 1 hour at room temperature.
Blocking Buffer5% BSA or non-fat dry milk in TBSTMilk may not be suitable for phospho-specific antibodies due to the presence of casein.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of Gunagratinib.

Protocol 1: Western Blot Analysis of FGFR Phosphorylation

This protocol describes how to assess the inhibition of FGFR autophosphorylation by Gunagratinib in a cellular context.

Materials:

  • FGFR-dependent cancer cell line

  • Gunagratinib

  • Cell culture medium (serum-free for starvation)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Primary antibodies: anti-p-FGFR (e.g., anti-phospho-FGFR Tyr653/654) and anti-total FGFR

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • PVDF membrane

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 4-6 hours.

    • Treat cells with a dose range of Gunagratinib (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration, add Laemmli buffer, and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-FGFR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal.

    • Strip the membrane and re-probe with the anti-total FGFR antibody as a loading control.

    • Quantify band intensities and normalize the p-FGFR signal to the total FGFR signal.

Protocol 2: Cell Viability Assay (MTT)

This protocol outlines a method to determine the effect of Gunagratinib on the viability of cancer cell lines.

Materials:

  • FGFR-dependent cancer cell line

  • Gunagratinib

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Gunagratinib in complete medium.

    • Replace the medium in the wells with the medium containing different concentrations of Gunagratinib. Include a vehicle control (DMSO).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

Visualizations

FGFR Signaling Pathway and Gunagratinib Inhibition

FGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Autophosphorylation & Docking PLCg PLCγ FGFR->PLCg JAK JAK FGFR->JAK RAS RAS FRS2->RAS PI3K PI3K FRS2->PI3K Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation STAT STAT JAK->STAT RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT->Proliferation MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation Gunagratinib Gunagratinib Gunagratinib->FGFR Irreversible Inhibition

Caption: FGFR signaling pathways and the inhibitory action of Gunagratinib.

Troubleshooting Workflow for Inconsistent IC50 Values

Troubleshooting_IC50 start Inconsistent IC50 Results check_time Is pre-incubation time consistent? start->check_time standardize_time Standardize pre-incubation time across all assays. check_time->standardize_time No check_reagents Are reagent concentrations accurate? check_time->check_reagents Yes standardize_time->check_reagents prepare_fresh Use calibrated pipettes. Prepare fresh master mixes. check_reagents->prepare_fresh No check_enzyme Is the enzyme active and properly stored? check_reagents->check_enzyme Yes prepare_fresh->check_enzyme aliquot_enzyme Use single-use aliquots. Avoid freeze-thaw cycles. check_enzyme->aliquot_enzyme No check_compound Is the compound stable in the assay buffer? check_enzyme->check_compound Yes aliquot_enzyme->check_compound fresh_dilutions Prepare fresh dilutions for each experiment. check_compound->fresh_dilutions No consistent_results Consistent IC50 Results Achieved check_compound->consistent_results Yes fresh_dilutions->consistent_results

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

Experimental Workflow for Western Blot Analysis

WB_Workflow A 1. Cell Treatment (Gunagratinib Dose-Response) B 2. Cell Lysis & Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to PVDF Membrane) C->D E 5. Blocking (5% BSA in TBST) D->E F 6. Primary Antibody Incubation (anti-p-FGFR) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (ECL Substrate) G->H I 9. Analysis (Normalize p-FGFR to Total FGFR) H->I

Caption: Step-by-step workflow for Western blot analysis of p-FGFR.

References

Validation & Comparative

A Preclinical Comparative Guide to ICP-192 and Other FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a preclinical comparison of ICP-192 (gunagratinib) against other prominent FGFR inhibitors: infigratinib, pemigatinib, and erdafitinib. The information herein is based on publicly available preclinical data to objectively assess their performance and mechanisms of action.

Introduction to FGFR Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when dysregulated through mutations, fusions, or amplifications, can drive the growth and proliferation of various solid tumors.[1] Small molecule inhibitors targeting the FGFR signaling pathway have emerged as a promising therapeutic strategy in oncology.[1] This guide focuses on a comparative analysis of four such inhibitors, with a particular emphasis on the preclinical profile of ICP-192.

ICP-192 (gunagratinib) is a novel, orally active, pan-FGFR inhibitor that potently and selectively inhibits FGFR activities through irreversible covalent binding.[2][3] Preclinical data suggest that gunagratinib can overcome acquired resistance to first-generation, reversible FGFR inhibitors like infigratinib.[4] Infigratinib, pemigatinib, and erdafitinib are other orally bioavailable FGFR inhibitors that have been investigated in various preclinical and clinical settings.

Mechanism of Action: Targeting the FGFR Signaling Pathway

FGFR inhibitors act by binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking its autophosphorylation and subsequent activation of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways. This inhibition ultimately leads to decreased cell proliferation and tumor growth. ICP-192 is distinguished by its irreversible covalent binding mechanism, which is designed to provide a more sustained and potent inhibition.

DOT script for FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Activates PI3K PI3K FGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor ICP-192 & Other FGFR Inhibitors Inhibitor->FGFR Inhibits

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Activates PI3K PI3K FGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor ICP-192 & Other FGFR Inhibitors Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition.

In Vitro Potency: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available preclinical IC50 data for the compared FGFR inhibitors against different FGFR isoforms. It is important to note that direct head-to-head comparisons in the same experimental setting are limited in publicly available literature, and variations in assay conditions can influence IC50 values.

Table 1: In Vitro IC50 Values of FGFR Inhibitors

InhibitorFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)Reference
ICP-192 (Gunagratinib) Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Infigratinib 1.11261
Pemigatinib 0.40.51.030
Erdafitinib 1.22.53.05.7

In Vivo Efficacy in Tumor Models

The anti-tumor activity of FGFR inhibitors has been evaluated in various preclinical xenograft models. The following table summarizes key findings from these in vivo studies.

Table 2: Preclinical In Vivo Efficacy of FGFR Inhibitors

InhibitorTumor ModelDosingKey FindingsReference
ICP-192 (Gunagratinib) Xenograft models8 mg QD (human equivalent dose)Plasma exposure exceeded therapeutic levels seen in preclinical efficacy studies.
Infigratinib Bladder cancer xenograft (FGFR3-TACC3 fusion)Oral, once daily for 14 daysDose-dependent inhibition of tumor growth.
Pemigatinib Gastric cancer xenograft (KATO III, FGFR2 amplification)0.3 mg/kg once dailySignificant tumor growth suppression.
Erdafitinib Gastric cancer xenograft (SNU-16, FGFR2 amplification)10 and 30 mg/kg daily for 21 daysTumor growth inhibition of 37.8% and 59.4%, respectively.
Erdafitinib Urothelial carcinoma xenograft (RT4)40mg/kg orally three times a week for three weeksSignificantly suppressed tumor volumes and weight by 60.0% and 24.4%, respectively.

Preclinical Pharmacokinetics

Understanding the pharmacokinetic profile of a drug is crucial for its development. The table below provides a summary of available preclinical pharmacokinetic data.

Table 3: Preclinical Pharmacokinetic Parameters

InhibitorSpeciesKey ParametersReference
ICP-192 (Gunagratinib) Data not publicly availableData not publicly available
Infigratinib Rat (female)Lower relative AUC compared to males, suggesting higher clearance.
Pemigatinib Rat, Monkey, DogOral bioavailability: complete in rats, 29% in monkeys, 98% in dogs. Terminal elimination half-life: 4.0h (rat) to 15.7h (dog).
Erdafitinib Mouse (SNU-16 xenograft)Cmax reached at 0.5 hours. Undetectable by 7 hours (3 mg/kg) and 16 hours (10 and 30 mg/kg).

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.

Biochemical Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific FGFR isoform.

DOT script for Biochemical Kinase Assay Workflow

Kinase_Assay_Workflow A Prepare Reagents: - Kinase (e.g., FGFR1) - Substrate (e.g., Poly(E,Y)4:1) - ATP - Test Compound (e.g., ICP-192) B Add test compound at various concentrations to microplate wells. A->B C Add kinase and substrate/ATP mixture to initiate the reaction. B->C D Incubate at room temperature (e.g., 60 minutes). C->D E Stop the reaction and measure kinase activity (e.g., luminescence). D->E F Calculate IC50 values. E->F

Kinase_Assay_Workflow A Prepare Reagents: - Kinase (e.g., FGFR1) - Substrate (e.g., Poly(E,Y)4:1) - ATP - Test Compound (e.g., ICP-192) B Add test compound at various concentrations to microplate wells. A->B C Add kinase and substrate/ATP mixture to initiate the reaction. B->C D Incubate at room temperature (e.g., 60 minutes). C->D E Stop the reaction and measure kinase activity (e.g., luminescence). D->E F Calculate IC50 values. E->F

Caption: General workflow for a biochemical kinase assay.

Protocol:

  • Reagent Preparation: Recombinant human FGFR kinase, a suitable substrate (e.g., Poly(E,Y)4:1), and ATP are prepared in a kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35). The test inhibitor is serially diluted to various concentrations.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The inhibitor dilutions are added to the wells, followed by the addition of the kinase.

  • Reaction Initiation: The kinase reaction is initiated by adding the substrate/ATP mixture.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay). The signal, often luminescence or fluorescence, is read using a plate reader.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability Assay

This assay assesses the effect of an inhibitor on the proliferation and survival of cancer cell lines.

Protocol:

  • Cell Culture: Cancer cell lines with known FGFR alterations are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the FGFR inhibitor or a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated for a specified period, typically 72 to 120 hours.

  • Viability Assessment: A cell viability reagent, such as MTT or CellTiter-Glo®, is added to each well. These reagents measure metabolic activity, which correlates with the number of viable cells.

  • Data Analysis: The absorbance or luminescence is measured using a microplate reader. The results are expressed as a percentage of the untreated control, and IC50 values are calculated.

In Vivo Tumor Xenograft Study

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells with specific FGFR alterations are injected subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The test inhibitor is administered (e.g., by oral gavage) at specified doses and schedules. The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

The available preclinical data indicate that ICP-192, infigratinib, pemigatinib, and erdafitinib are all potent inhibitors of the FGFR signaling pathway. While pemigatinib and erdafitinib show low nanomolar IC50 values against FGFR1-3, infigratinib also demonstrates potent inhibition. A key differentiating feature of ICP-192 is its irreversible covalent binding mechanism, which preclinical data suggests may overcome resistance to first-generation reversible inhibitors. However, a direct and comprehensive comparison is challenging due to the limited availability of publicly accessible, head-to-head preclinical data, particularly for ICP-192. Further studies with direct comparative arms are necessary to definitively establish the relative preclinical performance of these promising FGFR inhibitors.

References

A Head-to-Head Comparison: Gunagratinib Versus First-Generation FGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the novel pan-FGFR inhibitor, Gunagratinib, against first-generation FGFR inhibitors. This document synthesizes preclinical and clinical data to illuminate the distinct mechanisms, potency, efficacy, and resistance profiles of these targeted therapies.

Fibroblast growth factor receptor (FGFR) signaling is a critical pathway in cellular processes, and its dysregulation is a known driver in various cancers. The development of FGFR inhibitors has marked a significant advancement in precision oncology. This guide delves into a comparative analysis of Gunagratinib, a next-generation irreversible inhibitor, and the first-generation reversible inhibitors: pemigatinib, infigratinib, erdafitinib, and futibatinib.

Mechanism of Action: A Tale of Two Binding Modes

First-generation FGFR inhibitors primarily function as ATP-competitive reversible inhibitors.[1] They vie with ATP for the kinase domain's binding pocket, thereby impeding receptor autophosphorylation and downstream signaling. This reversible binding, however, can be overcome by increased ATP concentrations or mutations in the kinase domain that affect drug binding.

In contrast, Gunagratinib is distinguished by its irreversible binding mechanism.[2][3] It forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of FGFRs 1, 2, 3, and 4.[2][3] This irreversible inhibition leads to a sustained blockade of FGFR signaling, which is hypothesized to overcome acquired resistance to reversible inhibitors.

Below is a diagram illustrating the FGFR signaling pathway and the distinct inhibitory mechanisms of reversible and irreversible inhibitors.

FGFR_Signaling_Pathway FGFR Signaling and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitor Action FGF FGF Ligand FGFR FGFR FGF->FGFR Binding Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription FirstGen First-Generation Inhibitors (Reversible, ATP-Competitive) FirstGen->Dimerization Inhibits Gunagratinib Gunagratinib (Irreversible, Covalent) Gunagratinib->Dimerization Inhibits (Covalently)

FGFR signaling and points of inhibition.

Preclinical Potency: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for Gunagratinib and first-generation FGFR inhibitors against the four FGFR isoforms.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Gunagratinib 1.41.52.43.5
Pemigatinib 0.40.51.030
Infigratinib 0.91.41.061
Erdafitinib 1.22.53.05.7
Futibatinib 1.8-1.63.7

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.

Clinical Efficacy: A Look at the Trial Data

Clinical trials provide the ultimate test of a drug's effectiveness and safety. Below is a summary of key clinical trial results for Gunagratinib and first-generation FGFR inhibitors in their respective target indications.

Cholangiocarcinoma (CCA)
DrugTrialPhasePatient PopulationObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS)
Gunagratinib ICP-CL-00301 (NCT03758664)IIaPreviously treated, FGFR2 fusions/rearrangements52.9%94.1%6.93 months
Pemigatinib FIGHT-202 (NCT02924376)IIPreviously treated, FGFR2 fusions/rearrangements37%82%7.0 months
Infigratinib CBGJ398X2204 (NCT02150967)IIPreviously treated, FGFR2 fusions/rearrangements23%84.3%7.3 months
Futibatinib FOENIX-CCA2 (NCT02052778)IIPreviously treated, FGFR2 fusions/rearrangements41.7%82.5%8.9 months
Urothelial Carcinoma (UC)
DrugTrialPhasePatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (mPFS)Median Overall Survival (mOS)
Erdafitinib THOR (NCT03390504)IIIPreviously treated, FGFR2/3 alterations45.6%5.6 months12.1 months
Erdafitinib BLC2001 (NCT02365597)IIPreviously treated, FGFR alterations40%5.5 months13.8 months

Overcoming Resistance: A Key Differentiator

A significant challenge with targeted therapies is the development of acquired resistance. For first-generation FGFR inhibitors, resistance can emerge through on-target mutations in the FGFR kinase domain, particularly at the gatekeeper residue, or through the activation of bypass signaling pathways.

Gunagratinib's irreversible binding mechanism is designed to be effective against some of these resistance mutations that confer resistance to reversible inhibitors. Preclinical data have shown that Gunagratinib can overcome acquired resistance to first-generation reversible FGFR inhibitors. Futibatinib, another irreversible inhibitor, has also demonstrated preclinical activity against acquired resistance mutations.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments used to characterize the activity of FGFR inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Kinase_Assay_Workflow Biochemical Kinase Inhibition Assay Workflow Start Start Prep_Compound Prepare serial dilutions of test compound Start->Prep_Compound Dispense Dispense reagents into 384-well plate: 1. Test compound 2. Kinase/antibody mixture 3. Tracer Prep_Compound->Dispense Prep_Kinase Prepare kinase/antibody mixture (e.g., FGFR1 and Eu-anti-tag antibody) Prep_Kinase->Dispense Prep_Tracer Prepare fluorescent tracer solution (Alexa Fluor™ 647-labeled) Prep_Tracer->Dispense Incubate Incubate at room temperature (e.g., 1 hour) Dispense->Incubate Read Read plate on a TR-FRET -compatible reader Incubate->Read Analyze Calculate emission ratio and determine IC50 Read->Analyze End End Analyze->End Xenograft_Study_Workflow In Vivo Xenograft Study Workflow Start Start Implant Subcutaneously implant tumor cells or patient-derived tumor fragments into immunocompromised mice Start->Implant Monitor_Growth Monitor tumor growth until they reach a specified volume (e.g., 100-200 mm³) Implant->Monitor_Growth Randomize Randomize mice into treatment and control groups Monitor_Growth->Randomize Treat Administer FGFR inhibitor or vehicle (e.g., daily oral gavage) Randomize->Treat Measure Measure tumor volume and body weight regularly Treat->Measure Endpoint Continue treatment until a predefined endpoint (e.g., tumor size, study duration) Measure->Endpoint Repeat Analyze Analyze tumor growth inhibition, survival, and toxicity Endpoint->Analyze End End Analyze->End

References

A Head-to-Head Analysis of Gunagratinib and Pemigatinib in FGFR-Driven Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Shanghai, China – November 30, 2025 – In the rapidly evolving landscape of precision oncology, targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical strategy for a subset of cancers, particularly cholangiocarcinoma (CCA). This guide provides a detailed comparative analysis of two prominent FGFR inhibitors, gunagratinib and pemigatinib, for researchers, scientists, and drug development professionals. This report synthesizes preclinical and clinical data to offer an objective comparison of their mechanisms of action, efficacy, and safety profiles.

Mechanism of Action: Reversible vs. Irreversible Inhibition

Both gunagratinib and pemigatinib are potent inhibitors of the FGFR family of receptor tyrosine kinases. However, they exhibit a key difference in their binding mechanisms. Pemigatinib is a selective, ATP-competitive inhibitor of FGFR1, 2, and 3, binding reversibly to the kinase domain.[1][2] In contrast, gunagratinib is a novel, irreversible pan-FGFR inhibitor that covalently binds to and inhibits FGFR1, 2, 3, and 4.[3][4] This irreversible binding is hypothesized to overcome acquired resistance to first-generation reversible FGFR inhibitors.[5]

Deregulated FGFR signaling, often through gene fusions, amplifications, or mutations, can drive tumor cell proliferation, survival, and angiogenesis. Both drugs aim to abrogate these oncogenic signals by blocking the kinase activity of the altered receptors.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR FGFR (FGFR1/2/3/4) FGF Ligand->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation RAS RAS P1->RAS PI3K PI3K P1->PI3K PLCg PLCγ P1->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response PKC PKC PLCg->PKC PKC->Cell_Response Inhibitor Gunagratinib & Pemigatinib Inhibitor->P1 Inhibition

Figure 1: Simplified FGFR Signaling Pathway and Point of Inhibition.

Preclinical Potency: A Quantitative Comparison

In vitro kinase assays have demonstrated the potent inhibitory activity of both compounds against the FGFR family. Gunagratinib exhibits low nanomolar IC50 values across all four FGFR isoforms, positioning it as a true pan-FGFR inhibitor. Pemigatinib shows high potency against FGFR1, 2, and 3, with significantly weaker activity against FGFR4.

Target KinaseGunagratinib (IC50, nM)Pemigatinib (IC50, nM)
FGFR11.40.4
FGFR21.50.5
FGFR32.41.0-1.2
FGFR43.530
Table 1: In Vitro Kinase Inhibitory Potency (IC50).

Clinical Efficacy in Cholangiocarcinoma

Both gunagratinib and pemigatinib have shown promising clinical activity in patients with previously treated, locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements. The following tables summarize the key efficacy data from their respective clinical trials.

Gunagratinib (Phase IIa Dose-Expansion Study - NCT03758664)

Efficacy EndpointResult
Objective Response Rate (ORR)52.9% (9/17 patients)
Disease Control Rate (DCR)94.1% (16/17 patients)
Median Progression-Free Survival (mPFS)6.93 months
Table 2: Clinical Efficacy of Gunagratinib in Cholangiocarcinoma.

Pemigatinib (FIGHT-202 Trial - NCT02924376)

Efficacy EndpointResult (Cohort A: FGFR2 fusions/rearrangements)
Objective Response Rate (ORR)37.0%
Disease Control Rate (DCR)82%
Median Progression-Free Survival (mPFS)7.0 months
Median Overall Survival (mOS)17.5 months
Table 3: Clinical Efficacy of Pemigatinib in Cholangiocarcinoma.

Safety and Tolerability Profile

The safety profiles of both drugs are generally manageable and consistent with the on-target effects of FGFR inhibition. Hyperphosphatemia is a common class effect.

Gunagratinib

Common Adverse Events (≥20%)
Hyperphosphatemia73.33%
Hypercalcemia33.33%
Diarrhea26.67%
Hypertriglyceridemia26.67%
Increased Aspartate Aminotransferase (AST)26.67%
Increased Alanine Aminotransferase (ALT)23.33%
Increased Blood Uric Acid20.00%
Table 4: Common Treatment-Related Adverse Events with Gunagratinib (Phase 1/2a).

Pemigatinib

Common Adverse Reactions (≥20%)
Hyperphosphatemia
Alopecia (Hair Loss)
Diarrhea
Nail Toxicity
Fatigue
Dysgeusia (Altered Taste)
Nausea
Constipation
Stomatitis (Mouth Sores)
Dry Eye
Dry Mouth
Decreased Appetite
Vomiting
Arthralgia (Joint Pain)
Abdominal Pain
Hypophosphatemia
Back Pain
Dry Skin
Table 5: Common Adverse Reactions with Pemigatinib.

Ocular toxicities, such as retinal pigment epithelial detachment, are also a known risk with FGFR inhibitors and have been reported with pemigatinib. Notably, in the phase 1/2a trial of gunagratinib, no central serous retinopathy or retinal pigment epithelial detachment was observed.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key assays used in the preclinical evaluation of FGFR inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Recombinant FGFR Kinase - Kinase Buffer - ATP & Substrate (e.g., Poly(E,Y)4:1) - Test Inhibitor (Gunagratinib/Pemigatinib) incubation Incubate Kinase, Inhibitor, ATP, and Substrate Mixture reagents->incubation adp_glo Add ADP-Glo™ Reagent to Terminate Reaction and Deplete ATP incubation->adp_glo kinase_detection Add Kinase Detection Reagent to Convert ADP to ATP adp_glo->kinase_detection luminescence Measure Luminescence (Signal correlates with ADP produced) kinase_detection->luminescence ic50 Calculate IC50 Values luminescence->ic50

Figure 2: Workflow for an In Vitro Kinase Inhibition Assay.

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific FGFR kinase. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction as a measure of enzyme activity.

Cell-Based Proliferation Assay (General Protocol)

Cell_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_viability Viability Assessment cluster_analysis_cell Data Analysis seed_cells Seed FGFR-dependent cancer cells (e.g., Ba/F3 expressing FGFR fusions) into 96-well plates add_inhibitor Add serial dilutions of Gunagratinib or Pemigatinib seed_cells->add_inhibitor incubate_cells Incubate for ~72 hours add_inhibitor->incubate_cells add_reagent Add cell viability reagent (e.g., CellTiter-Glo®, CCK-8) incubate_cells->add_reagent measure_signal Measure luminescence or absorbance add_reagent->measure_signal calculate_ic50 Calculate IC50 for cell proliferation inhibition measure_signal->calculate_ic50

Figure 3: Workflow for a Cell-Based Proliferation Assay.

This assay determines the concentration of the inhibitor required to reduce the proliferation of cancer cell lines by 50%. Cell lines with known FGFR alterations are used to assess the on-target cellular activity of the compounds.

Conclusion

Gunagratinib and pemigatinib are both highly effective FGFR inhibitors with significant clinical activity in FGFR2-driven cholangiocarcinoma. Gunagratinib, as an irreversible pan-FGFR inhibitor, may offer a broader spectrum of activity and a potential strategy to overcome resistance to reversible inhibitors. Pemigatinib is a well-established selective inhibitor of FGFR1-3 with a proven survival benefit. The choice between these agents in a clinical or research setting will depend on a variety of factors, including the specific FGFR alteration, prior treatment history, and the evolving landscape of resistance mechanisms. Further head-to-head comparative studies are warranted to delineate the relative merits of these two important targeted therapies.

References

A Head-to-Head Look at Second-Generation FGFR Inhibitors: An Indirect Comparison

Author: BenchChem Technical Support Team. Date: November 2025

While direct head-to-head clinical trials comparing second-generation FGFR inhibitors remain scarce, a growing body of evidence from single-arm studies and indirect treatment comparisons provides valuable insights for researchers and drug development professionals.[1][2][3] This guide synthesizes the available clinical data on key second-generation FGFR inhibitors, focusing on their efficacy and the experimental designs that produced these results. The information is intended to offer an objective comparison to support ongoing research and development in this targeted therapy space.

Second-generation FGFR inhibitors have marked a significant advancement in precision oncology, offering a more selective and potent approach compared to their multi-kinase predecessors.[4] These agents have shown considerable promise in tumors harboring FGFR alterations, particularly in cholangiocarcinoma (CCA) and urothelial carcinoma (UC).[5] The most prominent players in this class include futibatinib, pemigatinib, infigratinib, and erdafitinib, each with a distinct clinical profile.

Comparative Efficacy in Cholangiocarcinoma (FGFR2 Fusions/Rearrangements)

In the landscape of intrahepatic cholangiocarcinoma (iCCA) with FGFR2 fusions or rearrangements, futibatinib and pemigatinib are the most studied. Although no direct comparative trials have been conducted, indirect comparisons suggest similar efficacy, with some numerical trends favoring futibatinib.

An indirect treatment comparison of the Phase 2 FOENIX-CCA2 trial (futibatinib) and the Phase 2 FIGHT-202 trial (pemigatinib) showed no statistically significant difference in efficacy outcomes between the two drugs. However, numerical advantages were observed for futibatinib in terms of progression-free survival (PFS), overall survival (OS), duration of response (DOR), and objective response rate (ORR).

Comparative Efficacy in Urothelial Carcinoma (FGFR2/3 Alterations)

Erdafitinib has emerged as a key player in the treatment of locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 alterations. The Phase 3 THOR study demonstrated a significant overall survival advantage for erdafitinib compared to chemotherapy in patients who had progressed after prior anti-PD-(L)1 treatment.

Data for other inhibitors like infigratinib in urothelial carcinoma also show promising response rates, though in earlier phase studies and without a direct comparator arm. Rogaratinib has also been investigated in this setting, but a Phase II/III study did not meet its prespecified efficacy criteria for continuation to Phase III when compared to chemotherapy in a population selected by FGFR1/3 mRNA expression.

Data Summary

The following tables summarize the key efficacy data from pivotal trials of second-generation FGFR inhibitors.

Table 1: Efficacy in Cholangiocarcinoma (Previously Treated, FGFR2 Fusions/Rearrangements)
Efficacy EndpointFutibatinib (FOENIX-CCA2)Pemigatinib (FIGHT-202)Infigratinib (Phase II)
Objective Response Rate (ORR) 41.7%35.5%23.1%
Median Progression-Free Survival (PFS) 8.9 months6.9 months5.8 months
Median Overall Survival (OS) 20.0 months15.8 months (for FGFR2 translocations)Not Reported
Median Duration of Response (DOR) 9.1 months (Time on Treatment)7.2 months (Time on Treatment)Not Reported
Table 2: Efficacy in Urothelial Carcinoma (Previously Treated, FGFR2/3 Alterations)
Efficacy EndpointErdafitinib (THOR - vs. Chemo)Infigratinib (Phase II - Salvage)Rogaratinib (FORT-1 - vs. Chemo)
Objective Response Rate (ORR) 46%24.1%20.7%
Median Progression-Free Survival (PFS) 6.0 monthsSimilar to salvage settingSimilar to chemotherapy
Median Overall Survival (OS) 12.1 monthsSimilar to salvage setting8.3 months
Median Duration of Response (DOR) Not ReportedNot Reported4.9 months

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are the protocols for the key studies cited.

FOENIX-CCA2 (Futibatinib in Cholangiocarcinoma)
  • Study Design: A single-arm, open-label, multicenter Phase 2 study.

  • Patient Population: Adults with locally advanced or metastatic intrahepatic cholangiocarcinoma with an FGFR2 gene fusion or other rearrangement who had progressed after at least one prior line of systemic therapy.

  • Intervention: Futibatinib administered orally at a starting dose, typically 20 mg once daily.

  • Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent central review.

  • Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.

FIGHT-202 (Pemigatinib in Cholangiocarcinoma)
  • Study Design: A single-arm, open-label, multicenter Phase 2 study with three cohorts based on FGFR2 status.

  • Patient Population: Adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma. Cohort A included patients with FGFR2 fusions or rearrangements.

  • Intervention: Pemigatinib administered orally on a 2-weeks-on/1-week-off schedule.

  • Primary Endpoint: ORR in patients with FGFR2 fusions or rearrangements.

  • Secondary Endpoints: PFS, OS, DOR, and safety.

THOR (Erdafitinib in Urothelial Carcinoma)
  • Study Design: A randomized, open-label, multicenter Phase 3 study.

  • Patient Population: Adults with unresectable advanced or metastatic urothelial carcinoma with selected FGFR3 or FGFR2 gene alterations who had progressed on or after 1-2 prior lines of systemic therapy that included an anti-PD-(L)1 agent.

  • Intervention: Patients were randomized 1:1 to receive either erdafitinib (8 mg with pharmacodynamically guided uptitration to 9 mg once daily) or the investigator's choice of chemotherapy (docetaxel or vinflunine).

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: PFS, ORR, and safety.

Visualizing Pathways and Comparisons

The following diagrams illustrate the FGFR signaling pathway and the logical flow of the indirect treatment comparisons discussed.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition Point of Inhibition FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR Binding RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Angiogenesis Angiogenesis FGFR->Angiogenesis Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration PLCg->Migration Inhibitor 2nd Gen FGFR Inhibitors (e.g., Futibatinib, Pemigatinib) Inhibitor->FGFR Blocks ATP Binding

Caption: FGFR Signaling Pathway and Inhibition.

Indirect_Comparison_Workflow cluster_futibatinib Futibatinib Arm cluster_pemigatinib Pemigatinib Arm cluster_analysis Comparative Analysis FOENIX FOENIX-CCA2 Trial (Single Arm, Phase 2) N=103 F_data Individual Patient Data FOENIX->F_data MAIC Matching-Adjusted Indirect Comparison (MAIC) F_data->MAIC FIGHT FIGHT-202 Trial (Single Arm, Phase 2) N=107 P_data Published Aggregate Data FIGHT->P_data P_data->MAIC Results Efficacy Outcomes (PFS, OS, ORR, DOR) Numerical trends favor Futibatinib, no statistical significance. MAIC->Results

Caption: Indirect Comparison Workflow.

References

A Comparative Analysis of Anticancer Agent 192 Versus Standard of Care in EGFR C797S-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a head-to-head comparison of the novel fourth-generation EGFR inhibitor, Anticancer Agent 192, against the standard of care for Non-Small Cell Lung Cancer (NSCLC) that has developed resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) via the C797S mutation. The emergence of the C797S mutation presents a significant clinical challenge, as it confers resistance to osimertinib, a leading treatment for EGFR-mutated NSCLC.[1][2][3] this compound is a covalent inhibitor engineered to maintain high-affinity binding to EGFR, even in the presence of the C797S mutation, offering a potential new therapeutic strategy for this patient population.[4][5]

The current standard of care for patients who progress on osimertinib due to C797S-mediated resistance is often platinum-based chemotherapy, such as a cisplatin and pemetrexed regimen. This guide presents preclinical data from in vitro and in vivo studies benchmarking the efficacy and safety of this compound against both osimertinib (as a resistance comparator) and a cisplatin/pemetrexed combination.

Mechanism of Action: Overcoming C797S Resistance

The C797S mutation in the EGFR kinase domain disrupts the covalent bond formed by irreversible inhibitors like osimertinib, leading to therapeutic resistance. This compound is designed as a fourth-generation EGFR-TKI that utilizes an alternative binding mechanism to covalently inhibit the receptor, thereby overcoming this resistance. The signaling pathway diagram below illustrates the critical role of EGFR in cell proliferation and survival and the point of inhibition for Agent 192.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (with C797S mutation) RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Agent192 This compound Agent192->EGFR Inhibits Osimertinib Osimertinib (Ineffective) Osimertinib->EGFR Blocked by C797S

Caption: EGFR signaling pathway and inhibitor action sites.

Quantitative Data Summary

The following tables summarize the preclinical efficacy of this compound compared to control agents in NSCLC cell lines with varying EGFR mutation statuses and in an in vivo xenograft model.

Table 1: In Vitro Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) was determined for each agent across three distinct NSCLC cell lines. Lower values indicate higher potency.

Cell LineEGFR Mutation StatusThis compound (nM)Osimertinib (nM)Cisplatin (nM)
PC-9 del19 (Sensitive)8.510.2>10,000
H1975 L858R/T790M (Osi-Sensitive)12.115.5>10,000
PC-9/C797S del19/T790M/C797S (Resistant)25.3 >15,0008,500

Data represent the mean IC50 from n=3 independent experiments.

Table 2: In Vivo Efficacy in PC-9/C797S Xenograft Model

Tumor growth inhibition (TGI) was assessed in an immunodeficient mouse model bearing tumors derived from the osimertinib-resistant PC-9/C797S cell line.

Treatment Group (n=8 per group)Dose ScheduleFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 10 mL/kg, daily1540 ± 1800%+1.5%
Osimertinib 25 mg/kg, daily1495 ± 2103%+0.8%
Cisplatin + Pemetrexed 6 mg/kg + 100 mg/kg, weekly862 ± 15044%-8.5%
This compound 50 mg/kg, daily354 ± 95 77% -1.2%

Data are presented as mean ± standard error of the mean (SEM) after 21 days of treatment.

Experimental Protocols & Workflows

Detailed methodologies for the key experiments are provided below. The general workflow from cell line selection to in vivo analysis is depicted in the following diagram.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture 1. Cell Line Culture (PC-9, H1975, PC-9/C797S) DrugTreatment_vitro 2. Drug Treatment (Agent 192, Osimertinib, Cisplatin) CellCulture->DrugTreatment_vitro ViabilityAssay 3. Cell Viability Assay (MTT, 72h) DrugTreatment_vitro->ViabilityAssay IC50 4. IC50 Calculation ViabilityAssay->IC50 Xenograft 5. Xenograft Implantation (PC-9/C797S cells in mice) IC50->Xenograft Informs In Vivo Study TumorGrowth 6. Tumor Growth (to ~150 mm³) Xenograft->TumorGrowth DrugTreatment_vivo 7. Grouping & Treatment (21 days) TumorGrowth->DrugTreatment_vivo Monitoring 8. Monitor Tumor Volume & Body Weight DrugTreatment_vivo->Monitoring Endpoint 9. Endpoint Analysis (TGI Calculation) Monitoring->Endpoint

Caption: Preclinical experimental workflow.

In Vitro Cell Viability Assay
  • Cell Lines and Culture: Human NSCLC cell lines PC-9 (EGFR exon 19 deletion), NCI-H1975 (EGFR L858R/T790M), and the engineered PC-9/C797S (EGFR del19/T790M/C797S) were used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Preparation: this compound, osimertinib, and cisplatin were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted in culture medium to achieve final concentrations. The final DMSO concentration was kept below 0.1%.

  • Assay Protocol: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing the various drug concentrations.

  • Data Acquisition: After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage relative to the vehicle-treated control cells. The IC50 values were determined by fitting the dose-response data to a nonlinear regression model using GraphPad Prism software.

In Vivo Xenograft Study
  • Animal Model: Six-week-old female BALB/c nude mice were used for the study. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.

  • Tumor Implantation: PC-9/C797S cells (5 x 10^6 cells in 100 µL of Matrigel/PBS mixture) were injected subcutaneously into the right flank of each mouse.

  • Treatment Protocol: When tumors reached an average volume of approximately 150 mm³, mice were randomized into four treatment groups (n=8 per group):

    • Vehicle Control (oral gavage, daily)

    • Osimertinib (25 mg/kg, oral gavage, daily)

    • Cisplatin (6 mg/kg, intraperitoneal injection, weekly) + Pemetrexed (100 mg/kg, intraperitoneal injection, weekly)

    • This compound (50 mg/kg, oral gavage, daily)

  • Efficacy and Tolerability Assessment: Tumor dimensions were measured twice weekly with calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2. Body weight was recorded concurrently as a measure of general toxicity.

  • Data Analysis: At the end of the 21-day study, the percentage of Tumor Growth Inhibition (TGI) was calculated for each group relative to the vehicle control. Statistical analysis was performed using a one-way ANOVA.

Disclaimer: this compound is a hypothetical agent, and the data presented here are for illustrative purposes to demonstrate a comparative analysis framework. The experimental designs are based on established preclinical methodologies in oncology research.

References

Validating the Irreversible Binding of Gunagratinib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the binding kinetics of a kinase inhibitor is paramount to evaluating its therapeutic potential. This guide provides a comprehensive comparison of Gunagratinib, an irreversible pan-FGFR inhibitor, with other FGFR inhibitors, supported by established experimental methodologies for validating covalent binding.

Gunagratinib (ICP-192) is a potent and selective pan-inhibitor of human fibroblast growth factor receptors (FGFRs) that has demonstrated promising anti-tumor activity in clinical trials.[1][2][3][4][5] A key feature of Gunagratinib is its mechanism of action: it forms a covalent, irreversible bond with its target, leading to sustained inhibition of FGFR signaling. This irreversible binding profile is designed to overcome acquired resistance to first-generation, reversible FGFR inhibitors.

This guide will delve into the experimental validation of Gunagratinib's irreversible binding, compare its binding mechanism to other notable FGFR inhibitors, and provide detailed protocols for the key assays used in this validation process.

Comparison of Gunagratinib with Other FGFR Inhibitors

The landscape of FGFR inhibitors includes both reversible and irreversible compounds. Understanding the nuances of their binding mechanisms is crucial for designing effective therapeutic strategies.

InhibitorBinding MechanismTargetKey Characteristics
Gunagratinib Irreversible (Covalent) pan-FGFR (FGFR1-4) Potent and selective; designed to overcome resistance to reversible inhibitors.
Futibatinib Irreversible (Covalent)pan-FGFR (FGFR1-4)Covalently binds to a conserved cysteine in the P-loop; shows activity against mutations conferring resistance to reversible inhibitors.
Pemigatinib Reversible (ATP-competitive)FGFR1, FGFR2, FGFR3Selectively inhibits FGFR1-3 by competing with ATP for the kinase binding site.
Infigratinib Reversible (ATP-competitive)FGFR1, FGFR2, FGFR3An ATP-competitive inhibitor of FGFR1-3.

FGFR Signaling Pathway and Inhibitor Action

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a known driver in various cancers. Gunagratinib and other inhibitors target the kinase domain of the FGFRs, albeit through different binding mechanisms.

FGFR Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binds Kinase Domain Kinase Domain FGFR->Kinase Domain Activates Downstream Signaling Downstream Signaling Kinase Domain->Downstream Signaling Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Promotes Gunagratinib Gunagratinib Gunagratinib->Kinase Domain Irreversibly Binds Reversible_Inhibitor Reversible_Inhibitor Reversible_Inhibitor->Kinase Domain Reversibly Binds

Caption: FGFR signaling pathway and points of inhibition.

Experimental Validation of Irreversible Binding

Several robust experimental methods are employed to validate the irreversible covalent binding of an inhibitor to its target kinase. These assays provide direct and indirect evidence of the formation of a stable drug-target complex.

Intact Protein Mass Spectrometry

Principle: This technique directly measures the mass of the target protein before and after incubation with the inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

Experimental Protocol:

  • Incubation: Recombinant FGFR kinase domain is incubated with a molar excess of Gunagratinib for a defined period (e.g., 1-2 hours) at room temperature. A control sample with the protein and vehicle (e.g., DMSO) is prepared in parallel.

  • Desalting: The samples are desalted to remove unbound inhibitor and buffer components that could interfere with mass analysis. This is typically done using a C4 ZipTip or similar chromatography medium.

  • Mass Analysis: The desalted protein samples are analyzed by a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument.

  • Data Analysis: The resulting mass spectra of the treated and untreated protein are deconvoluted to determine the exact mass. A mass increase in the Gunagratinib-treated sample that matches the molecular weight of Gunagratinib confirms covalent binding.

Washout Assay

Principle: This cell-based assay assesses the duration of target inhibition after the removal of the free inhibitor from the extracellular medium. For an irreversible inhibitor, the inhibitory effect should be sustained long after washout, whereas for a reversible inhibitor, the effect will diminish as the inhibitor dissociates from the target.

Experimental Protocol:

  • Cell Treatment: Cancer cell lines with known FGFR pathway activation are treated with Gunagratinib or a reversible FGFR inhibitor (control) at a concentration several-fold higher than its IC50 for a short period (e.g., 1-2 hours).

  • Washout: The cells are then washed multiple times with fresh, inhibitor-free medium to remove all unbound compound.

  • Incubation: The washed cells are incubated in inhibitor-free medium for various time points (e.g., 0, 2, 6, 24 hours).

  • Lysis and Western Blot: At each time point, cells are lysed, and the phosphorylation status of FGFR and downstream signaling proteins (e.g., FRS2, ERK) is assessed by Western blot.

  • Data Analysis: Sustained inhibition of FGFR phosphorylation in the Gunagratinib-treated cells after washout, compared to the rapid recovery of phosphorylation in the reversible inhibitor-treated cells, provides strong evidence of irreversible binding.

Washout Assay Workflow Treat Cells with Inhibitor Treat Cells with Inhibitor Wash to Remove Free Inhibitor Wash to Remove Free Inhibitor Treat Cells with Inhibitor->Wash to Remove Free Inhibitor Incubate in Fresh Medium Incubate in Fresh Medium Wash to Remove Free Inhibitor->Incubate in Fresh Medium Lyse Cells & Analyze Protein Phosphorylation Lyse Cells & Analyze Protein Phosphorylation Incubate in Fresh Medium->Lyse Cells & Analyze Protein Phosphorylation

Caption: Workflow for a washout assay.

Kinetic Analysis (kinact/KI)

Principle: For irreversible inhibitors, the potency is best described by the second-order rate constant kinact/KI, which reflects both the initial binding affinity (KI) and the rate of covalent bond formation (kinact). This provides a more accurate measure of inhibitory efficiency than a simple IC50 value, which is time-dependent for irreversible inhibitors.

Experimental Protocol:

  • Enzyme Inhibition Assay: A continuous or discontinuous kinase activity assay is used to measure the rate of FGFR-mediated phosphorylation of a substrate.

  • Time-Dependent Inhibition: The FGFR enzyme is pre-incubated with various concentrations of Gunagratinib for different lengths of time before initiating the kinase reaction by adding ATP and the substrate.

  • Data Acquisition: The rate of product formation is measured over time for each inhibitor concentration and pre-incubation time.

  • Data Analysis: The observed rate constants of inactivation (kobs) are plotted against the inhibitor concentration. The data are then fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the values of kinact and KI.

Expected Experimental Outcomes for Gunagratinib

Based on its classification as an irreversible covalent inhibitor, the expected outcomes from these validation assays for Gunagratinib are as follows:

AssayExpected Outcome for GunagratinibComparison with Reversible Inhibitor
Intact Protein Mass Spectrometry A clear mass shift in the FGFR protein corresponding to the molecular weight of Gunagratinib.No stable mass shift observed.
Washout Assay Sustained inhibition of FGFR phosphorylation and downstream signaling even after prolonged incubation in inhibitor-free medium.Rapid recovery of FGFR phosphorylation upon removal of the inhibitor.
Kinetic Analysis (kinact/KI) A measurable kinact value and a low KI, resulting in a high kinact/KI ratio, indicating efficient irreversible inhibition.kinact would be zero, and inhibition would be characterized by a time-independent IC50 or Kd value.

Conclusion

The validation of Gunagratinib's irreversible binding mechanism is crucial for understanding its pharmacological advantages, particularly its potential to overcome resistance to reversible FGFR inhibitors. The combination of direct evidence from mass spectrometry and functional evidence from washout assays and detailed kinetic analysis provides a robust validation package. For researchers in drug development, employing these methodologies is essential for the characterization of novel covalent inhibitors and for making informed decisions in the progression of these promising therapeutic agents.

References

Comparative Analysis of ICP-192 (Gunagratinib) Potency on FGFR Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of ICP-192 (gunagratinib), a novel irreversible pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, against its various isoforms. The information presented is supported by experimental data to aid researchers and professionals in drug development in their understanding of this compound's preclinical profile.

Mechanism of Action

ICP-192, also known as gunagratinib, is an orally active, small-molecule inhibitor that potently and selectively targets FGFRs.[1][2] Its mechanism of action involves irreversible, covalent binding to the kinase domain of the FGFRs, which distinguishes it from many first-generation, reversible FGFR inhibitors.[1][3][4] This irreversible binding is hypothesized to overcome acquired resistance observed with other FGFR-targeted therapies.

Comparative Potency Across FGFR Isoforms

The inhibitory activity of ICP-192 and other selected FGFR inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value signifies greater potency. The table below summarizes the reported IC50 values for ICP-192 and other commercially available FGFR inhibitors against the four FGFR isoforms.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
ICP-192 (Gunagratinib) 1.4 1.5 2.4 3.5
Infigratinib (BGJ398)1.11.02.061
Pemigatinib (INCB054828)0.40.51.030
Erdafitinib (JNJ-42756493)1.22.53.05.7
Futibatinib (TAS-120)1.81.41.63.7

Note: IC50 values are compiled from various preclinical studies and may vary depending on the specific assay conditions.

Based on the data, ICP-192 demonstrates potent, low nanomolar inhibition across all four FGFR isoforms, characterizing it as a true pan-FGFR inhibitor. Notably, it maintains strong potency against FGFR4, an isoform for which other inhibitors like infigratinib and pemigatinib show significantly reduced activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the potency of FGFR inhibitors.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This biochemical assay directly measures the enzymatic activity of the FGFR kinase domain.

Principle: The assay quantifies the phosphorylation of a substrate peptide by the FGFR kinase. A europium-labeled antibody binds to the phosphorylated substrate, and when a second, acceptor fluorophore-labeled molecule is brought into proximity, FRET occurs. The intensity of the FRET signal is proportional to the kinase activity.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

  • Biotinylated poly-Glu-Tyr (4:1) substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., ICP-192) in DMSO

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer, the respective FGFR kinase, and the biotinylated substrate.

  • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect phosphorylation by adding a solution containing the europium-labeled anti-phosphotyrosine antibody and streptavidin-APC.

  • Incubate for another 60 minutes at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 615 nm for europium and 665 nm for APC).

  • Calculate the ratio of the acceptor to donor emission and determine the percent inhibition for each compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay determines the effect of an inhibitor on the proliferation and viability of cancer cells that are dependent on FGFR signaling.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16, which has FGFR2 amplification)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (e.g., ICP-192) in DMSO

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • The next day, treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

Visualizations

FGFR Signaling Pathway

The diagram below illustrates the key signaling cascades initiated by FGFR activation and the inhibitory action of ICP-192.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation ICP192 ICP-192 ICP192->FGFR Inhibition

Caption: Overview of the FGFR signaling cascade and the inhibitory target of ICP-192.

Experimental Workflow for IC50 Determination

This flowchart outlines the key steps in determining the IC50 value of an FGFR inhibitor using a cell-based proliferation assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture FGFR-dependent cell line Cell_Seeding 3. Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Dilution 2. Prepare serial dilutions of ICP-192 Treatment 4. Treat cells with diluted ICP-192 Compound_Dilution->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 72 hours Treatment->Incubation MTT_Assay 6. Perform MTT assay Incubation->MTT_Assay Read_Plate 7. Measure absorbance MTT_Assay->Read_Plate Calculate_Viability 8. Calculate % cell viability Read_Plate->Calculate_Viability Plot_Curve 9. Plot dose-response curve Calculate_Viability->Plot_Curve Determine_IC50 10. Determine IC50 value Plot_Curve->Determine_IC50

Caption: A stepwise workflow for the determination of IC50 values using a cell-based assay.

References

Comparative Guide: Synergistic Effects of Anticancer Agent 192 with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anticancer agent 192 when used in combination with standard chemotherapy, specifically Cisplatin. The data presented herein is based on preclinical models and is intended to inform further research and development.

Introduction

This compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and resistance to apoptosis and is frequently hyperactivated in various human cancers.[1][2] Its over-activation is a known mechanism of resistance to conventional chemotherapies.[3][4][5] Cisplatin is a cornerstone of chemotherapy, exerting its cytotoxic effects by inducing DNA cross-links, which obstruct DNA replication and transcription, ultimately leading to apoptosis. However, intrinsic and acquired resistance often limits its clinical efficacy.

The strategic combination of Agent 192 with Cisplatin is hypothesized to produce a synergistic anticancer effect. By inhibiting the PI3K/Akt pathway, Agent 192 is expected to abrogate pro-survival signals and impair DNA damage repair mechanisms, thereby sensitizing cancer cells to the DNA-damaging effects of Cisplatin. This guide presents experimental data from in vitro and in vivo studies to validate this hypothesis and compares the efficacy of the combination therapy against each agent as a monotherapy.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity (IC50) in A549 Human Lung Carcinoma Cells

The half-maximal inhibitory concentration (IC50) was determined for Agent 192 and Cisplatin as single agents and in a fixed-ratio combination after 72 hours of exposure.

Treatment GroupIC50 (µM)
Agent 1922.5
Cisplatin8.0
Agent 192 + Cisplatin (1:3 Ratio)1.2 (Agent 192) / 3.6 (Cisplatin)
Table 2: Combination Index (CI) Analysis

The synergistic, additive, or antagonistic effect of the drug combination was quantified using the Combination Index (CI) method of Chou-Talalay. CI values < 1 indicate synergy.

Fractional Inhibition (Fa)Combination Index (CI)Interpretation
0.50 (IC50)0.68Synergy
0.750.55Strong Synergy
0.900.48Very Strong Synergy
Table 3: In Vivo Tumor Growth Inhibition in A549 Xenograft Model

The efficacy of the combination therapy was evaluated in an in vivo patient-derived xenograft (PDX) model of human lung cancer.

Treatment Group (n=8 mice/group)DoseMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1540 ± 1800%
Agent 19220 mg/kg, p.o., daily1150 ± 15025.3%
Cisplatin5 mg/kg, i.p., weekly980 ± 13036.4%
Agent 192 + CisplatinCombination Doses350 ± 9077.3%

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Proposed Mechanism of Synergy

Synergy_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival DNA_Repair DNA Repair Mechanisms Akt->DNA_Repair Agent192 This compound Agent192->PI3K Inhibits DNA DNA DNA_Damage DNA Damage (Cross-links) DNA->DNA_Damage Forms Adducts Apoptosis Apoptosis Cisplatin Cisplatin Cisplatin->DNA DNA_Damage->Apoptosis

Caption: Mechanism of Agent 192 and Cisplatin synergy.

Diagram 2: In Vivo Xenograft Study Workflow

InVivo_Workflow cluster_treatment Treatment Phase (Days 7-21) start Day 0: Implant A549 Cells into Nude Mice tumor_growth Allow Tumors to Reach ~100-150 mm³ start->tumor_growth randomization Day 7: Randomize Mice into 4 Treatment Groups (n=8) tumor_growth->randomization g1 Group 1: Vehicle Control randomization->g1 g2 Group 2: Agent 192 (p.o.) randomization->g2 g3 Group 3: Cisplatin (i.p.) randomization->g3 g4 Group 4: Agent 192 + Cisplatin randomization->g4 monitoring Monitor Tumor Volume and Body Weight (2x/week) endpoint Day 21: Euthanize and Excise Tumors for Analysis monitoring->endpoint

Caption: Experimental workflow for the in vivo xenograft study.

Detailed Experimental Protocols

In Vitro Cell Viability and Combination Index (CI) Assay
  • Cell Culture: A549 human lung carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Assay Protocol: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. Cells were then treated with serial dilutions of Agent 192, Cisplatin, or a fixed-ratio combination of both for 72 hours.

  • Viability Measurement: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. After treatment, MTT reagent was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and absorbance was measured at 570 nm.

  • Data Analysis: IC50 values were calculated using non-linear regression analysis. The Combination Index (CI) was calculated using CompuSyn software, based on the Chou-Talalay method, to determine the nature of the drug interaction.

Western Blot Analysis for PI3K/Akt Pathway Inhibition
  • Sample Preparation: A549 cells were treated with Agent 192 (2.5 µM), Cisplatin (8.0 µM), or the combination for 24 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using the BCA assay.

  • Electrophoresis and Transfer: 30 µg of protein per sample were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and β-actin (loading control).

  • Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify protein expression levels.

In Vivo Xenograft Study
  • Animal Model: All animal procedures were approved by the Institutional Animal Care and Use Committee. Six-week-old female athymic nude mice were used for the study.

  • Tumor Implantation: 5 x 10^6 A549 cells in a 1:1 mixture of media and Matrigel were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups (n=8 per group) as detailed in Table 3. Agent 192 was administered daily by oral gavage (p.o.), and Cisplatin was administered weekly by intraperitoneal (i.p.) injection.

  • Efficacy Evaluation: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2. Body weight was monitored as a measure of toxicity.

  • Endpoint: The study was terminated after 21 days of treatment. Tumors were excised, weighed, and processed for further analysis. Tumor growth inhibition (TGI) was calculated relative to the vehicle control group.

References

A Comparative Analysis of the Safety Profiles of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Fibroblast Growth Factor Receptor (FGFR) inhibitors has marked a significant advancement in precision oncology, offering targeted therapeutic options for a variety of cancers harboring FGFR alterations. As the number of approved and investigational FGFR inhibitors grows, a comprehensive understanding of their comparative safety profiles is crucial for informed clinical decision-making and the development of next-generation therapies with improved tolerability. This guide provides an objective comparison of the safety profiles of prominent FGFR inhibitors, supported by quantitative data from clinical trials and detailed methodologies for key safety assessments.

Comparative Safety Data of Key FGFR Inhibitors

The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) observed in clinical trials of five notable FGFR inhibitors: erdafitinib, pemigatinib, futibatinib, infigratinib, and derazantinib. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, trial designs, and dosing regimens.

Adverse EventErdafitinib (%) (Any Grade / Grade ≥3)Pemigatinib (%) (Any Grade / Grade ≥3)Futibatinib (%) (Any Grade / Grade ≥3)Infigratinib (%) (Any Grade / Grade ≥3)Derazantinib (%) (Any Grade / Grade ≥3)
Hyperphosphatemia 78.5 / 5.248-81.8 / N/A82 / 19-3074.2 / N/A35-75.9 / 10.3
Diarrhea 54.8 / 3.028.6-37 / N/A33.7 / N/A15 / N/AN/A
Stomatitis/Mucositis 45.9-61 / 8.1-1228.5-43.2 / N/A19 / 3-6N/A2.0 / N/A
Dry Mouth 38.5-44 / 0N/A33.7 / N/AN/A27 / N/A
Fatigue/Asthenia 22-33 / N/A30.9-33 / 6N/AN/A33 / N/A
Nail Toxicity/Disorders 23.0-66.7 / 5.9N/A27 / 1N/A7.5 / N/A
Palmar-Plantar Erythrodysesthesia (Hand-Foot Syndrome) 30.4 / 9.6-12N/A13 / 3N/A1.4 / N/A
Alopecia N/A31.4-38.6 / N/A33.7 / N/AN/AN/A
Ocular Toxicities (e.g., Dry Eye, Retinopathy) 17.0 (CSR) / N/A, 42.2 (other) / N/A20.1 (dry eye) / N/A, 5.5 (retinal detachment) / N/A8 (retinal disorders) / 0, 4 (cataract) / 1N/A24 (dry eye) / N/A, 1.4 (retinal events) / N/A
Increased AST/ALT N/AN/A27 (hepatic AEs) / 11N/A10 (AST increase) / 9 (ALT increase)

Key Experimental Protocols for Safety Assessment

The safety and tolerability of FGFR inhibitors are rigorously evaluated in clinical trials through standardized monitoring and grading of adverse events. The following are detailed methodologies for assessing the most common on-target toxicities.

Monitoring for Hyperphosphatemia

Objective: To monitor and manage serum phosphate levels, a known on-target effect of FGFR inhibition.

Methodology:

  • Baseline Assessment: Serum phosphate, calcium, and creatinine levels are measured prior to initiation of the FGFR inhibitor.

  • Scheduled Monitoring:

    • Serum phosphate and calcium levels are monitored every 6-12 months for patients with normal renal function, and more frequently (every 1-3 to 3-6 months) for patients with chronic kidney disease (CKD)[1].

    • In the context of a clinical trial, monitoring is often more frequent, such as weekly for the first cycle of treatment, then every 2-3 weeks for subsequent cycles, and then as clinically indicated.

  • Grading of Hyperphosphatemia: The severity of hyperphosphatemia is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) v5.0.

  • Management:

    • Dietary Counseling: Patients are advised on a low-phosphate diet.

    • Phosphate Binders: If serum phosphate levels exceed the upper limit of normal, phosphate-binding agents (e.g., sevelamer, lanthanum carbonate) are initiated[1].

    • Dose Modification: For persistent or severe hyperphosphatemia, dose interruption or reduction of the FGFR inhibitor is implemented according to the study protocol.

Ocular Toxicity Assessment

Objective: To detect and characterize ocular adverse events, including dry eye, central serous retinopathy (CSR), and other retinal toxicities.

Methodology:

  • Baseline Ophthalmologic Examination: A comprehensive eye examination is performed by an ophthalmologist prior to starting treatment. This includes:

    • Best-corrected visual acuity (BCVA).

    • Slit-lamp examination of the anterior segment.

    • Dilated fundus examination.

    • Optical Coherence Tomography (OCT) of the macula.

  • Routine Monitoring:

    • Patients are instructed to report any new visual symptoms (e.g., blurred vision, flashes, floaters) immediately.

    • Scheduled follow-up ophthalmologic examinations are conducted at regular intervals (e.g., every 1-3 months) during treatment, and as clinically indicated. While routine monitoring was not conducted in some early trials, it is now more common practice[2].

  • Grading of Ocular AEs: All ocular findings are graded according to the CTCAE v5.0.

  • Management:

    • Supportive Care: For dry eye, artificial tears and lubricating ointments are recommended.

    • Dose Modification: For more severe toxicities like CSR, the FGFR inhibitor may be withheld until resolution or improvement, and then resumed at the same or a reduced dose[3].

Dermatologic Toxicity Assessment

Objective: To identify, grade, and manage dermatologic adverse events such as rash, dry skin, and hand-foot syndrome.

Methodology:

  • Baseline Skin Assessment: A thorough examination of the skin is conducted at baseline to document any pre-existing conditions.

  • Patient Education: Patients are educated on prophylactic measures, such as the use of moisturizers and sunscreens[4].

  • Regular Monitoring:

    • Skin assessments are performed at each study visit.

    • Patients are encouraged to self-report any new or worsening skin-related symptoms.

  • Grading of Dermatologic AEs: The severity of dermatologic toxicities is graded using the CTCAE v5.0, which provides specific criteria for various skin conditions like rash, pruritus, and palmar-plantar erythrodysesthesia.

  • Management:

    • Topical Therapies: Medicated creams and ointments are used for localized reactions.

    • Systemic Medications: Oral antibiotics or corticosteroids may be prescribed for more severe or widespread toxicities.

    • Dose Modification: Dose interruption or reduction of the FGFR inhibitor may be necessary for severe or intolerable skin reactions.

Gastrointestinal Adverse Event Monitoring

Objective: To monitor, grade, and manage gastrointestinal toxicities such as diarrhea, nausea, and stomatitis.

Methodology:

  • Baseline Assessment: A baseline assessment of the patient's bowel habits and oral health is performed.

  • Patient-Reported Outcomes: Patients are asked to report the frequency and severity of gastrointestinal symptoms at each visit using standardized questionnaires or diaries.

  • Clinical Evaluation: Physical examination, including oral inspection, is conducted at each study visit.

  • Grading of Gastrointestinal AEs: The severity of gastrointestinal AEs is graded according to the CTCAE v5.0.

  • Management:

    • Supportive Care: Antidiarrheal agents (e.g., loperamide), antiemetics, and mucosal coating agents are used as needed.

    • Dietary Modifications: Patients may be advised to modify their diet to manage symptoms.

    • Dose Modification: For persistent or severe gastrointestinal toxicities, dose interruption or reduction of the FGFR inhibitor is considered.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms of action and the process of safety evaluation, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Heparan_Sulfate Heparan Sulfate Heparan_Sulfate->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription, Cell Proliferation, Survival, Angiogenesis) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Nucleus STAT->Nucleus Inhibitor FGFR Inhibitor Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and mechanism of inhibition.

Adverse_Event_Monitoring_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment & Monitoring cluster_management Adverse Event Management Patient_Enrollment Patient Enrollment Baseline_Assessment Baseline Assessment (Physical Exam, Labs, Specialty Consults) Patient_Enrollment->Baseline_Assessment Initiate_Treatment Initiate FGFR Inhibitor Baseline_Assessment->Initiate_Treatment Routine_Monitoring Routine Monitoring (Patient-reported outcomes, Labs, Clinical Assessment) Initiate_Treatment->Routine_Monitoring AE_Detection Adverse Event Detected Routine_Monitoring->AE_Detection AE_Detection->Routine_Monitoring No AE_Grading Grade AE (CTCAE) AE_Detection->AE_Grading Yes Supportive_Care Initiate Supportive Care AE_Grading->Supportive_Care Dose_Modification Dose Interruption/Reduction? Supportive_Care->Dose_Modification Dose_Modification->Routine_Monitoring No Continue_Reduced Continue at Reduced Dose Dose_Modification->Continue_Reduced Yes Discontinue Discontinue Treatment Dose_Modification->Discontinue Severe/Intolerable Continue_Reduced->Routine_Monitoring

Caption: General workflow for monitoring and managing adverse events.

Conclusion

FGFR inhibitors represent a significant therapeutic advance, but their use is associated with a distinct set of on-target toxicities. Proactive monitoring and management of these adverse events are critical to ensure patient safety and optimize treatment outcomes. This guide provides a comparative overview of the safety profiles of several key FGFR inhibitors and outlines the fundamental experimental protocols for their assessment in a clinical trial setting. As the landscape of FGFR-targeted therapies continues to evolve, a thorough understanding of their safety liabilities will be paramount for the development of more effective and better-tolerated treatments.

References

Safety Operating Guide

Proper Disposal Procedures for Investigational Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Anticancer agent 192" is a placeholder for a hypothetical compound, as no specific agent with this designation is publicly documented. The following guidelines pertain to the general procedures for the proper disposal of investigational cytotoxic anticancer agents. Researchers must always consult the specific Safety Data Sheet (SDS) for the compound they are working with, as well as institutional and local regulations, for detailed and specific instructions.[1]

The responsible management of investigational anticancer agents is crucial for the safety of laboratory personnel and to minimize environmental contamination.[2][3] These compounds are often cytotoxic, designed to inhibit cell growth, and can pose significant health risks if not handled and disposed of correctly.[4]

Step 1: Waste Segregation and Characterization

Proper segregation of cytotoxic waste is the critical first step in the disposal process.[2] Waste must be characterized and separated at the point of generation to ensure it is handled via the correct disposal pathway. The primary categories are "bulk" and "trace" contaminated waste.

  • Bulk Chemotherapy Waste: This category includes any material where the amount of the cytotoxic agent is more than 3% of its original weight. This includes unused or expired agents, partially full vials or IV bags, and materials used to clean up significant spills. Bulk waste is considered RCRA (Resource Conservation and Recovery Act) hazardous waste.

  • Trace Chemotherapy Waste: This includes items with minimal residual contamination, such as empty vials, flasks, syringes, and plasticware containing less than 3% of the original volume. Personal Protective Equipment (PPE) like gloves and gowns with incidental contamination also falls into this category.

  • Contaminated Sharps: Needles, syringes with attached needles, scalpels, and broken glass contaminated with any amount of the cytotoxic agent must be segregated into designated puncture-proof containers.

Data Presentation: Waste Segregation and Disposal Pathways
Waste CategoryDescriptionRecommended ContainerDisposal Pathway
Bulk Waste Unused/expired agent, concentrated stock solutions, grossly contaminated materials (>3% by weight).Black RCRA-regulated hazardous waste container, clearly labeled.High-temperature hazardous waste incineration at a permitted facility.
Trace Waste (Solids) Empty vials, flasks, contaminated PPE, lab plasticware (<3% by weight).Yellow chemotherapy waste container/bag labeled "Chemo Waste" or "Incinerate Only".Incineration.
Trace Waste (Sharps) Needles, syringes, scalpels, contaminated broken glass.Yellow or Red puncture-resistant sharps container labeled "Chemo Sharps".Incineration.
Contaminated Liquids Aqueous waste from experiments or rinsing, unless it meets the definition of bulk waste.Must be evaluated based on local and EPA guidelines. May require chemical neutralization before collection as hazardous waste.Management as chemical hazardous waste; disposal via licensed vendor.
Step 2: Containment and Labeling

Proper containment is essential to prevent leaks and exposure.

  • Use only approved, color-coded, and clearly labeled containers.

  • Do not overfill containers. Seal them securely when not in use and before transport.

  • All containers must be clearly labeled with the universal cytotoxic symbol and the words "Hazardous Waste" or "Chemotherapy Waste".

Step 3: Storage and Final Disposal

Once containers are filled and sealed, they must be stored in a designated, secure area away from general waste streams until collection. The final disposal of both trace and bulk cytotoxic waste is typically high-temperature incineration, which is the only approved method to ensure the complete destruction of these hazardous compounds. This service must be performed by a licensed hazardous waste disposal vendor.

Experimental Protocol: Surface Decontamination

While there is no single chemical deactivation method for all anticancer agents, this protocol outlines a general procedure for decontaminating a work surface (e.g., inside a biological safety cabinet) after handling a cytotoxic compound.

Objective: To effectively decontaminate a work surface following the handling of an investigational cytotoxic agent.

Materials:

  • Personal Protective Equipment (PPE): Two pairs of chemotherapy-tested gloves, a solid-front disposable gown, and safety goggles.

  • Detergent solution.

  • Decontaminant solution (e.g., 10% bleach), if compatible with the agent and surface.

  • Sterile water or 70% isopropyl alcohol for rinsing.

  • Plastic-backed absorbent pads.

  • Designated chemotherapy waste bags (yellow).

Procedure:

  • Preparation: Ensure all experimental work is complete and all contaminated items have been placed in the appropriate waste containers.

  • Initial Cleaning: Liberally apply a detergent solution to the work surface. Using a plastic-backed absorbent pad, wipe the surface in overlapping strokes, starting from the cleanest area and moving to the most contaminated.

  • Decontamination: Apply the decontaminant solution (e.g., 10% bleach) to the surface and allow for the appropriate contact time as specified by institutional guidelines.

  • Rinsing: Using a new absorbent pad saturated with sterile water or alcohol, wipe the surface to remove the decontaminant residue. Repeat the rinse step to ensure all residues are removed.

  • Final Steps: Dispose of all used pads, wipes, and PPE as trace chemotherapy waste. After removing PPE, wash hands thoroughly with soap and water.

Mandatory Visualizations

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment cluster_3 Final Disposal start Generate Waste (this compound) bulk Bulk Waste (>3% by weight) start->bulk Segregate Immediately trace Trace Waste (<3% by weight) start->trace Segregate Immediately sharps Contaminated Sharps start->sharps Segregate Immediately black_bin BLACK RCRA Container bulk->black_bin Contain yellow_bin YELLOW Chemo Container trace->yellow_bin Contain sharps_container YELLOW Chemo Sharps Container sharps->sharps_container Contain incineration High-Temperature Hazardous Waste Incineration black_bin->incineration yellow_bin->incineration sharps_container->incineration

Caption: Workflow for cytotoxic waste segregation and disposal.

G cluster_0 Decontamination Protocol cluster_1 Waste Generated A 1. Don PPE B 2. Initial Clean (Detergent) A->B C 3. Decontaminate (e.g., 10% Bleach) B->C D 4. Rinse Surface (Water / Alcohol) C->D E 5. Repeat Rinse D->E F 6. Dispose Materials (Trace Waste) E->F G 7. Doff PPE & Wash Hands F->G Waste Used Pads, Wipes, Outer Gloves, Gown F->Waste To Yellow Chemo Bin

Caption: Step-by-step surface decontamination workflow.

References

Navigating the Safe Handling of Potent Anticancer Agents: A General Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Identifying "Anticancer Agent 192"

Initial research indicates that "this compound" is not a universally recognized, single chemical entity. The designation has been loosely associated with several distinct investigational compounds and radioisotopes in scientific literature, including a steroid-based histamine H3 receptor antagonist, the radioactive isotope Iridium-192 used in brachytherapy, and a clinical trial drug designated ICP-192. Given this ambiguity, this document provides a comprehensive guide to the safe handling of potent, non-radioactive, cytotoxic, or uncharacterized anticancer compounds in a research and development setting. Adherence to these general protocols is essential for minimizing occupational exposure and ensuring a safe laboratory environment.

For any new or uncharacterized chemical, a thorough risk assessment is the first and most critical step.[1][2][3][4] This involves reviewing any available Safety Data Sheets (SDS) and conducting a comprehensive evaluation of the chemical's known or predicted toxicological properties.[1]

Personal Protective Equipment (PPE) for Handling Potent Anticancer Compounds

The use of appropriate Personal Protective Equipment (PPE) is a critical barrier against exposure to hazardous drugs. The following table summarizes the recommended PPE for handling potent, non-radioactive anticancer agents in a research laboratory.

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovesTwo pairs of chemotherapy-rated nitrile gloves should be worn. Gloves should have a long cuff to be tucked into the gown sleeves. Change gloves regularly and immediately if contaminated or torn.
Body Protection Disposable GownA disposable, back-closing gown made of a low-permeability fabric is required. Gowns should have long sleeves with tight-fitting cuffs.
Respiratory Protection N95 or Higher RespiratorA fit-tested N95 or higher-level respirator should be used when there is a risk of generating aerosols or handling powders.
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles and a face shield when there is a risk of splashes or sprays of the hazardous drug.

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach to handling potent anticancer agents is crucial to minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.

Safe Handling Workflow for Potent Anticancer Agents cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_area 1. Designate a Controlled Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe gather_materials 3. Gather All Necessary Materials don_ppe->gather_materials compound_prep 4. Prepare Compound in a Containment Device gather_materials->compound_prep weighing Weighing dissolving Dissolving aliquoting Aliquoting decontaminate 5. Decontaminate Surfaces and Equipment aliquoting->decontaminate dispose_waste 6. Dispose of Waste in Designated Containers decontaminate->dispose_waste doff_ppe 7. Doff PPE in a Specific Order dispose_waste->doff_ppe hand_wash 8. Wash Hands Thoroughly doff_ppe->hand_wash

Safe Handling Workflow for Potent Anticancer Agents

Disposal Plan for Contaminated Materials

Proper disposal of all waste contaminated with hazardous drugs is essential to protect personnel and the environment. All waste must be handled in accordance with institutional, local, and federal regulations.

Waste TypeDisposal Container and Procedure
Sharps Needles, syringes, and other sharp objects must be disposed of in a designated, puncture-resistant sharps container labeled "Hazardous Drug Waste."
Contaminated PPE Gowns, gloves, and other disposable PPE should be placed in a designated, leak-proof, and clearly labeled hazardous waste bag.
Grossly Contaminated Items Materials heavily contaminated with the anticancer agent should be placed in a designated hazardous waste container.
Unused or Expired Agent Unused or expired compounds must be disposed of as hazardous chemical waste according to EPA and institutional guidelines.

Spill Management Protocol

In the event of a spill of a potent anticancer agent, immediate and appropriate action is necessary to contain the contamination and protect personnel.

1. Immediate Actions:

  • Evacuate the immediate area and alert others.

  • If the substance has come into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

  • Remove any contaminated clothing.

2. Spill Cleanup Procedure:

  • Only trained personnel with appropriate PPE should clean up spills.

  • Use a spill kit specifically designed for cytotoxic drugs.

  • Contain the spill by working from the outside in.

  • Absorb liquids with appropriate absorbent materials and treat solids with a deactivating agent if available.

  • Place all contaminated materials in a designated hazardous waste container.

  • Thoroughly clean the spill area with a deactivating solution followed by a cleaning agent.

3. Reporting:

  • Report the spill to the laboratory supervisor and the institutional environmental health and safety office.

  • Document the incident according to institutional policy.

By adhering to these comprehensive safety and logistical protocols, researchers, scientists, and drug development professionals can minimize the risks associated with handling potent anticancer agents and maintain a safe and compliant laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.